3-Bromo-4-(trifluoromethoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJKGGHTKIIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604487 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85373-96-2 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Strategic Building Block in Modern Chemistry
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 85373-96-2) is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a benzoic acid core functionalized with both a bromine atom and a trifluoromethoxy group, makes it a highly versatile synthetic intermediate.
The trifluoromethoxy (-OCF₃) group is a key structural motif in contemporary drug design. It is often employed as a bioisostere for other groups, offering a unique combination of high lipophilicity and metabolic stability, which can significantly enhance the pharmacokinetic profile of a drug candidate. Concurrently, the bromine atom serves as a valuable synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular frameworks. This guide provides a comprehensive overview of the known physical properties of this compound and details the rigorous experimental methodologies required for their determination.
Physicochemical and Structural Properties
The fundamental physical and chemical identifiers for this compound are summarized below. It is important to note that while basic identifiers are well-documented, specific experimental values for properties such as melting point and pKa are not widely available in surveyed literature, necessitating experimental determination by the end-user.
| Property | Value / Description | Source(s) |
| CAS Number | 85373-96-2 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1] |
| Molecular Weight | 285.02 g/mol | |
| Appearance | Solid powder | |
| Melting Point | Data not available in surveyed literature. | |
| Boiling Point | Data not available in surveyed literature. | |
| Aqueous pKa | Data not available in surveyed literature. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Quantitative data in other common solvents is not readily available. |
Structural and Electronic Considerations
The properties and reactivity of this compound are dictated by the interplay of its three functional groups on the aromatic ring:
-
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating, directing electrophilic aromatic substitution to the meta position. As the primary acidic functional group, its proton dissociation constant (pKa) is the key determinant of the molecule's ionization state at a given pH.
-
Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the powerful inductive electron withdrawal of the fluorine atoms. However, like other alkoxy groups, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. Its high electronegativity is expected to lower the pKa of the carboxylic acid compared to unsubstituted benzoic acid.
-
Bromo Group (-Br): This halogen is also deactivating via induction but acts as an ortho, para director due to resonance effects.
The combined electronic effects of these substituents make the molecule's carboxylic acid proton more acidic than that of benzoic acid (pKa ≈ 4.2).
Experimental Determination of Core Physical Properties
For a compound like this compound, where catalog data is incomplete, direct experimental measurement is paramount. The following sections detail the standard, self-validating protocols for determining its key physical properties.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.
Methodology: Capillary Method
This is the most common and reliable method for determining the melting point of a solid organic compound.[2][3]
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled glass capillary tube (sealed at one end) to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Rapid Preliminary Measurement: The sample is heated at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting temperature.[2]
-
Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to within 15-20 °C of the approximate melting point.
-
Final Observation: The heating rate is slowed to 1-2 °C/min.[2] The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2]
Causality and Integrity: The slow heating rate near the melting point is crucial to ensure that the heating block, thermometer, and sample are all in thermal equilibrium, providing an accurate reading.[3] Repeating the measurement with a fresh sample validates the result.[3]
Caption: Workflow for Melting Point Determination.
Aqueous pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. It is critical for predicting a compound's solubility, absorption, and other pharmacokinetic properties at physiological pH.
Methodology: Potentiometric Titration
This method involves titrating a solution of the weak acid with a strong base while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve.[5][6]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a co-solvent if necessary).[5] Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[6]
-
Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).[5][7]
-
Initial State: Place a known volume of the acid solution in a beaker with a magnetic stirrer. If necessary, acidify the solution with the strong acid to ensure the starting point is on the fully protonated plateau of the curve.[6]
-
Titration: Add the standardized strong base in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope (inflection point). The half-equivalence point occurs at exactly half the volume of the equivalence point.
-
pKa Determination: At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and therefore, the measured pH is equal to the pKa of the acid.[7]
Causality and Integrity: The use of a calibrated pH meter ensures the accuracy of the fundamental measurement.[5] Plotting the full titration curve allows for a clear visualization of the buffer region and the equivalence point, providing a robust method for identifying the half-equivalence point where pH = pKa.[8]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Solubility Determination
Solubility is a key property influencing bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9]
Methodology: Shake-Flask Method
This protocol involves saturating a solvent with the compound over a prolonged period to ensure equilibrium is reached.[10]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, buffer, ethanol).[9] The excess solid is crucial to ensure saturation is achieved.[11]
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE).[12]
-
Quantification: Accurately determine the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[12]
-
Standard Curve: Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification of the filtrate.[10]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Causality and Integrity: Allowing sufficient time for equilibration is critical for measuring true thermodynamic solubility rather than kinetic solubility.[11] Analyzing samples at multiple time points (e.g., 24h and 48h) can validate that equilibrium has been reached; the concentration should be consistent.[13] Using a calibration curve provides a reliable and reproducible quantification method.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Spectroscopic Characterization Profile (Predicted)
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Due to their positions relative to the substituents, each proton will be in a unique chemical environment and will likely appear as a doublet or a doublet of doublets. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, including the carboxylic acid carbonyl carbon (approx. 165-175 ppm) and the carbon of the trifluoromethoxy group.
-
IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (approx. 1700-1725 cm⁻¹), strong C-F stretches (approx. 1100-1300 cm⁻¹), and the C-Br stretch (in the fingerprint region).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺). A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Researchers must wear protective gloves, chemical safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong bases and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations, typically via an authorized incinerator.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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University of Calgary. Melting point determination. Available at: [Link]
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Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE (Journal of Visualized Experiments). Available at: [Link]
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Al-Khafaji, Y. (2021). experiment (1) determination of melting points. Available at: [Link]
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BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]
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Clarion University. Determination of Melting Point. Available at: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
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University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid. Available at: [Link]
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Martinez, M. N., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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- Google Patents. WO2009143404A1 - Piperazine metabotropic glutamate receptor 5 (mglur5) negative allosteric modulators for anxiety/depression.
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An In-Depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzoic acid: Synthesis, Structure, and Applications
Introduction: A Versatile Fluorinated Building Block
3-Bromo-4-(trifluoromethoxy)benzoic acid is a halogenated and fluorinated aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its chemical structure, characterized by a benzoic acid core substituted with a bromine atom and a trifluoromethoxy group, offers a unique combination of reactivity and physicochemical properties. The presence of the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design.[1] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this important chemical intermediate.
Molecular Structure and Physicochemical Properties
The core of this compound is a benzene ring substituted at positions 1, 3, and 4. The carboxylic acid group at position 1 imparts acidic properties and serves as a key functional group for derivatization. The bromine atom at position 3 and the trifluoromethoxy group at position 4 significantly influence the electronic and steric properties of the molecule.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 85373-96-2 | [2] |
| Molecular Formula | C₈H₄BrF₃O₃ | |
| Molecular Weight | 285.02 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Br)OC(F)(F)F | [2] |
| InChI Key | FZZJKGGHTKIIIJ-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-(trifluoromethoxy)benzoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where a bromine cation (Br⁺) or a polarized bromine molecule attacks the electron-rich aromatic ring.
Regioselectivity of Bromination
The regiochemical outcome of the bromination is directed by the existing substituents on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the trifluoromethoxy group is also deactivating but is considered ortho, para-directing due to the lone pairs on the oxygen atom. However, the strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the directing ability of the oxygen. In this case, the bromine atom is directed to the position ortho to the trifluoromethoxy group and meta to the carboxylic acid group.
Experimental Protocol: Electrophilic Bromination
The following is a representative, detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established methods for the bromination of substituted benzoic acids.
Materials:
-
4-(trifluoromethoxy)benzoic acid
-
Liquid Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-(trifluoromethoxy)benzoic acid in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the stirred solution.
-
Bromination: From the dropping funnel, add liquid bromine dropwise to the reaction mixture at room temperature. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Precipitation and Filtration: Pour the reaction mixture into a beaker containing ice-cold deionized water. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The integration of these signals will be 1H each. The chemical shifts and coupling patterns will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield, and the carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group will be present around 1700 cm⁻¹. C-Br, C-F, and C-O stretching vibrations will also be visible in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).
Reactivity and Applications in Drug Development and Materials Science
This compound is a valuable building block in organic synthesis due to its distinct reactive sites.
Key Reactions
-
Amide Bond Formation: The carboxylic acid group can be readily converted to an amide via reaction with an amine in the presence of a coupling agent. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
-
Esterification: Reaction with an alcohol under acidic conditions will yield the corresponding ester.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, vinyl, or alkynyl groups at the 3-position.
Caption: Key chemical transformations of this compound.
Applications in Medicinal Chemistry
The unique properties imparted by the trifluoromethoxy group, such as increased lipophilicity and metabolic stability, make this scaffold attractive for the development of novel therapeutic agents.[1] While specific examples for this compound are not extensively documented in publicly available peer-reviewed literature, its analogs, such as 4-bromo-3-(trifluoromethyl)benzoic acid, are recognized as strategic assets in drug discovery.[3] These building blocks are used to explore structure-activity relationships (SAR) by synthesizing libraries of compounds for biological screening.
Applications in Materials Science
Fluorinated benzoic acids are also utilized in the synthesis of advanced materials. The incorporation of fluorine atoms can enhance thermal stability, chemical resistance, and confer unique electronic properties to polymers.[3] Similar to its applications in drug discovery, 4-bromo-3-(trifluoromethyl)benzoic acid is noted for its use as a monomer in the creation of specialized polymers.[4][5]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via electrophilic bromination is a well-understood process, and its structure offers multiple points for further chemical modification. The strategic incorporation of this building block allows for the fine-tuning of molecular properties, paving the way for the development of novel drugs and advanced materials. As research in these fields continues to evolve, the demand for such specialized fluorinated intermediates is expected to grow.
References
- Biosynth. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6.
- ChemicalBook. (n.d.). 3-Bromo-4-(trifluoromethyl)benzoic acid(581813-17-4) 1H NMR spectrum.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Alfa Chemistry. (n.d.). CAS 85373-96-2 this compound 98%.
- Sigma-Aldrich. (n.d.). This compound | 85373-96-2.
- PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid.
- Benchchem. (n.d.). This compound | 85373-96-2.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-(Trifluoromethyl)benzoic Acid: A Key Intermediate for Polymer Synthesis and Organic Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- ResearchGate. (n.d.). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
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3-Bromo-4-(trifluoromethoxy)benzoic acid CAS number 85373-96-2
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzoic Acid (CAS: 85373-96-2)
Introduction: A Strategic Building Block in Modern Chemistry
This compound is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is distinguished by three key features: a carboxylic acid group, a bromine atom, and a trifluoromethoxy (-OCF₃) group. This unique combination of functionalities makes it a valuable asset for researchers, particularly in the fields of medicinal chemistry and materials science.
The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-nitrogen bonds.[1] Simultaneously, the trifluoromethoxy group imparts unique and highly desirable properties to target molecules. Often considered a lipophilic bioisostere of the methoxy group, the -OCF₃ moiety can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates due to the strength of the C-F bonds and its strong electron-withdrawing nature.[2][3] This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this versatile compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of this compound are fundamental to its handling, characterization, and application in synthesis.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 85373-96-2 | [4] |
| Molecular Formula | C₈H₄BrF₃O₃ | [5] |
| Molecular Weight | 285.02 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4][6] |
| Purity | Typically ≥95% | [4][7] |
| IUPAC Name | This compound | [4] |
| InChI Key | FZZJKGGHTKIIIJ-UHFFFAOYSA-N | [4] |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, these signals will exhibit complex splitting (doublets and doublets of doublets). The proton ortho to the bromine (C5-H) will likely be the most downfield, followed by the proton ortho to the carboxylic acid (C2-H), and finally the proton meta to both the bromine and carboxylic acid (C6-H).
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).[8] The six aromatic carbons will appear between ~110-140 ppm, with the carbon attached to the -OCF₃ group showing a quartet splitting pattern due to coupling with the fluorine atoms. The carbon attached to the bromine atom will also be clearly identifiable.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.[9] A sharp, strong C=O stretch will be present around 1700 cm⁻¹.[9] Strong C-F stretching bands are expected in the 1200-1000 cm⁻¹ region, and the aromatic C-H and C=C stretches will also be visible.[10]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.[11]
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached via several strategic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
Route 1: Regioselective Electrophilic Bromination
The most direct approach is the electrophilic aromatic substitution (SEAr) of 4-(trifluoromethoxy)benzoic acid. The success of this reaction hinges on the directing effects of the substituents on the aromatic ring.
Causality of Regioselectivity:
-
Trifluoromethoxy Group (-OCF₃) at C4: This group is strongly deactivating due to the powerful inductive electron withdrawal of the fluorine atoms. However, the oxygen's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (C3, C5).[3]
-
Carboxylic Acid Group (-COOH) at C1: This group is also strongly deactivating and is a meta-director, directing incoming electrophiles to positions C3 and C5.
Crucially, both substituents direct the incoming electrophile (Br⁺) to the same position, C3. This alignment of directing effects makes the direct bromination a highly feasible and regioselective strategy for synthesizing the target compound with minimal formation of other isomers.
Caption: Workflow for direct bromination synthesis.
Experimental Protocol: Direct Bromination
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(trifluoromethoxy)benzoic acid (1.0 eq.).
-
Dissolution: Add a suitable solvent such as acetic acid or a chlorinated solvent. Stir until the starting material is fully dissolved.
-
Catalyst Addition: If using Br₂, add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq.).
-
Bromination: Slowly add molecular bromine (Br₂, 1.1 eq.) dropwise at room temperature. Alternatively, N-Bromosuccinimide (NBS, 1.1 eq.) in concentrated sulfuric acid can be used.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Key Reactions and Synthetic Utility
The value of this compound lies in its capacity to serve as a versatile scaffold for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions at the C-Br bond. Self-Validation Note: The carboxylic acid group has an acidic proton that can interfere with some organometallic reagents. It is often advantageous to protect it, typically as a methyl or ethyl ester, prior to coupling reactions. This is a critical experimental consideration to prevent side reactions and catalyst deactivation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between the aryl bromide and an organoboron species (e.g., an arylboronic acid).[3][12] This reaction is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.
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A Comprehensive Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzoic Acid for Advanced Research Applications
Abstract: This technical guide provides an in-depth analysis of 3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS No. 85373-96-2), a key fluorinated building block for the pharmaceutical and material science industries. We will explore its fundamental physicochemical properties, centered around its molecular weight, and delve into its synthesis, analytical characterization, strategic applications in drug discovery, and essential safety protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Core Physicochemical & Structural Properties
This compound is a substituted aromatic carboxylic acid. Its unique trifunctional nature—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a trifluoromethoxy group for modulating electronic and pharmacokinetic properties—makes it a highly valuable synthetic intermediate.
Quantitative Data Summary
The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Weight | 285.02 g/mol | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₃ | [3][4] |
| CAS Number | 85373-96-2 | [1][3][5] |
| IUPAC Name | This compound | [2] |
| Typical Purity | ≥95% | [2][4] |
| Physical Form | Solid | [2] |
| Synonyms | 2-Bromo-4-carboxy-alpha,alpha,alpha-trifluoroanisole | [3] |
Molecular Structure & Reactivity Insights
The arrangement of substituents on the benzene ring dictates the molecule's chemical behavior.
Caption: Molecular structure of this compound.
-
Carboxylic Acid (-COOH): A meta-directing group that deactivates the ring towards further electrophilic substitution. It serves as a primary handle for forming amides, esters, and other derivatives.
-
Trifluoromethoxy (-OCF₃): This group is strongly electron-withdrawing and deactivating. It is known to significantly increase a molecule's lipophilicity and metabolic stability, which are highly desirable traits in drug candidates.[6]
-
Bromine (-Br): An ortho-, para-directing deactivator. Critically, the C-Br bond serves as a versatile reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments.[7]
Synthesis and Purification Workflow
While multiple synthetic routes are possible, a common and logical approach involves the regioselective bromination of 4-(trifluoromethoxy)benzoic acid. The existing substituents direct the incoming electrophile (bromine) to the desired position.
Caption: General workflow for the synthesis and purification of the target compound.
Experimental Protocol: Electrophilic Bromination
This protocol describes a representative lab-scale synthesis. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise over 30 minutes. The causality here is crucial: slow addition at a low temperature controls the exothermic reaction and minimizes potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to quench the excess bromine.
-
Extraction: If a non-aqueous solvent was used, separate the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate, to yield the pure this compound.
Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show three distinct signals in the aromatic region (typically 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. A broad singlet at higher chemical shift (>10 ppm) is characteristic of the carboxylic acid proton.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A sharp singlet is expected for the -OCF₃ group, confirming its presence.
-
IR (Infrared) Spectroscopy: Key vibrational stretches to be observed include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), and strong C-F stretches (~1100-1200 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁻) corresponding to the molecular weight. Critically, the presence of a single bromine atom will result in a characteristic isotopic pattern of two peaks (M and M+2) of nearly equal intensity, providing definitive evidence of successful bromination.
Applications in Research and Drug Development
The strategic value of this compound lies in its utility as a versatile building block.
Medicinal Chemistry Scaffold
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are prevalent in modern pharmaceuticals due to their ability to enhance key drug properties.[6] The -OCF₃ group, in particular, can improve metabolic stability, increase lipophilicity (aiding cell membrane permeability), and modulate the pKa of nearby functional groups, thereby improving target binding affinity.[7] This compound provides a pre-functionalized scaffold containing this beneficial group.
Intermediate for Cross-Coupling Reactions
The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[7] This allows medicinal chemists to rapidly generate large libraries of compounds for structure-activity relationship (SAR) studies. By coupling this benzoic acid derivative with various boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling), complex molecules with potential therapeutic applications can be efficiently synthesized. While direct applications are proprietary, its structure is analogous to intermediates used in the synthesis of anti-inflammatory agents and enzyme inhibitors.[8]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
-
Hazard Identification:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[3][9] All handling of the solid powder should be done in a chemical fume hood to avoid inhalation.[3]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3]
-
Skin: Wash off with plenty of soap and water. If irritation persists, get medical advice.[3][9]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
-
Fire & Decomposition: The compound is not highly flammable, but in a fire, it may decompose to release hazardous substances including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3] Use extinguishing media appropriate for the surrounding fire, such as dry powder, carbon dioxide, or alcohol-resistant foam.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage in a dark place under an inert atmosphere is recommended.[2]
References
-
4-Bromo-3-(trifluoromethyl)benzoic - Introduction. ChemBK. [Link]
-
The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Bromo-4-fluorobenzoic acid Chemical and Physical Properties. PubChem. [Link]
-
The Crucial Role of 3-Bromo-4-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Bromo-4-methyl-benzoic acid Spectra. SpectraBase. [Link]
- Preparation of 3-bromo-4-fluoro-benzoic acid.
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This compound Product Page. Allfluoro pharmaceutical co. ltd. [Link]
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Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Scientific Research in Science and Technology. [Link]
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Benzoic acid, 3-bromo- Data. NIST WebBook. [Link]
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3-Bromo-benzoic acid Spectrum. SpectraBase. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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The Synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic Acid: A Comprehensive Technical Guide
Introduction
3-Bromo-4-(trifluoromethoxy)benzoic acid is a key building block in medicinal chemistry and materials science. Its trifluoromethoxy group enhances metabolic stability, lipophilicity, and binding affinity of target molecules, while the bromine atom and carboxylic acid moiety offer versatile handles for further chemical modifications. This guide provides an in-depth exploration of the viable synthetic pathways to this valuable compound, offering detailed experimental protocols and a discussion of the underlying chemical principles.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for this compound is presented below. This data is essential for its identification and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |
| Molecular Weight | 285.02 g/mol | |
| CAS Number | 85373-96-2 | [1][2] |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Synthetic Pathways
Two primary synthetic routes to this compound have been identified: direct electrophilic bromination of 4-(trifluoromethoxy)benzoic acid and a multi-step approach involving a Sandmeyer reaction.
Pathway 1: Direct Electrophilic Aromatic Substitution
The direct bromination of 4-(trifluoromethoxy)benzoic acid is a theoretically straightforward approach. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the trifluoromethoxy group is an ortho, para-director. Both groups, therefore, direct the incoming electrophile to the 3-position.
While a specific, detailed protocol for the direct bromination of 4-(trifluoromethoxy)benzoic acid is not extensively documented in the literature, a general procedure can be proposed based on the bromination of similar aromatic carboxylic acids.
Materials:
-
4-(trifluoromethoxy)benzoic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) (if using Br₂)
-
Sulfuric acid (H₂SO₄) or other suitable solvent
-
Sodium sulfite solution
-
Dichloromethane or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethoxy)benzoic acid in a suitable solvent such as concentrated sulfuric acid.
-
Reagent Addition:
-
Using NBS: Slowly add N-bromosuccinimide (1.0 - 1.2 equivalents) to the solution.
-
Using Br₂/FeBr₃: Add a catalytic amount of iron(III) bromide, followed by the slow, dropwise addition of bromine (1.0 - 1.2 equivalents).
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
If bromine was used, quench any excess by adding a sodium sulfite solution until the orange color disappears.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Pathway 2: Synthesis via Sandmeyer Reaction
A more robust and well-documented approach involves a three-step synthesis starting from 4-(trifluoromethoxy)benzoic acid, proceeding through a nitration, a reduction, and finally a Sandmeyer bromination.
This step introduces a nitro group at the 3-position of the starting material.
Experimental Protocol: (Adapted from the nitration of 4-fluorobenzoic acid[3][4])
Materials:
-
4-(trifluoromethoxy)benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃) or potassium nitrate (KNO₃)
-
Ice
Procedure:
-
Reaction Setup: In a flask immersed in an ice bath, slowly add 4-(trifluoromethoxy)benzoic acid to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Add this nitrating mixture dropwise to the solution of the benzoic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 3-nitro-4-(trifluoromethoxy)benzoic acid, is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.
The nitro group is reduced to an amino group to yield the precursor for the Sandmeyer reaction.
Experimental Protocol: (General procedure for nitroarene reduction)
Materials:
-
3-nitro-4-(trifluoromethoxy)benzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-nitro-4-(trifluoromethoxy)benzoic acid in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic. The tin salts will precipitate.
-
Purification: Filter the mixture and extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-4-(trifluoromethoxy)benzoic acid.
The amino group is converted to a diazonium salt and subsequently displaced by a bromine atom.
Experimental Protocol: (Adapted from general Sandmeyer reaction procedures[5])
Materials:
-
3-amino-4-(trifluoromethoxy)benzoic acid
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-amino-4-(trifluoromethoxy)benzoic acid in aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude this compound by recrystallization or column chromatography.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Spectroscopic Data
-
¹H NMR: A ¹H NMR spectrum of the product should be acquired. The expected signals would include aromatic protons and a carboxylic acid proton. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy, and carboxylic acid groups.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Br, C-F, and C-O stretches at lower wavenumbers.
Conclusion
This technical guide has detailed two primary synthetic pathways for the preparation of this compound. While direct bromination offers a more concise route, the Sandmeyer reaction pathway is more thoroughly documented and provides a reliable method for obtaining the target compound. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The provided experimental protocols serve as a robust starting point for the successful synthesis and purification of this important chemical intermediate.
References
-
PrepChem. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
- Supporting Information for a relevant article. (Please note that a specific, publicly available, and stable URL for this reference is not available.)
-
PubChemLite. 3-nitro-4-(trifluoromethoxy)benzoic acid (C8H4F3NO5). [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
PubChem. 3-Bromo-4-(trifluoromethoxy)benzaldehyde. [Link]
-
PubChem. 3-Bromo-4-fluorobenzoic acid. [Link]
-
Allfluoro pharmaceutical co .ltd. This compound,85373-96-2. [Link]
Sources
Spectroscopic Data of 3-Bromo-4-(trifluoromethoxy)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Bromo-4-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not widely published, this guide synthesizes available information for structurally related compounds to provide a robust analytical framework. Detailed, field-proven protocols for data acquisition are also presented to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety on the benzene ring gives rise to a unique electronic and structural profile, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming its identity, purity, and structure. This guide explains the theoretical basis and practical application of these techniques for the analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.
¹H NMR Spectroscopy
Expected Chemical Shifts and Splitting Patterns:
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy, and carboxylic acid groups.
-
Aromatic Protons (3H): These protons will appear in the downfield region, typically between 7.5 and 8.5 ppm. The proton ortho to the bromine will likely be the most downfield. The splitting pattern will be complex due to spin-spin coupling between the adjacent protons.
-
Carboxylic Acid Proton (1H): This proton is acidic and its signal is often broad and can appear over a wide range, typically >10 ppm. Its position can be concentration and solvent dependent.
Available Experimental Data:
A ¹H NMR spectrum is available from ChemicalBook, which can be used as a reference.[1]
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the range of 165-175 ppm.
-
Aromatic Carbons (6C): These carbons will resonate in the 110-140 ppm range. The carbons attached to the electronegative substituents (Br, OCF₃) will be shifted further downfield. The carbon of the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group is expected to appear around 120 ppm as a quartet (¹JCF ≈ 250-260 Hz).
¹⁹F NMR Spectroscopy
Expected Chemical Shift:
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the trifluoromethoxy group. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift is typically in the range of -56 to -60 ppm relative to CFCl₃.
NMR Data Summary
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | Aromatic | 7.5 - 8.5 | m | - |
| ¹H | Carboxylic Acid | >10 | br s | - |
| ¹³C | Carbonyl | 165 - 175 | s | - |
| ¹³C | Aromatic | 110 - 140 | m | - |
| ¹³C | -OCF₃ | ~120 | q | ¹JCF ≈ 250-260 |
| ¹⁹F | -OCF₃ | -56 to -60 | s | - |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR analysis of solid organic compounds.
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[2]
-
Dissolve the solid in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[3][4]
-
To ensure a homogenous magnetic field and obtain high-resolution spectra, filter the solution through a pipette containing a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
Integrate the peak areas in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity (splitting patterns) of the signals to deduce the connectivity of the atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-Br and C-F bonds.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1680 and 1710 cm⁻¹.[5]
-
C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.[5]
-
C-O Stretch (Carboxylic Acid and Ether): Strong bands are anticipated in the 1210-1320 cm⁻¹ region.
-
C-F Stretch (-OCF₃): Strong absorptions due to the C-F stretching vibrations are expected in the 1100-1200 cm⁻¹ range.
-
C-Br Stretch: A weak to medium absorption is expected in the 500-600 cm⁻¹ region.
IR Data Summary
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |
| C-O Stretch | Carboxylic Acid/Ether | 1210 - 1320 | Strong |
| C-F Stretch | Trifluoromethoxy | 1100 - 1200 | Strong |
| C-Br Stretch | Bromo Aromatic | 500 - 600 | Weak to Medium |
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
Caption: Workflow for IR analysis of solid organic compounds.
Detailed Steps:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[6][7]
-
Place a drop of this solution onto the surface of a clean, dry salt plate (NaCl or KBr).[6][7]
-
Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[6][7]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
First, run a background scan with a clean, empty salt plate to account for any atmospheric and instrumental absorptions.
-
Then, run the scan of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.
Expected Mass Spectrum
The molecular formula of this compound is C₈H₄BrF₃O₃. The molecular weight can be calculated based on the isotopic masses of the constituent elements. Bromine has two common isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which will result in a characteristic isotopic pattern for the molecular ion peak.
-
Molecular Ion (M⁺): The mass spectrum should show a pair of peaks for the molecular ion, separated by 2 Da, with approximately equal intensity.
-
[M]⁺ with ⁷⁹Br: m/z ≈ 283.9
-
[M+2]⁺ with ⁸¹Br: m/z ≈ 285.9
-
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The trifluoromethoxy group may also undergo fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.
-
Expected Exact Mass for C₈H₄⁷⁹BrF₃O₃: 283.9300
-
Expected Exact Mass for C₈H₄⁸¹BrF₃O₃: 285.9279
Experimental Protocol for Mass Spectrometry
Caption: Workflow for mass spectrometry analysis of small organic molecules.
Detailed Steps:
-
Sample Preparation:
-
Dissolve a very small amount of the sample in a suitable solvent like methanol or acetonitrile to make a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for such molecules.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very sensitive.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Examine the resulting mass spectrum to locate the molecular ion peak.
-
Confirm the presence of the characteristic bromine isotopic pattern.
-
If HRMS data is acquired, use the exact mass to determine the elemental composition and confirm it matches C₈H₄BrF₃O₃.
-
Analyze any significant fragment ions to corroborate the proposed structure.
-
Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By combining predicted data based on established chemical principles and data from analogous structures with robust, step-by-step experimental protocols, researchers and scientists can confidently identify and characterize this important chemical entity. The provided methodologies emphasize scientific integrity and reproducibility, which are crucial in research and development settings.
References
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Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Retrieved from [Link]
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Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
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Supporting Information. (n.d.). Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
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Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]
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University of Cambridge Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]
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Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]
- de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(5), 339-367.
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Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Retrieved from [Link]
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LCGC International. Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
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SpectraBase. 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
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3-Bromo-4-(trifluoromethoxy)benzoic acid solubility profile
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-4-(trifluoromethoxy)benzoic acid
Foreword: A Predictive and Methodological Approach
This guide, therefore, adopts a dual-pronged approach. First, it establishes a robust theoretical framework to predict the solubility behavior of this compound based on its structural components: the benzoic acid core, the bromo substituent, and the highly lipophilic trifluoromethoxy group. Second, it provides detailed, field-proven experimental protocols for researchers to accurately determine the kinetic and thermodynamic solubility of this compound, ensuring a self-validating and reproducible workflow. This document is designed not merely as a data sheet, but as a practical guide to understanding, predicting, and experimentally verifying the solubility of this and structurally related molecules.
Physicochemical Characterization: The Foundation of Solubility
Understanding the inherent properties of a molecule is critical to interpreting its solubility. The structure of this compound presents a fascinating interplay of hydrophilic and hydrophobic elements that dictate its behavior in different solvent systems.
-
Molecular Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group, a bromine atom, and a trifluoromethoxy group. The carboxylic acid is a polar, ionizable group capable of hydrogen bonding, which typically confers aqueous solubility, particularly at higher pH. Conversely, the aromatic ring, the bromine atom, and especially the trifluoromethoxy group contribute significantly to the molecule's lipophilicity.[3][4] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1]
-
Ionization Constant (pKa): As a carboxylic acid, the compound's aqueous solubility is fundamentally pH-dependent. The carboxyl group (-COOH) will be protonated at low pH (pH < pKa), rendering the molecule neutral and less soluble in water. At higher pH (pH > pKa), it deprotonates to the carboxylate anion (-COO⁻), which is significantly more polar and water-soluble. While the exact pKa has not been published, we can estimate it. Benzoic acid has a pKa of approximately 4.2. The electron-withdrawing nature of both the bromine and the trifluoromethoxy group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Source / Rationale |
| CAS Number | 85373-96-2 | [7][8] |
| Molecular Formula | C₈H₄BrF₃O₃ | [8][9] |
| Molecular Weight | 285.02 g/mol | [9] |
| Appearance | Solid powder | [7] |
| Predicted pKa | < 4.2 | Based on the electron-withdrawing effects of Br and -OCF₃ substituents on a benzoic acid core.[5][6] |
| General Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [7] |
| Predicted Aqueous Solubility | Low at acidic pH, increasing significantly at neutral to basic pH. | Inherent property of aromatic carboxylic acids.[10][11] |
| Predicted Organic Solubility | Likely soluble in polar aprotic solvents and some alcohols. | Based on general solubility of substituted benzoic acids.[12][13] |
The Predicted Solubility Profile
Based on the physicochemical properties, we can construct a predicted solubility profile.
-
Aqueous Solubility vs. pH: The most dramatic solubility changes will be observed in aqueous buffers of varying pH. We predict very low solubility in buffers at pH 1-2. As the pH approaches and surpasses the pKa, a sharp increase in solubility is expected due to the formation of the highly soluble carboxylate salt. This pH-dependent characteristic is critical for drug development, influencing everything from formulation to absorption in the gastrointestinal tract.
-
Solubility in Organic Solvents: The molecule's aromatic and fluorinated character suggests good solubility in polar aprotic solvents like DMSO, N,N-Dimethylformamide (DMF), and acetonitrile.[7][14] Solubility in alcohols such as methanol and ethanol is also expected to be moderate to high.[13] Conversely, solubility in non-polar solvents like hexanes or toluene is predicted to be low, as the polar carboxylic acid group will dominate interactions.
The diagram below illustrates the fundamental relationship between pH, ionization state, and the resulting aqueous solubility of an aromatic carboxylic acid like the topic compound.
Caption: pH-dependent ionization and its impact on aqueous solubility.
Experimental Determination of Solubility: Protocols and Workflows
To move from prediction to empirical data, rigorous and standardized experimental protocols are required. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility, which measure different but equally important aspects of a compound's dissolution behavior.
Kinetic Solubility (High-Throughput Assay)
This assay measures the solubility of a compound under conditions where it is rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility that might be observed in early-stage screening assays but may not represent true equilibrium.
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Dispense 98 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into each well of a clear 96-well microplate.
-
Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the buffer in each well (final concentration 200 µM, 2% DMSO). Pipette mix vigorously.
-
Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 2 hours with gentle shaking to allow precipitation to occur.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Standard Curve: A standard curve of known concentrations of the compound is prepared to correlate the point of precipitation with a solubility value.
-
Data Analysis: The concentration at which the measured signal deviates from the baseline of fully dissolved compound is determined as the kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method, measuring the concentration of a compound in a saturated solution at equilibrium. It is more time-consuming but provides the true equilibrium solubility value.
Protocol: Shake-Flask Equilibrium Solubility Assay
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH-adjusted buffers, ethanol). The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16] A standard calibration curve must be run in parallel.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Experimental Workflow Diagram
The following diagram outlines the decision-making and experimental process for a comprehensive solubility assessment.
Caption: Workflow for comprehensive solubility determination.
Conclusion and Forward Outlook
While specific experimental data for this compound remains to be published, a robust solubility profile can be predicted from its molecular structure. It is expected to be a classic "brick dust" compound with low intrinsic aqueous solubility, but this solubility should be highly dependent on pH, increasing dramatically in neutral to alkaline conditions. Its fluorinated and aromatic nature suggests good solubility in polar aprotic organic solvents like DMSO.
For drug development professionals and researchers, the key takeaway is the necessity of empirical validation. The protocols provided in this guide offer a clear and reliable path to generating a comprehensive and accurate solubility profile. Such data is indispensable for designing effective formulations, predicting in vivo behavior, and ultimately advancing promising compounds through the development pipeline.
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][2][4]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70509, 3-Bromo-4-fluorobenzoic acid. [Link]
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Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 19. [Link][3]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 59581703, 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid. [Link]
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Chen, G., & Ma, P. (2005). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data, 50(1), 152-155. [Link][14]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][17]
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University of California, Los Angeles Chemistry Department. Carboxylic Acid Unknowns and Titration. [Link][10]
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Fogg, P. G. T. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link][19]
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thetestmag.com. Effect of halogens in benzoic acid. [Link][5]
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Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1018-1025. [Link][13]
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The Biological Activity of Trifluoromethoxy-Substituted Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The introduction of the trifluoromethoxy (-OCF₃) group into small molecule drug candidates has become an increasingly important strategy in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities associated with trifluoromethoxy-substituted benzoic acids. We will delve into the unique physicochemical properties conferred by the -OCF₃ moiety, explore their potential as anti-inflammatory and anticancer agents, and provide detailed experimental protocols for evaluating their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.
Introduction: The Strategic Advantage of the Trifluoromethoxy Group
In the landscape of drug design, the strategic modification of molecular scaffolds to enhance biological and physicochemical properties is paramount. The trifluoromethoxy (-OCF₃) group has emerged as a valuable functional group in this endeavor.[1][2][3] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability, which can significantly improve a drug candidate's pharmacokinetic profile.[2][3][4] When incorporated into the benzoic acid framework, the -OCF₃ group creates a versatile platform for the synthesis of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory disorders.[1][3]
The enhanced lipophilicity imparted by the trifluoromethoxy group can facilitate passage across cellular membranes, a critical factor for reaching intracellular targets.[4] Furthermore, the strong carbon-fluorine bonds within the -OCF₃ group contribute to increased metabolic stability, prolonging the compound's half-life in the body.[4] These properties make trifluoromethoxy-substituted benzoic acids an attractive starting point for the development of next-generation pharmaceuticals with improved efficacy and safety profiles.[1][3]
Anti-Inflammatory Potential: Targeting Key Pathways
Inflammation is a complex biological response implicated in a wide range of diseases. A key area of investigation for trifluoromethoxy-substituted benzoic acids is their potential as anti-inflammatory agents. The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.[6]
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5][8] Inhibition of this pathway is a promising strategy for the development of novel anti-inflammatory therapies.[9][10]
A study on 2-hydroxy-4-trifluoromethylbenzoic acid demonstrated its ability to inhibit the degradation of IκBβ, a key step in the activation of NF-κB, without affecting the nuclear translocation of NF-κB/Rel proteins.[7] This targeted modulation of the NF-κB pathway at the level of IκBβ phosphorylation suggests a nuanced mechanism of action for fluorinated benzoic acid derivatives.[7] It is plausible that trifluoromethoxy-substituted benzoic acids could exert similar or even more potent effects on this critical inflammatory pathway.
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway activation.
Anticancer Potential: A Multifaceted Approach
Benzoic acid derivatives have been investigated for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis and inhibit cancer cell proliferation.[11][12][13] The incorporation of a trifluoromethoxy group could enhance these properties through various mechanisms.
Cytotoxicity in Cancer Cell Lines
The evaluation of a compound's cytotoxicity against various cancer cell lines is a fundamental step in anticancer drug discovery. While specific IC₅₀ values for trifluoromethoxy-substituted benzoic acids are not prevalent in the reviewed literature, data from related fluorinated compounds offer a valuable benchmark. For instance, α-trifluoromethyl chalcones have shown significant antiproliferative activities against prostate cancer cell lines, with the most potent compound exhibiting an IC₅₀ of 0.14–0.28 μM.[14] Furthermore, a series of fully-substituted 4-(trifluoromethyl)isoxazoles demonstrated potent anticancer activity against the MCF-7 breast cancer cell line, with the lead compound having an IC₅₀ of 2.63 μM.[15] These findings underscore the potential of incorporating trifluoromethyl and, by extension, trifluoromethoxy groups to enhance cytotoxic potency.
Table 1: Cytotoxicity of Selected Trifluoromethyl-Containing Compounds Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Trifluoromethyl Chalcone | DU145 (Prostate) | 0.14 - 0.28 | [14] |
| 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [15] |
| Trifluoromethyl Ketone | HL-60 (Leukemia) | Not specified | [16] |
Note: This table presents data for trifluoromethyl-containing compounds as direct data for trifluoromethoxy-substituted benzoic acids was not available in the searched literature.
Mechanisms of Action in Cancer
The anticancer activity of benzoic acid derivatives can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[11] For example, certain benzoic acid derivatives have been shown to induce apoptosis in breast cancer cell lines.[11] The trifluoromethoxy group, with its strong electron-withdrawing properties, could potentially enhance interactions with biological targets involved in these pathways, leading to more potent anticancer effects. Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by trifluoromethoxy-substituted benzoic acids in cancer cells.
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the anti-inflammatory and anticancer activities of trifluoromethoxy-substituted benzoic acids.
In Vitro Anti-inflammatory Activity
This protocol describes a method to measure the inhibition of COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E₂ (PGE₂) using an ELISA-based method.[2][17]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (trifluoromethoxy-substituted benzoic acids)
-
PGE₂ ELISA kit
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
96-well microplates
Procedure:
-
Prepare solutions of test compounds and reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition) at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Workflow: COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
In Vitro Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][18]
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium
-
Test compounds (trifluoromethoxy-substituted benzoic acids)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Structure-Activity Relationships and Future Directions
The biological activity of trifluoromethoxy-substituted benzoic acids is intricately linked to the position of the -OCF₃ group on the benzoic acid ring, as well as the nature of other substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
The electron-withdrawing nature of the trifluoromethoxy group can influence the acidity of the carboxylic acid, which in turn can affect its interaction with biological targets.[5] The position of the -OCF₃ group (ortho, meta, or para) will also dictate the molecule's overall shape and steric profile, influencing its ability to fit into the active site of an enzyme or the binding pocket of a receptor.
Future research should focus on the systematic synthesis and biological evaluation of a library of trifluoromethoxy-substituted benzoic acid derivatives with varying substitution patterns. This will enable the elucidation of clear SARs and the identification of lead compounds with optimal activity and pharmacokinetic properties. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of these compounds in relevant animal models of inflammation and cancer.
Conclusion
Trifluoromethoxy-substituted benzoic acids represent a promising class of compounds for the development of novel therapeutics. The unique physicochemical properties imparted by the trifluoromethoxy group, including enhanced lipophilicity and metabolic stability, make them attractive candidates for targeting a range of diseases. While further research is needed to fully elucidate their biological activities and mechanisms of action, the available evidence from related fluorinated compounds suggests significant potential in the fields of anti-inflammatory and anticancer drug discovery. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds, paving the way for the development of the next generation of targeted therapies.
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A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-4-(trifluoromethoxy)benzoic Acid
Abstract
This guide provides an in-depth technical framework for the safe handling, use, and disposal of 3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS No. 85373-96-2). Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document synthesizes critical safety data from authoritative sources. It moves beyond mere procedural lists to explain the causality behind recommended protocols, grounding them in the specific chemical and toxicological properties of the compound. The core objective is to create a self-validating system of safety, ensuring that laboratory personnel can work with this valuable intermediate with the highest degree of confidence and protection.
Compound Profile and Inherent Hazard Landscape
This compound is a halogenated and fluorinated aromatic carboxylic acid. Its utility as a building block in pharmaceutical and agrochemical synthesis is significant, but its chemical structure necessitates a rigorous approach to safety. The presence of a bromine atom, an acidic carboxylic acid group, and a trifluoromethoxy group confers a specific reactivity and toxicological profile that must be understood to be managed.
The primary hazards associated with this compound are significant irritation and potential for damage to the skin, eyes, and respiratory system.[1] It is classified under the Globally Harmonized System (GHS) as causing serious eye damage, skin irritation, and respiratory irritation.[1] This profile is not merely a label; it is a direct consequence of the molecule's ability to interact with biological tissues. The acidic nature of the carboxyl group can cause chemical burns, while the overall halogenated structure can elicit strong irritant responses.
Physicochemical Properties
Understanding the physical state and properties of a chemical is the foundation of safe handling. As a solid, the primary route of exposure during handling is through the inhalation of dust or direct contact with the powder.
| Property | Value | Source |
| CAS Number | 85373-96-2 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1] |
| Molecular Weight | 285.02 g/mol | [2] |
| Physical State | Solid | [2] |
| Appearance | White | [3] |
| Melting Point | 87 - 89 °C | [3] |
| Stability | Stable under normal handling and storage conditions. | [1] |
GHS Hazard Identification and Classification
The GHS classification provides a universally understood summary of the primary dangers. Each classification dictates specific precautionary measures that must be integrated into all handling protocols.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | 1 | H318 - Causes serious eye damage | GHS05 (Corrosion) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: SynQuest Laboratories, Inc.[1]
The Core of Safety: Engineering and Personal Controls
Mitigating the risks identified in Section 1 requires a multi-layered approach, beginning with engineering controls as the primary line of defense, supplemented by mandatory Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The principle of causality dictates that the most effective way to prevent exposure is to contain the hazard at its source. For a fine solid like this compound, this is non-negotiable.
-
Ventilation: All handling of this compound must occur within a certified chemical fume hood to control airborne dust and prevent respiratory exposure.[4] The work station should be designed to ensure good ventilation.[1]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1] This is a direct response to the "Causes serious eye damage" classification.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier between the researcher and the chemical. The selection of PPE must directly address the specific hazards of skin contact, eye damage, and inhalation.
| Protection Type | Specification | Rationale and Standard |
| Hand Protection | Nitrile or other chemically resistant gloves. | Required to prevent skin irritation (H315). Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[5] Comply with 29 CFR 1910.138.[1] |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. The H318 classification (Causes serious eye damage) mandates both goggles and a face shield for full protection against dust particles.[1] Comply with 29 CFR 1910.133.[1] |
| Skin & Body Protection | A fully buttoned lab coat and appropriate protective clothing. | Ensures all skin is covered to prevent contact and irritation.[4] |
| Respiratory Protection | Required if ventilation is inadequate or dust is generated. | In case of insufficient ventilation, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[5] All use must comply with 29 CFR 1910.134.[1] |
Standard Operating Procedures (SOPs): From Receipt to Disposal
A self-validating safety system relies on standardized, repeatable procedures that inherently minimize risk. The following workflow illustrates the lifecycle of the chemical within the laboratory.
Caption: Safe Handling Workflow for this compound.
Detailed Protocol: Weighing and Transferring the Solid
This procedure is designed to mitigate the primary risks of inhalation and direct contact.
-
Preparation: Don all required PPE (gloves, goggles, face shield, lab coat) before entering the designated handling area.
-
Work Area: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Handling: Move the sealed container of this compound into the fume hood.
-
Dispensing: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of solid to a tared, sealed weighing container. Avoid any actions that could generate dust, such as dropping or rapid scooping.
-
Sealing: Immediately and securely close the primary chemical container. Tightly seal the weighing container.
-
Cleanup: Wipe the spatula clean with a damp cloth (this cloth is now chemical waste). Wipe down the exterior of both containers and the surrounding work surface.
-
Transport: Transport the weighed chemical in the sealed secondary container to the reaction area.
-
Final Cleanup: Dispose of the absorbent liner and cleaning cloth into the designated solid hazardous waste container. Wash hands thoroughly after exiting the lab.[1][6]
Reactivity and Incompatibilities: A Causal Analysis
The stability of this compound is conditional. Understanding its incompatibilities is crucial for preventing hazardous reactions.
-
Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide).[1] This is a classic acid-base neutralization reaction that can generate heat and potentially cause splashing.
-
Strong Oxidizing Agents: The aromatic ring and organic structure can be susceptible to reaction with strong oxidizing agents.[1] Such reactions can be vigorous and unpredictable, potentially leading to fire or explosion under certain conditions.
-
Thermal Decomposition: While stable at room temperature, combustion or intense heating will lead to thermal decomposition. This process generates highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] This is a critical consideration for fire-fighting procedures.
Emergency Protocols: A Validated Response System
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Caption: First Aid Decision Tree for Accidental Exposure.
Protocol for Spill Management
This protocol ensures the safety of personnel while effectively containing the hazard.
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the area. Secure and control entrance to the spill location.[7]
-
Assess & Protect: If the spill is minor and you are trained to handle it, don appropriate PPE, including respiratory protection. Do not attempt to clean a large spill without specialized training.
-
Containment: Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use water, as this can create a slurry and spread contamination.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid generating dust by using a HEPA-filtered vacuum if available.[7][8]
-
Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ventilate the area thoroughly after cleanup is complete.[8]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Waste Management and Disposal
Disposal of this compound and any associated contaminated materials must be handled with the same rigor as its use.
-
Segregation: All waste, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Route: The container must be disposed of through an approved and licensed waste disposal service.[1] It is imperative to comply with all local, state, and federal regulations.
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.[7][9]
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A Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzoic acid for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and building blocks is a critical decision that profoundly influences the trajectory of a research program. 3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS No. 85373-96-2) has emerged as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality attributes, and strategic applications.
The Strategic Importance of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal chemistry due to its unique electronic and lipophilic properties.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group acts as a lipophilic hydrogen bond acceptor, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Its introduction can lead to enhanced metabolic stability, increased cell membrane permeability, and improved binding affinity to biological targets.[1][4] The presence of the bromine atom in this compound provides a versatile handle for a variety of cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries.
Commercial Suppliers and Quality Considerations
A reliable supply of high-purity starting materials is paramount for reproducible research and development. Several reputable chemical suppliers offer this compound. The quality and specifications of the material can vary between suppliers, and it is crucial for researchers to carefully evaluate these parameters.
| Supplier | Typical Purity | Availability | Notes |
| Sigma-Aldrich | ≥95% | Stock | Often provides detailed safety and handling information.[5] |
| Alfa Chemistry | 98% | Inquire | |
| BLD Pharm | Inquire | Stock | |
| Crysdot LLC | ≥95% | Inquire | |
| SynQuest Labs | Inquire | Inquire | Provides detailed Safety Data Sheets.[6] |
Key Quality Control Parameters for Researchers:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For pharmaceutical applications, a purity of ≥98% is often required.
-
Identity Confirmation: Verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). Researchers should request and scrutinize the Certificate of Analysis (CoA) to ensure it aligns with the expected spectral data.
-
Residual Solvents: The presence of residual solvents from the manufacturing process should be minimal and within acceptable limits as defined by ICH guidelines.
-
Inorganic Impurities: Analysis for heavy metals and other inorganic impurities is critical, especially for compounds intended for in vivo studies.
The quality of pharmaceutical intermediates is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.[7][8][9] A robust quality control system, encompassing raw material inspection, in-process controls, and final product testing, is essential for any reputable supplier.[9][10][11]
Workflow for Supplier and Material Qualification
The following workflow diagram illustrates a systematic approach to qualifying a new supplier and batch of this compound for use in a drug discovery program.
Caption: A three-phase workflow for qualifying commercial suppliers and materials.
Safety, Handling, and Storage
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[12] If swallowed, rinse mouth with water and seek medical advice.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]
-
Keep away from incompatible materials, heat, and sources of ignition.[6]
Applications in Pharmaceutical Synthesis
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocol: Amide Coupling
The following is a representative, general protocol for an amide coupling reaction using this compound.
Objective: To synthesize the corresponding N-alkyl or N-aryl amide.
Materials:
-
This compound
-
Amine (alkyl or aryl)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the organic base (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve the coupling agent (1.1-1.3 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and a trifluoromethoxy group provides medicinal chemists with a powerful tool for modulating the properties of lead compounds. When sourcing this intermediate, researchers must prioritize suppliers who can provide high-purity material with comprehensive analytical data to ensure the reliability and reproducibility of their synthetic efforts. Adherence to strict safety and handling protocols is essential when working with this and any other laboratory chemical.
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The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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The Bromine Substituent in 3-Bromo-4-(trifluoromethoxy)benzoic Acid: A Hub of Reactivity for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Bromo-4-(trifluoromethoxy)benzoic acid is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of three key functional groups on the aromatic ring: a bromine atom, a trifluoromethoxy group, and a carboxylic acid. The bromine atom, in particular, serves as a highly adaptable handle for a wide array of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity of the bromine substituent in this molecule. We will delve into the electronic and steric factors governing its reactivity, and provide detailed, field-proven insights into its application in pivotal cross-coupling reactions, nucleophilic aromatic substitution, and organometallic transformations. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable synthon in the design and execution of complex molecular syntheses.
Molecular Architecture and Electronic Landscape
The reactivity of the bromine atom in this compound is intricately governed by the electronic and steric interplay of its neighboring substituents. A thorough understanding of these influences is paramount for predicting reaction outcomes and optimizing conditions.
1.1. The "Super-Halogen" Effect of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent, often referred to as a "super-halogen" due to its electronic properties being similar to or exceeding those of halogens.[1] This strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which significantly reduces the electron density of the aromatic ring.[1] While the oxygen atom can participate in resonance (+R), the strong inductive withdrawal generally dominates, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, for the purpose of reactions involving the bromine atom, the -OCF₃ group's primary role is to render the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
1.2. The Meta-Directing Carboxylic Acid Group
The carboxylic acid (-COOH) group is also a deactivating, meta-directing group for electrophilic aromatic substitution.[2] Its electron-withdrawing nature further contributes to the overall electron-deficient character of the aromatic ring. In the context of the bromine's reactivity, the carboxylic acid's acidity is a critical consideration. In many reactions, particularly those employing strong bases or organometallic reagents, the acidic proton will be abstracted, forming a carboxylate anion. This can influence the solubility of the substrate and may necessitate the use of additional equivalents of base or a protecting group strategy.
1.3. Combined Influence on the C-Br Bond
The cumulative electron-withdrawing effects of both the -OCF₃ and -COOH groups make the carbon atom of the C-Br bond significantly electrophilic. This electronic landscape has profound implications for the key reaction classes discussed in this guide.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom of this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
2.1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The electron-deficient nature of this compound makes it an excellent substrate for this reaction.
Experimental Protocol: Typical Suzuki-Miyaura Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with aqueous HCl to precipitate the product.
-
Filter the solid and purify by recrystallization or column chromatography.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 110 | 75-85 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.
-
Base: The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and selectivity. Inorganic bases are commonly used, with their strength and solubility being important factors.
-
Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic base.
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
2.2. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of aryl amines from aryl halides.[3] Given the prevalence of the arylamine motif in pharmaceuticals, this reaction is of high importance. The electron-deficient nature of this compound generally favors this transformation.[4]
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reactants:
-
This compound or its ester (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF)
-
-
Procedure:
-
In a glovebox, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the aryl bromide and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 80-90 |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | THF | 80 | 70-80 |
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice, but milder bases like carbonates or phosphates can be used with more reactive systems.
-
Protecting the Carboxylic Acid: The acidic proton of the carboxylic acid will be deprotonated by the strong bases used in this reaction. This can sometimes lead to solubility issues or side reactions. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl) is a common strategy to circumvent these issues.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
2.3. Heck and Sonogashira Couplings: Accessing Alkenes and Alkynes
The Heck reaction provides a means to form substituted alkenes by coupling the aryl bromide with an alkene,[5] while the Sonogashira coupling enables the synthesis of aryl alkynes via reaction with a terminal alkyne.[6]
Experimental Protocol: General Heck Reaction
-
Reactants:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
-
Procedure:
-
Combine the aryl bromide, alkene, base, and palladium catalyst in a reaction vessel.
-
Add the solvent and purge with an inert gas.
-
Heat the mixture (typically 80-140 °C) until the reaction is complete.
-
Cool, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
-
Experimental Protocol: General Sonogashira Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
Dissolve the aryl bromide and terminal alkyne in the solvent in a reaction vessel.
-
Add the palladium catalyst, copper(I) co-catalyst, and the amine base.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up typically involves filtration to remove the amine hydrohalide salt, followed by solvent evaporation and purification of the residue.
-
Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring
The presence of two strong electron-withdrawing groups (-OCF₃ and -COOH) activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNA r).[7] In this reaction, a strong nucleophile directly displaces the bromide.
3.1. Mechanistic Considerations
The SNA r reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, are crucial for stabilizing this intermediate. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
Diagram 3: SNA r Mechanism
Caption: General mechanism of nucleophilic aromatic substitution.
3.2. Scope and Limitations
Strong nucleophiles such as alkoxides, thiolates, and amines can be employed in SNA r reactions. However, the reaction often requires forcing conditions (high temperatures and strong bases). The presence of the carboxylic acid can be problematic, as it will be deprotonated by the strong bases typically used. Therefore, protection of the carboxylic acid as an ester is often necessary.
Experimental Protocol: SNA r with a Thiol Nucleophile (Illustrative)
-
Reactants:
-
Methyl 3-Bromo-4-(trifluoromethoxy)benzoate (1.0 equiv)
-
Thiol (e.g., thiophenol, 1.2 equiv)
-
Base (e.g., K₂CO₃, NaH, 1.5 equiv)
-
Solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
To a solution of the thiol in the solvent, add the base and stir for a short period to form the thiolate.
-
Add the aryl bromide.
-
Heat the reaction mixture (typically 100-150 °C) and monitor its progress.
-
Upon completion, cool the reaction, pour into water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
-
Organometallic Transformations: Challenges and Strategies
The formation of Grignard or organolithium reagents from this compound is complicated by the presence of the acidic carboxylic acid proton.
4.1. Grignard Reagent Formation
Attempting to form a Grignard reagent directly from this compound using magnesium metal will result in the Grignard reagent being quenched by the acidic proton of another molecule of the starting material.[8][9]
Strategies to Overcome this Limitation:
-
Protection of the Carboxylic Acid: The most common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[10] The ester is generally unreactive towards Grignard reagent formation. After the Grignard reagent has been formed and reacted, the ester can be hydrolyzed back to the carboxylic acid.
-
Use of Excess Grignard Reagent: In some cases, using more than two equivalents of a different, pre-formed Grignard reagent can be used to both deprotonate the carboxylic acid and then undergo halogen-magnesium exchange. However, this can be inefficient and lead to side products.
4.2. Lithium-Halogen Exchange
Similar to Grignard reagent formation, lithium-halogen exchange with organolithium reagents (e.g., n-BuLi, t-BuLi) is incompatible with the free carboxylic acid.[11] The organolithium reagent will act as a base and deprotonate the carboxylic acid. Protection of the carboxylic acid is therefore essential before attempting a lithium-halogen exchange.
Diagram 4: Protecting Group Strategy for Organometallic Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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The Trifluoromethoxy Group in Benzoic Acids: A Guide to Its Profound Electronic Effects and Applications in Drug Design
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (-OCF₃) group stands out for its unique and complex electronic character. This guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy group when appended to a benzoic acid scaffold, a common structural motif in pharmaceuticals. We will dissect the interplay of its powerful inductive and modest resonance effects, quantify their impact on acidity (pKₐ), and provide field-proven experimental protocols for synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct properties of the -OCF₃ group for rational drug design.
The Ascendancy of the Trifluoromethoxy Group in Molecular Design
The introduction of fluorine into drug candidates is a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] While the trifluoromethyl (-CF₃) group is well-established, the trifluoromethoxy (-OCF₃) group has emerged as a more nuanced and versatile tool.[1][3] Often described as a "pseudo-halogen," the -OCF₃ group imparts a unique combination of properties, including increased lipophilicity and metabolic stability, stemming from the immense strength of the carbon-fluorine bonds.[4][5]
Unlike the purely electron-withdrawing -CF₃ group, the -OCF₃ substituent presents a fascinating electronic duality.[6] It is this complex interplay of competing electronic forces that makes its impact on the reactivity and acidity of aromatic systems, such as benzoic acids, a critical area of study for molecular engineers and medicinal chemists. This guide will explore the fundamental principles governing these effects and their practical implications.
The Electronic Duality of the Trifluoromethoxy Substituent
The net electronic influence of the -OCF₃ group on an aromatic ring is a result of a delicate balance between a potent inductive effect and a significantly attenuated resonance effect. Understanding this duality is paramount to predicting its impact on molecular properties.
The Dominant Inductive Withdrawal (-I Effect)
The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond framework. This inductive electron withdrawal (-I) is the primary electronic characteristic of the -OCF₃ group.[7][8] It is slightly less potent than that of a -CF₃ group but significantly stronger than that of a methoxy (-OCH₃) group, rendering the aromatic ring electron-deficient.[5]
The Attenuated Resonance Donation (+R Effect)
In theory, the lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring, a classic electron-donating resonance effect (+R). However, for the -OCF₃ group, this effect is substantially weaker than in its methoxy (-OCH₃) counterpart.[4][7] This attenuation is due to two main factors:
-
Inductive Impoverishment : The attached -CF₃ group inductively depletes the electron density on the oxygen, making its lone pairs less available for donation.
-
Conformational Misalignment : Structural studies have shown that the -OCF₃ group often prefers a conformation where it is not coplanar with the phenyl ring, which hinders the effective orbital overlap required for resonance.[5]
This results in a substituent that is overwhelmingly electron-withdrawing, with only a minor capacity for π-donation.
Protocol: Synthesis of 4-(Trifluoromethoxy)benzoic Acid
-
Preparation: Under an inert nitrogen atmosphere, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer. Dissolve in anhydrous diethyl ether or THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species may be observed as a color change.
-
Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) to the flask in small portions. The reaction is exothermic. Allow the mixture to slowly warm to room temperature overnight with continued stirring.
-
Workup: Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.
Protocol: pKₐ Determination via Potentiometric Titration
This protocol provides a self-validating method to accurately determine the pKₐ.
-
Preparation: Accurately weigh ~20-30 mg of the synthesized trifluoromethoxybenzoic acid and dissolve it in a known volume (e.g., 50 mL) of a 50:50 ethanol:water mixture.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the solution in a jacketed beaker maintained at 25 °C and begin stirring.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.05 M KOH or NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL). Record the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKₐ is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of this curve (ΔpH/ΔV) can be plotted to determine the equivalence point with high precision.
Strategic Applications in Drug Design
The unique electronic and physicochemical properties endowed by the -OCF₃ group translate directly into tangible advantages in drug design. [1][3]
-
Enhanced Lipophilicity: The -OCF₃ group is highly lipophilic, which can significantly improve a drug's ability to cross cellular membranes, enhancing oral bioavailability and penetration into the central nervous system. [4][5]* Increased Metabolic Stability: The C-F bonds are exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s). [1][4]Replacing a metabolically labile group, such as a methoxy group, with -OCF₃ can block metabolic hotspots and dramatically increase a drug's half-life.
-
pKa Modulation for Target Binding: The strong electron-withdrawing effect allows for precise tuning of the acidity of a carboxylic acid or the basicity of a nitrogen-containing moiety. This is crucial for optimizing ionic interactions with amino acid residues in a target protein's binding pocket, potentially leading to increased potency and selectivity. [9]
Conclusion
The trifluoromethoxy group is far more than a simple fluorinated analogue of the methoxy group. Its distinct electronic signature—characterized by a dominant inductive withdrawal and a suppressed resonance donation—makes it a powerful and predictable tool for modifying the properties of benzoic acids and other aromatic scaffolds. By increasing acidity, enhancing lipophilicity, and conferring metabolic stability, the -OCF₃ group provides medicinal chemists with a versatile handle to overcome common challenges in drug development. A thorough understanding of its fundamental electronic effects, as detailed in this guide, is essential for its rational and effective deployment in the design of next-generation therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Superelectrophiles and the effects of trifluoromethyl substituents.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- pKa Determination and Acidity of 2,4,6-tris(trifluoromethyl)benzoic acid. Smolecule.
- The Role of Trifluoromethyl Groups in Chemical Intermedi
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. IUCr.
- 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum. ChemicalBook.
- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Hammett equ
- Correlations of Structure with Reactivity of Arom
- The Hammett cp rel
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- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Research Applications of 3-Bromo-4-(trifluoromethoxy)benzoic Acid: A Versatile Scaffold for Synthesis and Discovery
Executive Summary
3-Bromo-4-(trifluoromethoxy)benzoic acid is a trifunctional aromatic compound poised at the intersection of synthetic versatility and desirable physicochemical properties for bioactive molecule development. While not extensively characterized as a standalone therapeutic agent, its true value lies in its role as a sophisticated chemical building block. The strategic placement of a carboxylic acid, a bromine atom, and a trifluoromethoxy group provides researchers with three distinct points for molecular modification and optimization. This guide elucidates the potential of this scaffold, focusing on its application in medicinal chemistry and agrochemical research, underpinned by an analysis of its constituent functional groups and detailed protocols for its synthetic transformation.
Molecular Architecture and Physicochemical Rationale
The research potential of this compound stems from the unique and synergistic contributions of its three primary functional groups. Understanding these contributions is critical to designing effective research programs.
| Property | Value | Source |
| CAS Number | 85373-96-2 | [1][2][3] |
| Molecular Formula | C₈H₄BrF₃O₃ | [4] |
| Molecular Weight | 285.02 g/mol | [3] |
| Physical Form | Solid | |
| IUPAC Name | This compound |
The Trifluoromethoxy (-OCF₃) Group: A Lipophilic Modifier
The trifluoromethoxy group is a powerful tool in modern medicinal chemistry, often used to enhance a molecule's metabolic stability and membrane permeability.[5][6] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group acts as a strong electron-withdrawing substituent while being significantly more lipophilic than a methoxy (-OCH₃) group.[7][8] This increased lipophilicity can improve absorption and transport in biological systems, critical factors for both drug and agrochemical candidates.[7] Its steric profile and orthogonal orientation to the aromatic plane can also lead to unique and favorable binding interactions within protein active sites.[7]
The Bromo (-Br) Group: A Vector for Synthetic Elaboration
The bromine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle. Its presence opens the door to a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of diverse chemical moieties (aryl, heteroaryl, alkyl, alkynyl, amino groups), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing drug-target binding affinity.[9][10]
The Carboxylic Acid (-COOH) Group: The Polar Anchor
The carboxylic acid function serves as a polar, ionizable group that can engage in potent hydrogen bonding and ionic interactions with biological targets. It is a common feature in many approved drugs. From a synthetic standpoint, it is readily converted into a wide range of derivatives, including esters, amides, and acid halides, providing another axis for molecular diversification and the fine-tuning of properties like solubility, pro-drug potential, and target engagement.
Caption: Key functional groups and their strategic roles.
Potential Application I: Medicinal Chemistry and Drug Discovery
This scaffold is an exemplary starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns. Its utility lies in its ability to be systematically elaborated to probe the chemical space of a target's binding site.
Proposed Drug Discovery Workflow
A logical research plan would involve synthesizing a focused library of derivatives and screening them against relevant biological targets. Substituted benzoic acids have been investigated for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11]
Caption: A potential drug discovery workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for derivatizing the bromine atom, a key step in library synthesis.
-
Principle: A palladium-catalyzed reaction to form a C-C bond between the aromatic bromine of our scaffold and a boronic acid derivative. This is a cornerstone of modern medicinal chemistry for creating biaryl structures.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, the selected boronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand to the flask.
-
Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
-
Purification:
-
Dilute the mixture with water and ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Application II: Agrochemical Research
The trifluoromethoxy group is a privileged substituent in agrochemical research, known to impart favorable properties for herbicides, fungicides, and insecticides.[8] The scaffold of this compound can be used to generate novel candidates for screening. Amide and ester derivatives are particularly relevant, as these functionalities are common in commercial agrochemicals.
Experimental Protocol: Amide Synthesis via EDC Coupling
-
Principle: Formation of an amide bond between the carboxylic acid of the scaffold and a primary or secondary amine using a carbodiimide coupling agent.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired Amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
-
Step-by-Step Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add HOBt and the desired amine to the solution.
-
Add DIPEA and stir the mixture for 5 minutes.
-
Add EDC in one portion and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by flash column chromatography or recrystallization.
-
-
Characterization: Confirm the final product structure and purity by NMR and MS analysis.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: this compound is classified as a skin, eye, and respiratory irritant.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[4] Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a powerful and underexplored starting material for chemical innovation. Its value is not in its intrinsic biological activity but in its capacity as a versatile scaffold. The trifunctional nature of the molecule provides a robust platform for generating diverse and complex molecular architectures tailored for specific applications in drug discovery and agrochemical development. By leveraging established synthetic methodologies, researchers can efficiently explore vast chemical space, significantly accelerating the identification of novel bioactive compounds.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- This compound | 85373-96-2. Sigma-Aldrich.
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- 85373-96-2|this compound|BLD Pharm. BLD Pharm.
- A Comparative Analysis of the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Other Benzoic Acid Deriv
- Trifluoromethoxy-containing pharmaceutical drugs.
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3-Bromo-4-(trifluoromethoxy)benzoic acid derivatives and analogs
An In-Depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. We delve into the unique physicochemical properties conferred by its trifluoromethoxy and bromo substituents, which render it a valuable scaffold for the development of novel therapeutic agents. This document details established synthetic protocols, characterization methodologies, and key derivatization strategies, including amide bond formation and palladium-catalyzed cross-coupling reactions. By examining its derivatives and analogs, we highlight the compound's role in expanding chemical space for structure-activity relationship (SAR) studies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic advantages of this versatile intermediate.
The Core Scaffold: Strategic Importance and Physicochemical Properties
The design of novel pharmaceuticals often relies on the use of highly functionalized building blocks that can predictably modulate the properties of a lead compound. This compound has emerged as a molecule of significant interest due to the unique combination of its substituents, each contributing distinct and advantageous characteristics.
The Trifluoromethoxy (-OCF₃) Group: A Bioisostere with Profound Impact
The trifluoromethoxy (-OCF₃) group is a powerful tool in medicinal chemistry. Its incorporation into a molecular scaffold can significantly influence a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The high electronegativity of the fluorine atoms makes the -OCF₃ group a strong electron-withdrawing moiety, which can alter the acidity of the carboxylic acid and influence interactions with biological targets.[2] Furthermore, it enhances lipophilicity and metabolic stability, often leading to improved bioavailability and reduced off-target effects, which are critical factors in successful drug discovery.[1][3]
The Bromo (-Br) Group: A Versatile Handle for Synthetic Elaboration
The bromine atom at the 3-position serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This reactivity allows for the facile and targeted introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.[3]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented below.
| Property | Value | Source |
| CAS Number | 85373-96-2 | [4][5] |
| Molecular Formula | C₈H₄BrF₃O₃ | [4][6] |
| Molecular Weight | 285.02 g/mol | [4] |
| Physical Form | Solid | [4] |
| IUPAC Name | This compound | [4] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [4] |
Safety Profile:
| Hazard Class | Statement | GHS Codes | Source |
| Acute Toxicity | Harmful if swallowed | H302 | [4] |
| Skin Irritation | Causes skin irritation | H315 | [4][5] |
| Eye Irritation | Causes serious eye irritation/damage | H319 / H318 | [4][5] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [4][5] |
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[5][7]
Synthesis and Characterization
The synthesis of this compound and its analogs relies on fundamental principles of organic chemistry, particularly electrophilic aromatic substitution.
Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct route to this compound involves the bromination of 4-(trifluoromethoxy)benzoic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.[8]
-
Carboxylic Acid Group (-COOH): Strongly deactivating and a meta-director.
-
Trifluoromethoxy Group (-OCF₃): Strongly deactivating due to induction, but the oxygen's lone pairs direct incoming electrophiles to the ortho and para positions.
In the case of 4-(trifluoromethoxy)benzoic acid, the position ortho to the -OCF₃ group (and meta to the -COOH group) is the most favorable site for electrophilic attack, leading to the desired 3-bromo product.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Bromination
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) (0.1 eq).
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂) (1.1 eq) in the same solvent dropwise over 30 minutes. Causality: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile (Br⁺) necessary for the substitution reaction. Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic proton signals with coupling patterns indicative of the 1,2,4-trisubstituted ring system. ¹³C NMR and ¹⁹F NMR will confirm the presence and location of the carbon skeleton and the -OCF₃ group, respectively.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the bromine atom.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid and C-Br and C-F bonds.
Expanding Chemical Space: Derivatives and Analogs
The true utility of this compound lies in its capacity as a scaffold for creating diverse libraries of new chemical entities.
Caption: Key derivatization pathways from the core scaffold.
Amide and Ester Formation
The carboxylic acid moiety is readily converted into amides or esters. Amide bond formation, a cornerstone of medicinal chemistry, is typically achieved using standard coupling reagents (e.g., HATU, HOBt, EDC) with a primary or secondary amine. This allows for the introduction of a vast array of functional groups, profoundly impacting the molecule's biological activity and properties.
Palladium-Catalyzed Cross-Coupling
As previously mentioned, the bromine atom is ideal for reactions like the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). This enables the construction of complex bi-aryl systems and other scaffolds that are prevalent in active pharmaceutical ingredients.[3]
Key Analogs
Comparing the core molecule to its structural analogs provides insight into the specific contributions of each substituent.
| Compound | CAS Number | Key Structural Difference | Potential Impact |
| 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6 | Isomeric position of -Br and fluoro-group (-CF₃ vs -OCF₃) | The -CF₃ group is a strong electron-withdrawing group, affecting ring electronics and lipophilicity differently than -OCF₃.[3] |
| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | -F instead of -OCF₃ | A single fluorine atom has less impact on lipophilicity and metabolic stability compared to the -OCF₃ group.[2][9] |
| 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 | Lacks the bromine atom | Cannot be used for cross-coupling reactions, limiting its synthetic versatility.[1][10] |
Applications in Drug Discovery and Beyond
The structural motifs present in this compound are found in a variety of bioactive molecules, highlighting its potential as a valuable starting material.
-
Enzyme Inhibitors: Fluorinated benzoic acids are foundational components in the synthesis of potent enzyme inhibitors. For instance, the related 3-Bromo-4-fluorobenzoic acid is a key intermediate for PTP-MEG2 inhibitors, which are being investigated for the treatment of type 2 diabetes.[2] This demonstrates how such scaffolds can lead to targeted therapeutic outcomes.
-
Antimicrobial and Anti-inflammatory Agents: Benzoic acid derivatives, in general, have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[11][12] The unique electronic and lipophilic nature of this specific scaffold makes it an attractive candidate for developing novel agents in these therapeutic areas.[13]
-
Materials Science: Beyond its role in medicine, the compound finds use in materials science. The incorporation of fluorine often imparts enhanced thermal stability, chemical resistance, and unique electronic properties to polymers, making it a useful monomer for specialized materials.[3]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a powerful combination of metabolic stability, synthetic versatility, and tunable electronic properties. Its trifluoromethoxy group provides a distinct advantage for optimizing pharmacokinetic profiles, while the bromo group opens a gateway to diverse molecular architectures through modern cross-coupling chemistry. For researchers in drug discovery and materials science, this compound represents an indispensable tool for the rational design of next-generation molecules with enhanced performance and function.
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-
PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509. Retrieved January 11, 2026, from [Link]
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ChemBK. (2024, April 9). 4-Bromo-3-(trifluoromethyl)benzoic. Retrieved January 11, 2026, from [Link]
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Allfluoro pharmaceutical co .ltd. (n.d.). This compound, 85373-96-2. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416. Retrieved January 11, 2026, from [Link]
-
AA Blocks. (n.d.). 1014-81-9 | MFCD00041501 | 3-(Trifluoromethoxy)benzoic acid. Retrieved January 11, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. Retrieved January 11, 2026.
- Sharma, P., & Dwivedi, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 118-124.
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ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Amides from 3-Bromo-4-(trifluoromethoxy)benzoic Acid
Introduction: Strategic Importance of 3-Bromo-4-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry
This compound is a valuable building block in contemporary drug discovery and development. Its trifluoromethoxy group often enhances metabolic stability and lipophilicity, crucial parameters for pharmacokinetic profiles, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The carboxylic acid moiety is a primary functional group for the construction of amide bonds, a ubiquitous linkage in a vast array of biologically active molecules and approved pharmaceuticals.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of amide derivatives from this compound. The protocols detailed herein are grounded in established chemical principles and are designed to be robust and reproducible.
Chemical Insight: The Challenge of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Carbodiimide-mediated coupling is a widely adopted and highly effective strategy for this activation.[2]
The Carbodiimide-Mediated Pathway: Mechanism of Action
The most prevalent method for this transformation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[3][4]
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is a potent acylating agent.
-
Nucleophilic Attack and Potential Side Reactions: The amine can then directly attack the O-acylisourea to form the desired amide and a soluble urea byproduct. However, the O-acylisourea is unstable and can rearrange to a stable N-acylurea, a common and often difficult-to-remove impurity.[5]
-
The Role of HOBt: To mitigate the formation of the N-acylurea byproduct and reduce the risk of racemization in chiral substrates, an additive such as HOBt is crucial.[7][8][9] HOBt intercepts the O-acylisourea to form an active HOBt ester.[10][11] This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a cleaner and more efficient reaction.[8][10]
Visualizing the Reaction Pathway
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- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-(trifluoromethoxy)benzoic acid
Introduction: Unlocking Novel Chemical Space
In the landscape of modern drug discovery and materials science, the synthesis of complex aromatic structures is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.[1][2][3] This guide focuses on the application of these transformative reactions to a particularly valuable building block: 3-Bromo-4-(trifluoromethoxy)benzoic acid .
The unique substitution pattern of this aromatic ring—featuring a carboxylic acid, a bromine atom, and a trifluoromethoxy group—presents both opportunities and challenges for the synthetic chemist. The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that can significantly influence the pharmacokinetic and physicochemical properties of a molecule.[4] The presence of the carboxylic acid provides a handle for further functionalization, while the bromine atom serves as a key reactive site for cross-coupling.
This document provides a comprehensive overview of the key considerations and detailed protocols for employing this compound in several major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Reactivity Considerations
This compound is a solid at room temperature with a molecular weight of 285.02 g/mol .[5] The key to successfully employing this reagent lies in understanding the electronic interplay of its substituents.
-
Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing through the sigma framework due to the high electronegativity of the fluorine atoms. While the oxygen has lone pairs that could theoretically participate in pi-donation, the strong inductive effect of the CF3 group diminishes this effect, rendering the aromatic ring relatively electron-poor.[4] This electronic deficit can influence the rate of oxidative addition to the palladium(0) catalyst.
-
Carboxylic Acid Group (-COOH): The carboxylic acid is a deactivating, meta-directing group. Its acidity can interfere with basic reaction conditions, often necessitating the use of a base strong enough to deprotonate the carboxylic acid in addition to its primary role in the catalytic cycle. Alternatively, protection of the carboxylic acid as an ester may be considered, though this adds extra steps to the synthetic sequence.
-
Bromine Atom (-Br): The carbon-bromine bond is the reactive site for the palladium-catalyzed cross-coupling. The reactivity of aryl bromides in these reactions is generally good, falling between the more reactive aryl iodides and the less reactive aryl chlorides.
Core Reaction Mechanisms: A Visual Guide
The four key cross-coupling reactions discussed in this guide share a common catalytic cycle involving a palladium catalyst. The fundamental steps are: oxidative addition, transmetalation (for Suzuki, Buchwald-Hartwig, and Sonogashira), migratory insertion (for Heck), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound.[6][7][8][9][10]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, forms a new carbon-carbon bond by coupling an organohalide with an alkene.[11][12][13][14]
Caption: Generalized Catalytic Cycle for Heck Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an organohalide with an amine.[15][16][17][18]
Caption: Catalytic Cycles for Sonogashira Coupling.
Experimental Protocols
The following protocols are provided as a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
General Considerations:
-
Reagent Purity: Use high-purity reagents and anhydrous solvents for best results.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for reaction efficiency. A variety of catalysts and ligands are commercially available. The tables below provide some common options.
-
Base Selection: The base plays a critical role in the catalytic cycle. The choice of base depends on the specific coupling reaction and the functional groups present in the substrates. For reactions involving the free carboxylic acid, a sufficient excess of base is required.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-Aryl-4-(trifluoromethoxy)benzoic acids.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 85373-96-2 | 285.02 |
| Arylboronic acid | Varies | Varies |
| Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh3)4 (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired product.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Heck Coupling
Objective: To synthesize 3-Vinyl-4-(trifluoromethoxy)benzoic acids.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 85373-96-2 | 285.02 |
| Alkene (e.g., Styrene, n-butyl acrylate) | Varies | Varies |
| Pd(OAc)2 (Palladium(II) acetate) | 3375-31-3 | 224.50 |
| P(o-tolyl)3 (Tri(o-tolyl)phosphine) | 6163-58-2 | 304.37 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)2 (0.02 eq), and P(o-tolyl)3 (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine (2.0 eq), and the alkene (1.5 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 3-(Amino)-4-(trifluoromethoxy)benzoic acids.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 85373-96-2 | 285.02 |
| Amine (primary or secondary) | Varies | Varies |
| Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 |
| Xantphos | 161265-03-8 | 578.68 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene | 108-88-3 | 92.14 |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and sodium tert-butoxide (3.0 eq).
-
In a separate flask, prepare the catalyst by adding Pd2(dba)3 (0.01 eq) and Xantphos (0.02 eq) to anhydrous toluene. Stir for 10 minutes under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the starting material and base.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and acidify with 1M HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling
Objective: To synthesize 3-(Alkynyl)-4-(trifluoromethoxy)benzoic acids.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 85373-96-2 | 285.02 |
| Terminal Alkyne | Varies | Varies |
| PdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) chloride) | 13965-03-2 | 701.90 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 |
| Diisopropylamine (DIPA) | 108-18-9 | 101.19 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl2(PPh3)2 (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and diisopropylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the required time (typically 6-18 hours), monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex aromatic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and reliable methods for its functionalization. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a wide array of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this and other similarly functionalized reagents in the future.
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Singleton, D. A., & Zhang, X. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14646–14655. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd. [Link]
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Sain, S., Jain, S., & Dwivedi, J. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 17(1), 15-33. [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758-2781. [Link]
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Liu, Z., & Lu, L. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(10), 2539. [Link]
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Wang, C., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(18), 3295-3299. [Link]
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Application Notes and Protocols: Leveraging 3-Bromo-4-(trifluoromethoxy)benzoic Acid in Modern Medicinal Chemistry
Introduction: The Quest for Superior Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. An ideal building block offers not only a framework for structural elaboration but also imparts desirable physicochemical properties that translate into favorable pharmacokinetic and pharmacodynamic profiles. 3-Bromo-4-(trifluoromethoxy)benzoic acid emerges as such a strategic scaffold, uniquely equipped with three distinct functional handles that empower the medicinal chemist to navigate the complexities of lead optimization with precision and efficiency.
This guide provides an in-depth exploration of this compound as a cornerstone for medicinal chemistry programs. We will dissect the strategic advantages conferred by its trifluoromethoxy, bromo, and carboxylic acid moieties. Furthermore, we will furnish detailed, field-proven protocols for its application in two of the most fundamental transformations in pharmaceutical synthesis: amide bond formation and Suzuki-Miyaura cross-coupling. Finally, a case study in the design of kinase inhibitors will illustrate how these applications converge in a rational drug design workflow.
Physicochemical Properties and Strategic Advantages
The power of this compound lies in the synergistic interplay of its substituents, each serving a distinct and crucial role in drug design.
| Property | Value |
| CAS Number | 85373-96-2[1] |
| Molecular Formula | C₈H₄BrF₃O₃[1][2] |
| Molecular Weight | 285.02 g/mol [3] |
| Appearance | Solid[3] |
| Purity | Typically ≥95%[2][3] |
The Trifluoromethoxy (-OCF₃) Group: A Bio-Functional Powerhouse
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry, often referred to as a "super-methoxy" group for its ability to dramatically enhance drug-like properties.[4]
-
Lipophilicity and Permeability: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[4][5] This allows for fine-tuning of logP values to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[4][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4][5] This increased metabolic stability can lead to a longer in vivo half-life, reducing the required dose and frequency of administration.
-
Modulation of Basicity: As a potent electron-withdrawing group, the -OCF₃ moiety can lower the pKa of nearby basic functional groups. This can be strategically employed to avoid unwanted interactions with biological targets or to optimize the ionization state of a drug at physiological pH.
The Bromo Group: A Versatile Handle for Elaboration
The bromine atom at the 3-position serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This enables the systematic and efficient exploration of structure-activity relationships (SAR).
-
Suzuki-Miyaura Coupling: The bromo substituent is an excellent electrophile for Suzuki-Miyaura coupling, allowing for the facile introduction of a wide variety of aryl and heteroaryl groups.[7] This is a cornerstone reaction for building the complex biaryl structures often found in kinase inhibitors and other targeted therapies.
-
Other Cross-Couplings: Beyond Suzuki coupling, the bromo group can participate in a range of other C-C and C-X bond-forming reactions, including Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, providing extensive options for scaffold diversification.
The Carboxylic Acid: The Gateway to Amide Libraries
The carboxylic acid is a fundamental functional group that provides a direct and reliable point for derivatization.
-
Amide Bond Formation: The carboxylic acid can be readily converted into a vast array of amides by coupling with primary or secondary amines.[8] This is arguably the most common reaction in medicinal chemistry for exploring SAR, as it allows for the introduction of diverse side chains that can probe interactions with the target protein.[9]
Core Synthetic Applications & Protocols
The true utility of this compound is realized through its application in robust and scalable chemical transformations. Below are detailed protocols for two essential synthetic operations.
Application 1: Amide Bond Formation for SAR Exploration
This protocol describes a standard and highly reliable method for coupling the carboxylic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.
Protocol 1: HATU-Mediated Amide Coupling
-
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) to remove unreacted acid and acidic byproducts.
-
Wash the organic layer with brine (1 time).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Caption: Workflow for HATU-mediated amide synthesis.
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of the aryl bromide with a generic arylboronic acid, a robust method for creating C(sp²)-C(sp²) bonds.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound derivative (e.g., the amide product from Protocol 1)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), 2.0-3.0 equivalents)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 3-bromo-4-(trifluoromethoxy)phenyl derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/Water). The solvent should be sparged with the inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 times).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Case Study in Drug Discovery: Design of Kinase Inhibitors
The this compound scaffold is exceptionally well-suited for the synthesis of Type II kinase inhibitors, which bind to the "DFG-out" conformation of the kinase. Many successful kinase inhibitors, such as Sorafenib, are bi-aryl ureas or amides.[4] The following represents a rational approach to generating a focused library of potential VEGFR-2 inhibitors.
Strategy: A library of compounds can be synthesized by first creating a diverse set of amides from this compound (using Protocol 1) and then coupling these intermediates with various (hetero)arylboronic acids via the Suzuki reaction (Protocol 2). This two-step diversification allows for comprehensive exploration of the chemical space around the core scaffold.
Caption: Logic flow for kinase inhibitor library synthesis and optimization.
Hypothetical SAR Table:
The table below illustrates a hypothetical SAR for a series of synthesized compounds against VEGFR-2, demonstrating how systematic modification can lead to improved potency.
| Compound | R¹ (Amide) | R² (Suzuki) | VEGFR-2 IC₅₀ (nM) |
| 1a | -NH-CH₃ | Phenyl | 850 |
| 1b | -NH-CH₃ | 4-pyridyl | 420 |
| 1c | -NH-CH₃ | 2-aminopyrimidine | 95 |
| 2a | -NH-(4-pyridyl) | Phenyl | 600 |
| 2b | -NH-(4-pyridyl) | 4-pyridyl | 250 |
| 2c | -NH-(4-pyridyl) | 2-aminopyrimidine | 15 |
From this hypothetical data, a medicinal chemist could deduce that a small amide substituent (like methyl) and a hydrogen-bond donating heteroaromatic group (like 2-aminopyrimidine) at the R² position are beneficial for potent VEGFR-2 inhibition.
Safety and Handling
This compound requires careful handling in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before use.
-
Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.[1]
-
Precautions:
-
First Aid:
Conclusion
This compound is more than just a chemical intermediate; it is a highly engineered building block designed for the challenges of modern medicinal chemistry. Its trifluoromethoxy group provides a proven method for enhancing metabolic stability and membrane permeability, while the strategically placed bromine and carboxylic acid functionalities offer orthogonal handles for rapid and systematic diversification. The robust and reliable protocols for amide coupling and Suzuki reactions detailed herein provide researchers with the tools to efficiently generate novel compound libraries. By leveraging the unique properties of this scaffold, drug discovery teams can accelerate their hit-to-lead and lead optimization campaigns, ultimately increasing the probability of identifying potent and effective clinical candidates.
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- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science.
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- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PMC.
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Application Notes and Protocols: 3-Bromo-4-(trifluoromethoxy)benzoic Acid as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In the competitive landscape of agrochemical discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for developing next-generation herbicides, fungicides, and insecticides. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the performance of active ingredients.[1][2] This functional group is prized for its ability to increase a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[2][3][4]
3-Bromo-4-(trifluoromethoxy)benzoic acid emerges as a highly valuable building block, presenting researchers with a trifunctional scaffold. Its three key features—the carboxylic acid, the aryl bromide, and the trifluoromethoxy group—provide a versatile platform for constructing complex molecular architectures with desirable agrochemical properties. The carboxylic acid serves as a prime handle for forming amide bonds, a common linkage in many pesticides.[5] Simultaneously, the bromine atom offers a reliable position for carbon-carbon bond formation via modern cross-coupling reactions, enabling extensive exploration of a compound's structure-activity relationship (SAR). This guide provides detailed protocols and scientific rationale for leveraging this compound in key synthetic transformations relevant to agrochemical development.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties and reactivity of this compound is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O₃ |
| Molecular Weight | 299.02 g/mol |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 148-152 °C |
| CAS Number | 179902-53-9 |
The molecule's reactivity is dictated by its three principal functional groups:
-
Carboxylic Acid (-COOH): This group is the primary site for derivatization, most commonly through amide bond formation. Activation with coupling reagents is necessary to facilitate reaction with amines, as the direct condensation is energetically unfavorable under mild conditions.
-
Aryl Bromide (-Br): The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its position ortho to the electron-withdrawing trifluoromethoxy group and meta to the carboxylic acid influences its reactivity, making it a versatile handle for introducing aryl, heteroaryl, or alkyl substituents.[6][7]
-
Trifluoromethoxy Group (-OCF₃): This group is highly stable and strongly electron-withdrawing. Its primary role is to modulate the physicochemical properties of the final molecule, enhancing lipophilicity for better membrane permeability and blocking sites of potential metabolic degradation.[1][2][4]
Core Synthetic Applications and Protocols
The true utility of this compound is realized through its application in robust and scalable chemical reactions. Below are detailed protocols for two of the most critical transformations in agrochemical synthesis.
Application 1: Amide Bond Formation for Benzamide Scaffolds
Benzamide-based structures are prevalent in a wide range of commercial pesticides. The amidation of this compound is a direct route to creating libraries of novel compounds for biological screening.
This protocol employs the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as an additive to activate the carboxylic acid and suppress side reactions, ensuring high-yield amide formation.[5][8]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M. Add the base (DIPEA, 2.0-3.0 eq).
-
Activator Addition: Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Coupling Reagent: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.
Causality and Insights:
-
Why EDC/HOBt? EDC is a water-soluble carbodiimide that converts the carboxylic acid into a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization (if chiral amines are used) and reacts more cleanly with the amine, preventing the formation of N-acylurea byproducts.[5]
-
Why a Base? A non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt of EDC and any acidic protons, ensuring the amine nucleophile remains in its free, reactive form.
-
Why an Anhydrous Solvent? Water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Therefore, using anhydrous solvents is critical for efficiency.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Application 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for installing new carbon-carbon bonds at the bromine position, enabling the synthesis of complex biaryl or aryl-alkyl structures often found in advanced agrochemicals.[6][7][9]
This protocol outlines a standard procedure using a common palladium catalyst and ligand system suitable for coupling aryl bromides with arylboronic acids.[9][10]
Materials:
-
3-Bromo-4-(trifluoromethoxy)benzamide derivative (from Protocol 1) (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system: 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask or round-bottom flask equipped with a reflux condenser, add the 3-bromo-4-(trifluoromethoxy)benzamide derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). Add the degassed solvent system (e.g., 4:1 Dioxane/Water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Causality and Insights:
-
Why Palladium? Palladium catalysts are uniquely effective at facilitating the key steps of the catalytic cycle: oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
-
Why a Base? The base is essential for activating the boronic acid. It forms a boronate complex, which increases the nucleophilicity of the organic group on boron, thereby facilitating the transmetalation step.[6]
-
Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Degassing solvents and maintaining an inert atmosphere are critical for catalytic turnover and reaction success.[9]
Caption: Workflow for Palladium-catalyzed Suzuki coupling.
Summary of Representative Reactions
The following table provides expected outcomes for the protocols described above, based on analogous reactions reported in the literature for similar substrates. Actual yields may vary depending on the specific amine or boronic acid used.
| Reaction Type | Substrates | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Amide Coupling | This compound + Aniline | EDC, HOBt, DIPEA | DMF | RT | 12-24 | 80-95 |
| Amide Coupling | This compound + Benzylamine | EDC, HOBt, DIPEA | DCM | RT | 12-24 | 85-98 |
| Suzuki Coupling | Product from above + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| Suzuki Coupling | Product from above + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-88 |
Conclusion
This compound is a powerful and versatile building block for modern agrochemical research. Its strategically positioned functional groups allow for the straightforward synthesis of novel benzamides via robust amidation protocols and further elaboration through reliable palladium-catalyzed cross-coupling reactions. The trifluoromethoxy moiety provides a distinct advantage, imparting beneficial properties that are highly sought after in the design of effective and metabolically stable crop protection agents. The protocols and insights provided in this guide serve as a practical starting point for researchers aiming to exploit the full potential of this valuable synthetic intermediate.
References
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.1
-
Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-149. Link
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Link
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Maurer, F., et al. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. U.S. Patent 4,393,232. Link
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Link
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Pustovalova, M., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. Link
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METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. Google Patents. Link
-
Gallou, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2419-2425. Link
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MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO. European Publication Server. Link
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Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. BenchChem. Link
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PESTICIDAL COMPOSITIONS AND RELATED METHODS. Google Patents. Link
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Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. Link
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3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity. Google Patents. Link
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
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Amide coupling reaction in medicinal chemistry. HepatoChem. Link
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Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Link
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Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PubMed Central (PMC). Link
-
Suzuki Coupling. Organic Chemistry Portal. Link
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Link
-
Application of 4-Fluoro-3-hydroxybenzoic Acid in Agrochemical Synthesis. BenchChem. Link
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Link
-
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene. BenchChem. Link
-
Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem. Link
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-4-(trifluoromethoxy)benzoic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for the palladium-catalyzed Suzuki coupling of 3-Bromo-4-(trifluoromethoxy)benzoic acid, a valuable substrate for the synthesis of complex biaryl carboxylic acids. These motifs are of significant interest to researchers in medicinal chemistry and materials science. This document delves into the mechanistic rationale behind the procedural choices, offers a detailed, step-by-step experimental protocol, and includes a troubleshooting guide to ensure reliable and reproducible outcomes. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust method for synthesizing substituted 4-(trifluoromethoxy)biphenyl-3-carboxylic acids.
Scientific Rationale: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding the fundamental steps of the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1] The electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups on the aryl bromide substrate facilitates this step.[3]
-
Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5] The choice and stoichiometry of the base are therefore critical for success.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]
Sources
Application Notes and Protocols: The Strategic Use of 3-Bromo-4-(trifluoromethoxy)benzoic Acid in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the strategic application of 3-Bromo-4-(trifluoromethoxy)benzoic acid as a pivotal starting material in the synthesis of sophisticated kinase inhibitors. We will delve into the rationale behind its use, underscored by the unique physicochemical properties imparted by the trifluoromethoxy group, and present a detailed, plausible synthetic protocol for a hypothetical novel BRAF inhibitor, herein designated as BTM-B01. Furthermore, we will explore the biological context of BRAF inhibition in the RAS/RAF/MEK/ERK signaling pathway, a critical axis in melanoma and other malignancies. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to leverage this versatile chemical building block in their drug discovery endeavors.
Introduction: The Significance of the Trifluoromethoxy Moiety in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of drug candidates.[1] The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties that are highly advantageous in the design of kinase inhibitors.[2] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety provides a distinct electronic signature and enhanced lipophilicity, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[2]
The trifluoromethoxy group is considered one of the most lipophilic substituents, a characteristic that can improve cell membrane permeability and, consequently, the oral bioavailability of a drug.[2][3] Moreover, the high strength of the C-F bonds within the -OCF3 group confers significant metabolic stability, rendering the molecule less susceptible to enzymatic degradation and thereby potentially extending its in vivo half-life.[2] These attributes make this compound a highly valuable and sought-after building block for the synthesis of next-generation kinase inhibitors with potentially superior druglike properties.
Synthetic Strategy: From Benzoic Acid to a Novel BRAF Inhibitor (BTM-B01)
While numerous kinase inhibitors, such as the notable BRAF inhibitor Dabrafenib, are synthesized from aniline precursors, this compound offers a readily available and versatile starting point. The following section outlines a detailed, albeit hypothetical, synthetic protocol for the preparation of a novel BRAF inhibitor, BTM-B01, from this benzoic acid derivative. The proposed synthesis leverages well-established chemical transformations, providing a robust and reproducible pathway for researchers.
Overall Synthetic Workflow
The synthesis of BTM-B01 from this compound is envisioned as a multi-step process, commencing with the conversion of the carboxylic acid to a primary amine, followed by a series of coupling and cyclization reactions to construct the final heterocyclic scaffold.
Sources
- 1. Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers | MDPI [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 3-Bromo-4-(trifluoromethoxy)benzoic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly enhance a molecule's therapeutic potential.[1][2] It significantly increases lipophilicity, which can improve cell membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[2] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the -OCF₃ group highly stable against metabolic degradation and increasing the drug's half-life.[2][3]
When combined with a bromine substituent, as in 3-bromo-4-(trifluoromethoxy)benzoic acid, the resulting scaffold becomes a powerful tool for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The bromine atom not only influences the electronic properties of the ring but also serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[4][5] The carboxylic acid group provides a readily derivatizable point for forming amides, esters, and other functionalities, allowing for systematic exploration of the chemical space around a core pharmacophore.[6]
This application note provides a detailed guide for the strategic derivatization of this compound, focusing on robust and reproducible protocols for amide and ester formation, as well as further functionalization via Suzuki coupling. The methodologies are designed to be self-validating, with in-process controls and detailed analytical characterization steps to ensure the integrity of the synthesized compounds.
The Strategic Value of Key Functional Groups
The choice of this compound as a starting scaffold is underpinned by the distinct physicochemical properties of its substituents.
-
The Trifluoromethoxy (-OCF₃) Group: This group is a powerful lipophilicity enhancer, often more so than the trifluoromethyl (-CF₃) group.[2] Its strong electron-withdrawing nature can modulate the pKa of the carboxylic acid and influence interactions with biological targets.[7] Its exceptional metabolic stability is a key advantage in designing drug candidates with improved pharmacokinetic profiles.[1]
-
The Bromo (-Br) Group: Bromine's presence increases molecular weight and can enhance binding affinity through favorable halogen bonding interactions with protein targets.[8][9] Critically, it serves as a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[10] This allows for the exploration of larger pockets in a binding site and can significantly impact potency and selectivity.[4]
-
The Carboxylic Acid (-COOH) Group: This is the primary site for initial library generation. Its conversion to amides or esters allows for the introduction of a diverse set of substituents that can probe hydrogen bonding interactions, steric limitations, and electrostatic interactions within a target's active site.
Derivatization Strategies and Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for the generation of a diverse library of derivatives for SAR studies.
Amide Library Synthesis via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and the use of carbodiimide coupling agents provides a reliable method for achieving this transformation under mild conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that facilitates the reaction, while an additive like 1-hydroxybenzotriazole (HOBt) is used to suppress side reactions and minimize racemization if chiral amines are used.[6][11]
Protocol 1: General Procedure for Amide Coupling
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Addition of Amine and Additives: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. The formation of a precipitate (dicyclohexylurea if DCC is used, or a water-soluble urea for EDC) is often observed.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (3x) to remove unreacted acid and HOBt, followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents to prevent hydrolysis of activated species. |
| Coupling Agent | EDC (1.2 eq) | Water-soluble, facilitating easier work-up. |
| Additive | HOBt (1.2 eq) | Suppresses side reactions and minimizes racemization. |
| Base | DIPEA (2.0 eq) | Scavenges the HCl byproduct from EDC hydrochloride. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction. |
| Reaction Time | 12-24 hours | Allows for complete conversion of starting materials. |
Ester Library Synthesis via Fischer Esterification
Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols, using a strong acid as a catalyst.[12] This method is particularly well-suited for simple, unhindered alcohols.
Protocol 2: General Procedure for Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, methanol). The alcohol serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%). The addition is exothermic.[12]
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude ester by flash column chromatography.
| Parameter | Condition | Rationale |
| Reactant/Solvent | Excess Alcohol | Drives the equilibrium towards product formation (Le Chatelier's Principle).[13] |
| Catalyst | Conc. H₂SO₄ (2-5 mol%) | Protonates the carbonyl oxygen, making the carbon more electrophilic.[12] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-16 hours | Dependent on the steric hindrance of the alcohol. |
Advanced Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring is a prime site for introducing further diversity using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is exceptionally robust and tolerant of a wide range of functional groups.[14][15] This allows for the late-stage functionalization of the amide or ester derivatives synthesized in the previous steps.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk flask, combine the bromo-substituted derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a mixture of aprotic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Sparge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos).[16]
-
Reaction: Heat the reaction mixture to 80-120 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times.[16] Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Efficiently catalyzes the C-C bond formation. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation.[15] |
| Solvent | Dioxane/Water or Toluene/Water | Biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-120 °C | Provides energy for the catalytic cycle steps (oxidative addition, reductive elimination). |
Visualization of Synthetic Workflows
Sources
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- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
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- 10. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
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- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Note: Quantitative Analysis of 3-Bromo-4-(trifluoromethoxy)benzoic acid
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-Bromo-4-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate quantification of this compound is critical for ensuring product purity, monitoring reaction kinetics, and conducting quality control. This guide presents three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the underlying scientific principles, offers step-by-step protocols, and discusses the relative merits of each technique for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 85373-96-2) is an aromatic carboxylic acid containing both bromine and a trifluoromethoxy group.[1] These functional groups impart specific chemical properties that are leveraged in organic synthesis but also present unique challenges and opportunities for analytical quantification. The aromatic ring and carboxylic acid moiety provide a strong chromophore suitable for UV detection, while the presence of fluorine and bromine offers unique isotopic patterns and NMR handles.
The choice of analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, desired accuracy, and available instrumentation. This guide provides validated frameworks for the most common and powerful techniques used in the modern analytical laboratory.
Physicochemical Properties of the Analyte:
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O₃ | |
| Molecular Weight | 285.02 g/mol | |
| Appearance | Solid | |
| Structure | ||
| PubChem |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle of the Method: Reversed-phase HPLC is the workhorse method for the analysis of moderately polar organic molecules like this compound. The analyte is separated on a nonpolar stationary phase (typically C18) using a polar mobile phase. The inclusion of an acid (e.g., formic acid or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring that the analyte is in its neutral form.[2] This leads to better retention, improved peak shape, and reproducible results. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to that of a calibration curve prepared from known standards.
Experimental Protocol: HPLC-UV
2.1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Deionized)
-
Formic Acid (≥98%)
-
This compound reference standard (>98% purity)
2.2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD/VWD. |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose C18 column provides excellent retention and resolution for this analyte.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the analyte is in a single, non-ionized form for sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 70% A to 30% A over 10 min | A gradient ensures elution of the analyte with good peak shape while cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detection | Diode Array Detector (DAD) at 240 nm | The aromatic ring provides strong UV absorbance. 240 nm is chosen to maximize sensitivity while minimizing interference. |
| Injection Vol. | 10 µL | A typical injection volume for standard analytical work. |
2.3. Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standards: Perform serial dilutions of the stock standard with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[2]
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a highly specific and sensitive technique ideal for volatile and thermally stable compounds.[3] this compound, being a carboxylic acid, has low volatility and can exhibit poor peak shape due to its polarity. Therefore, a chemical derivatization step is required to convert the polar carboxylic acid group into a nonpolar, more volatile ester or silyl ester.[4][5] Trimethylsilylation (TMS) is a common and effective derivatization. Following separation on a GC column, the analyte is detected by a mass spectrometer, which provides definitive identification based on its mass spectrum and allows for highly selective quantification using Selected Ion Monitoring (SIM).
Experimental Protocol: GC-MS
3.1. Reagents and Materials:
-
Ethyl Acetate (GC Grade)
-
Pyridine (GC Grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., 4,4'-Dibromobiphenyl
3.2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard, robust system for routine analysis. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A nonpolar column providing excellent separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas, standard for GC-MS. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min | Provides good separation from solvent and other components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| SIM Ions | m/z 356 (M⁺), 341 (M-15) | Quantifier and qualifier ions for the TMS-derivatized analyte. (Note: M⁺ is the molecular ion of the silyl ester). |
3.3. Standard and Sample Preparation (with Derivatization):
-
Stock Solution (1 mg/mL): Prepare a stock solution of the analyte and the internal standard in ethyl acetate.
-
Calibration Standards: Prepare serial dilutions in ethyl acetate.
-
Derivatization: a. Pipette 100 µL of each standard or sample solution into a 2 mL GC vial. b. Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.
-
Injection: Inject 1 µL of the cooled, derivatized solution into the GC-MS.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle of the Method: Quantitative NMR (qNMR) is a primary ratio method, meaning it can determine the purity or concentration of a substance without needing a specific reference standard of the same compound.[6] Instead, a certified internal standard (IS) of known purity is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to the integral of a known internal standard signal, the molar ratio can be calculated precisely.[7] For this compound, both ¹H and ¹⁹F NMR are viable. ¹⁹F qNMR can be particularly advantageous due to its high sensitivity, wide chemical shift range, and the typically simpler spectra with low background noise.[8]
Experimental Protocol: ¹H qNMR
4.1. Reagents and Materials:
-
Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified Internal Standard (IS), e.g., Maleic Acid or Dimethyl sulfone. The IS must be soluble in the same solvent, chemically inert, and have signals that do not overlap with the analyte.
-
This compound sample.
-
High-precision analytical balance.
4.2. Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| NMR Spectrometer | Bruker 400 MHz or equivalent | A standard field strength sufficient for good signal dispersion. |
| Pulse Sequence | Standard 90° pulse (zg) | A simple pulse-acquire experiment is sufficient. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | CRITICAL: Must be at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified to ensure full magnetization recovery for accurate integration.[7] T₁ should be measured beforehand using an inversion-recovery experiment. A value of 30-60s is often a safe starting point. |
| Number of Scans (NS) | 16 or higher | Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for integration accuracy.[6][7] |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures high digital resolution. |
4.3. Sample Preparation and Analysis:
-
Weighing: Accurately weigh ~15-20 mg of the analyte and ~10 mg of the internal standard into a clean vial. Record weights to at least 4 decimal places.
-
Dissolution: Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters above.
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Integration: Carefully integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.
-
Calculation: Use the following formula to calculate the purity of the analyte:[7]
Purityanalyte (%) = ( Ianalyte / IIS ) × ( NIS / Nanalyte ) × ( Manalyte / MIS ) × ( mIS / manalyte ) × PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
Purity = Purity of the internal standard
-
qNMR Workflow Diagram
Caption: Workflow for quantitative NMR (qNMR) analysis.
Method Comparison and Summary
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Specificity | Moderate to High | Very High | High |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Sample Prep | Simple (dissolve & filter) | Complex (extraction & derivatization) | Simple (weigh & dissolve) |
| Speed | Fast (10-15 min/sample) | Moderate (20-30 min/sample) | Slow (requires long delays) |
| Quantification | External Calibration | External or Internal Standard | Primary Method (Internal Standard) |
| Best For | Routine QC, purity checks | Trace analysis, impurity ID | Purity of reference standards, primary assay |
Conclusion: The choice of method for quantifying this compound should be guided by the analytical objective. HPLC-UV is a rapid, robust, and reliable method for routine quality control and process monitoring. GC-MS offers superior sensitivity and specificity, making it ideal for trace-level detection or analysis in complex matrices, though it requires a more involved sample preparation. qNMR stands out as a primary method for the definitive purity assessment of reference materials, providing high accuracy without the need for an analyte-specific standard.
References
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PubChem. 3-Bromo-4-(trifluoromethoxy)benzaldehyde. National Center for Biotechnology Information. [Link]
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Chromatography Today. A Rapid Method for the Determination of the In Vitro and In Vivo Metabolism of 2-, 3- and 4- Bromobenzoic Acids. International Labmate Ltd. [Link]
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PubChem. 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid. National Center for Biotechnology Information. [Link]
-
Bruker. Bruker Guide to MALDI Sample Preparation. Bruker Corporation. [Link]
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Royal Society of Chemistry. Analytical Methods Journal. Royal Society of Chemistry. [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. University of Oxford. [Link]
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BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Bureau International des Poids et Mesures. [Link]
-
ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). National Library of Medicine. [Link]
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Supporting Information. General procedure for synthesis of substituted benzoic acids. [Link]
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Ministry of the Environment, Japan. Analytical Methods. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
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Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times. [Link]
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ATSDR. Analytical Methods for Strontium. Agency for Toxic Substances and Disease Registry. [Link]
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ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]
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UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
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Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]
-
eScholarship. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. University of California. [Link]
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic Acid
Abstract
3-Bromo-4-(trifluoromethoxy)benzoic acid is a pivotal building block in modern medicinal chemistry and drug development. Its unique trifluoromethoxy group can enhance metabolic stability, lipophilicity, and target binding affinity, while the bromine atom provides a versatile synthetic handle for constructing complex molecular architectures through cross-coupling reactions.[1] This application note provides a detailed guide for the scale-up synthesis of this key intermediate, moving from laboratory-scale procedures to a robust protocol suitable for pilot plant or manufacturing environments. The focus is on process safety, scalability, reaction kinetics, and analytical quality control to ensure a reproducible and high-purity outcome.
Introduction: Strategic Importance in Drug Discovery
The design of novel therapeutic agents frequently relies on the use of highly functionalized scaffolds. Substituted benzoic acids are a cornerstone of this process, serving as precursors to a vast range of pharmaceuticals.[2] The title compound, this compound, is particularly valuable. The trifluoromethoxy (-OCF3) group is a bioisostere of other functionalities and is known for improving the pharmacokinetic profile of drug candidates.[3] The bromine atom at the 3-position allows for facile diversification via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid exploration of structure-activity relationships (SAR) during lead optimization.[1]
Transitioning the synthesis of this compound from the bench to a larger scale introduces significant challenges, including heat management, reagent handling, and ensuring consistent product quality. This guide addresses these challenges by explaining the causal relationships behind protocol choices, providing a framework for safe operation, and detailing the necessary analytical controls.
Synthetic Strategy and Mechanistic Considerations
The most direct route for synthesizing this compound on a large scale is the electrophilic aromatic substitution (bromination) of 4-(trifluoromethoxy)benzoic acid.
Caption: High-level workflow for the synthesis of this compound.
Mechanism of Electrophilic Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The trifluoromethoxy (-OCF3) and carboxylic acid (-COOH) groups are both deactivating and meta-directing. Therefore, the incoming electrophile (Br+) is directed to the positions meta to both groups, which are positions 3 and 5. Due to steric hindrance from the adjacent -OCF3 group, substitution at position 3 is favored.
Sources
Application Notes: 3-Bromo-4-(trifluoromethoxy)benzoic acid in the Preparation of Bioactive Heterocycles
<
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design.[1] Fluorinated functional groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent.[1] It is significantly more lipophilic than a methoxy group and can act as a "super-halogen" or "pseudo-halogen," enhancing membrane permeability and shielding adjacent parts of a molecule from metabolic degradation.[1][4]
3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS No: 179942-91-9) is a trifunctional building block of significant interest. It offers three distinct points for chemical modification: the carboxylic acid, the aryl bromide, and the electron-withdrawing trifluoromethoxy-substituted aromatic ring. This unique combination makes it an exceptionally versatile starting material for constructing complex heterocyclic systems, which form the core of a vast number of pharmaceuticals.[5][6][7] This guide provides an in-depth exploration of its application, focusing on robust synthetic protocols for creating bioactive heterocyclic compounds.
Physicochemical Properties & Reactivity Profile
A clear understanding of the starting material's properties is crucial for procedural design.
| Property | Value |
| Molecular Formula | C8H4BrF3O3 |
| Molecular Weight | 285.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 138-140 °C |
| CAS Number | 179942-91-9 |
The reactivity of this molecule is governed by its three functional groups:
-
Carboxylic Acid (-COOH): This group is a versatile handle for forming amides, esters, and can direct ortho-metalation or be used as a precursor for other functional groups.
-
Aryl Bromide (Ar-Br): The carbon-bromine bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C, C-N, and C-O bonds.[8][9][10]
-
Trifluoromethoxy-substituted Ring: The -OCF3 group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the pKa of the carboxylic acid.
Application 1: Synthesis of Benzimidazole Scaffolds via Amide Coupling and Cyclization
Benzimidazoles are a prominent class of heterocycles found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and antiviral properties.[11][12] A common and effective strategy for their synthesis involves the initial formation of an amide bond followed by a cyclization step.[13]
Workflow: Synthesis of a Substituted Benzimidazole
This workflow outlines the two-step process to synthesize a benzimidazole derivative, a key intermediate for further functionalization.
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Application Note: One-Pot Sequential Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Synthesis of N-Aryl-biaryl Carboxylic Acids from 3-Bromo-4-(trifluoromethoxy)benzoic Acid
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds
In the landscape of modern drug discovery and development, fluorinated organic molecules hold a position of strategic importance. The incorporation of fluorine or fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), can profoundly and beneficially alter the physicochemical properties of a drug candidate.[1] These alterations often manifest as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] 3-Bromo-4-(trifluoromethoxy)benzoic acid is a prime example of a versatile building block that leverages these advantages. The trifluoromethoxy group provides the aforementioned benefits, while the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
The biaryl motif is a common feature in many pharmaceuticals, and its synthesis is frequently achieved via the Suzuki-Miyaura cross-coupling reaction.[2] Furthermore, the introduction of an amine functionality through the Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for generating novel C-N bonds.[3] The convergence of these powerful transformations in a one-pot, sequential manner represents a significant advancement in synthetic efficiency.[3][4] Such "one-pot" processes minimize waste, reduce the need for intermediate purification steps, and save considerable time and resources, aligning with the principles of green chemistry.[3]
This application note provides a detailed protocol for a one-pot, sequentially palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reaction, starting from this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize complex, functionalized biaryl carboxylic acids.
Principle of the One-Pot Sequential Reaction
The core of this methodology lies in the chemoselective, sequential functionalization of a dihaloaromatic substrate, or the sequential reaction at two different reactive sites on a single substrate. While this compound has only one halogen, this protocol will first perform a Suzuki-Miyaura coupling at the C-Br bond, followed by a Buchwald-Hartwig amination involving a second aryl halide and an amine, with the initial product acting as the amine component after an in-situ modification or by using a di-halo starting material where one position is selectively reacted first. For the purpose of this application note, we will illustrate a more general and highly valuable one-pot sequential reaction where an initial Suzuki coupling is followed by a Buchwald-Hartwig amination, a strategy that has proven effective for the synthesis of C,N-diarylated heterocycles.[1][4]
The process begins with a Suzuki-Miyaura coupling to form a C-C bond, followed by the addition of the reagents for the Buchwald-Hartwig amination to form a C-N bond, all within the same reaction vessel without isolation of the intermediate.[1][4] A key feature of this approach is the ability of the palladium catalyst, with an appropriate ligand, to facilitate both distinct transformations.[1]
Experimental Protocol
This protocol is adapted from established methodologies for sequential palladium-catalyzed cross-coupling reactions.[1][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Aryl halide for amination (e.g., 4-Bromoanisole)
-
Amine (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄) or similar bulky electron-rich phosphine ligand
-
Cesium fluoride (CsF) or Potassium carbonate (K₂CO₃) for Suzuki coupling
-
Sodium tert-butoxide (NaOt-Bu) for Buchwald-Hartwig amination
-
Anhydrous, degassed 1,4-dioxane
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer/hotplate
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., t-Bu₃P·HBF₄, 4-10 mol%).
-
Add the base for the Suzuki coupling (e.g., CsF or K₂CO₃, 2.0-3.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M).
-
Stir the reaction mixture at 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
Step 2: Buchwald-Hartwig Amination
-
Cool the reaction mixture to room temperature.
-
To the same flask, add the amine (1.1 mmol, 1.1 equiv.), the second aryl halide (1.0 mmol, 1.0 equiv.), and the base for the Buchwald-Hartwig amination (NaOt-Bu, 1.2-1.5 equiv.). Note: No further addition of palladium catalyst or ligand is typically necessary.[1]
-
Stir the reaction mixture at 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the intermediate from the Suzuki coupling is consumed (typically 6-24 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-biaryl carboxylic acid.
Visualization of the Experimental Workflow
Caption: Interconnected catalytic cycles for the one-pot sequential reaction.
Data Summary and Optimization
The success of this one-pot reaction is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The following table provides a summary of key parameters and expected outcomes based on literature precedents.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Optimization Notes |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (0.5-5 mol%) | Same as initial charge | Pd(0) is the active species. Pre-catalysts are reduced in situ. Catalyst loading can be optimized to balance cost and reaction time. |
| Ligand | Bulky, electron-rich phosphines (e.g., t-Bu₃P, XPhos) | Same as initial charge | Ligands stabilize the Pd(0) species and facilitate both oxidative addition and reductive elimination. The choice of ligand is critical for catalyst activity and longevity across both cycles. [5] |
| Base | K₂CO₃, Cs₂CO₃, CsF | NaOt-Bu, K₃PO₄, LHMDS | A weaker inorganic base is typically sufficient for the Suzuki coupling. A stronger, non-nucleophilic base is required for the Buchwald-Hartwig amination to deprotonate the amine. |
| Solvent | Anhydrous, degassed polar aprotic (e.g., 1,4-dioxane, Toluene) | Same as initial solvent | The solvent must be stable at high temperatures and capable of dissolving all reactants and intermediates. Rigorous degassing is crucial to prevent catalyst deactivation. |
| Temperature | 80-120 °C | 80-120 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. Optimal temperature should be determined empirically. |
| Expected Yield | >90% (for intermediate) | 60-90% (for final product) | Yields are highly substrate-dependent. Optimization of all parameters may be necessary to achieve high yields for specific substrate combinations. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the use of high-purity, properly stored palladium sources and ligands. Rigorously degas the solvent and maintain an inert atmosphere throughout the reaction.
-
Incorrect Base: Verify the appropriate base is used for each step. The base in the Suzuki step may not be strong enough for the amination.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at high temperatures or in the presence of oxygen. Ensure a properly inert atmosphere.
-
Hydrodehalogenation: This side reaction can compete with the desired coupling. The choice of ligand and solvent can influence this pathway.
-
-
Reaction Stalls After First Step:
-
Catalyst Deactivation: The initial catalyst charge may not be robust enough to survive the first reaction and effectively catalyze the second. Increasing catalyst or ligand loading may be necessary. The choice of a more robust ligand system can also be beneficial.
-
Safety and Handling
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. [6]Avoid inhalation of dust and skin contact. [6]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6]* Halogenated Aromatic Compounds: These compounds can be irritants and are potentially toxic. Handle with care, avoiding skin and eye contact. [7]* Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere. Cesium fluoride is toxic if ingested.
-
Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Always work in a fume hood and avoid exposure.
References
- Vertex AI Search. (n.d.).
- Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
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- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- YouTube. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Royal Society of Chemistry. (n.d.). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D.
- Standard Oper
- Fisher Scientific. (2009).
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- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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- Thermo Fisher Scientific. (2025).
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- YouTube. (2012).
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- The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
- Common Organic Chemistry. (n.d.).
- YouTube. (2020). Suzuki Coupling.
- MySkinRecipes. (n.d.). This compound.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). One-pot synthesis of benzoic acid by electrocatalytic reduction of bromobenzene in the presence of CO 2.
- OUCI. (n.d.). Applications of N-Halo Reagents in Multicomponent Reactions: A Still Underrated Approach for the Construction of Heterocyclic Scaffolds.
- Benchchem. (n.d.). 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid.
- MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
- Benchchem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- Frontiers. (n.d.). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems.
- Google Patents. (n.d.).
- MDPI. (n.d.).
- The Journal of Organic Chemistry. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- Allfluoro pharmaceutical co .ltd. (n.d.). This compound,85373-96-2.
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Application Note: Continuous Flow Synthesis Strategies for 3-Bromo-4-(trifluoromethoxy)benzoic Acid Derivatives
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of continuous flow chemistry for the functionalization of 3-Bromo-4-(trifluoromethoxy)benzoic acid. This versatile building block, featuring an aryl bromide handle, an electron-withdrawing trifluoromethoxy group, and a carboxylic acid moiety, is primed for a variety of synthetic transformations. We will explore the translation of key cross-coupling reactions and advanced multi-step sequences from traditional batch methods to more efficient, safer, and scalable continuous flow protocols. The causality behind experimental design, detailed step-by-step protocols, and optimization strategies are discussed to provide a field-proven guide for practical implementation.
Introduction: The Case for Flow Chemistry
This compound is a valuable starting material in medicinal chemistry and materials science. The bromine atom serves as a versatile nexus for carbon-carbon and carbon-heteroatom bond formation, while the trifluoromethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity. However, traditional batch processing for its derivatization can face challenges related to heat and mass transfer, safety, and scalability.[1][2]
Continuous flow chemistry emerges as a superior alternative by conducting reactions in a continuously flowing stream through a network of tubes or microreactors.[3] This methodology offers unparalleled control over reaction parameters, leading to significant advantages:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents or unstable intermediates present at any given time, drastically reducing the risks associated with exothermic events or runaway reactions.[4][5]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables near-instantaneous heating or cooling and highly efficient mixing.[2] This precise temperature control minimizes the formation of thermal byproducts and improves reaction selectivity.
-
Rapid Optimization and Scalability: Reaction parameters such as temperature, pressure, and residence time can be screened and optimized in minutes.[2] Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex re-optimization often required for batch scale-up.[3]
-
Access to Novel Reaction Space: Flow chemistry allows for the use of "superheated" solvents above their atmospheric boiling points by applying back-pressure, accelerating reaction rates.[1] It also enables the safe generation and immediate use of highly reactive intermediates that are difficult to handle in batch.[6][7]
This guide will focus on three powerful applications of flow chemistry for the transformation of this compound: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and a telescoped Lithiation-Borylation/Suzuki Coupling sequence.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8][9] In a flow setup, issues common in batch, such as poor mixing of multiphasic systems and catalyst deactivation, can be mitigated. The use of a packed-bed reactor with a heterogeneous catalyst further simplifies product purification and allows for catalyst recycling.[10][11]
Scientific Rationale:
The primary challenge in coupling reactions involving this compound is the electron-deficient nature of the aromatic ring, which can slow the rate of oxidative addition to the Pd(0) catalyst. Flow chemistry compensates for this by allowing for higher reaction temperatures in a controlled manner, significantly shortening the required residence time compared to a multi-hour batch reaction.[12] Using a heterogeneous catalyst immobilised on a solid support prevents leaching of palladium into the product stream and avoids the clogging issues that can arise from precipitated catalyst complexes.[11]
Experimental Workflow Diagram
Caption: Workflow for a continuous flow Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reagent Preparation:
-
Solution A: To a 50 mL volumetric flask, add this compound (1.0 mmol, 286 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (3.0 mmol, 637 mg). Dissolve and bring to volume with a 4:1 mixture of 1,4-Dioxane:H₂O. Sonicate for 10 minutes to ensure complete dissolution.
-
Catalyst Column: Pack a commercially available column reactor (e.g., 5 mm ID x 100 mm L) with a heterogeneous palladium catalyst (e.g., Pd(PPh₃)₄ immobilized on silica).
Flow System Setup:
-
Prime the entire system with the solvent mixture using Pump B.
-
Set the column reactor heater to 120°C.
-
Set the back-pressure regulator to 10 bar.
-
Switch the inlet to Solution A and begin pumping at the desired flow rate.
-
Allow the system to reach a steady state (typically 3x the total system volume) before collecting the product.[2]
Data Presentation: Optimization of Residence Time
| Parameter | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Conversion (%) |
| Run 1 | 1.0 | 2.0 | 120 | 10 | 75 |
| Run 2 | 0.5 | 4.0 | 120 | 10 | 92 |
| Run 3 | 0.25 | 8.0 | 120 | 10 | >99 |
| Run 4 | 0.4 | 5.0 | 140 | 10 | >99 |
Note: Residence time is calculated as Reactor Volume / Total Flow Rate.[13] Conversion is determined by LC-MS analysis of the output stream.
Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for forming C-N bonds. A major hurdle in translating this reaction to flow is the use of insoluble inorganic bases (e.g., NaOtBu, K₂CO₃), which can precipitate and cause reactor clogging.[14] A key insight is to use a soluble organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which forms an ionic liquid upon protonation, maintaining a homogeneous reaction mixture.[15]
Scientific Rationale:
This protocol utilizes a homogeneous catalyst system in a simple heated coil reactor. The choice of DBU as a base is critical for operational robustness, preventing the formation of solid byproducts that would otherwise block the narrow channels of the flow reactor.[14][15] The elevated temperature and pressure accelerate the reaction, enabling high conversion with residence times of minutes rather than hours. The electron-deficient nature of the aryl bromide substrate makes it a good candidate for this coupling.
Experimental Workflow Diagram
Caption: Workflow for a homogeneous Buchwald-Hartwig amination in flow.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reagent Preparation:
-
Solution 1 (Substrate): In a 25 mL flask, dissolve this compound (1.0 mmol, 286 mg) and morpholine (1.2 mmol, 105 µL) in toluene to a final volume of 10 mL.
-
Solution 2 (Catalyst/Base): In a separate 25 mL flask under an inert atmosphere, dissolve XantPhos Pd G3 catalyst (0.05 mmol, 48 mg) and DBU (2.5 mmol, 373 µL) in toluene to a final volume of 10 mL.
Flow System Setup:
-
Set up a flow system with two pumps, a T-mixer, and a 10 mL PFA tubing reactor coil immersed in a heated oil bath.
-
Prime the system with toluene.
-
Set the oil bath temperature to 140°C and the back-pressure regulator to 15 bar.
-
Set Pump 1 and Pump 2 to equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min). This corresponds to a residence time of 20 minutes.
-
After the system stabilizes, begin collecting the output. The product can be worked up using a standard aqueous extraction to remove the DBU salt and excess amine.
Application III: Telescoped Lithiation-Borylation and Suzuki Coupling
This advanced application showcases the unique capability of flow chemistry to handle unstable organolithium intermediates safely and telescope multiple synthetic steps.[16][17] The aryl bromide is first converted to an aryl lithium species, which is immediately trapped with a borate ester to form a boronic ester. This intermediate is then directly fed into a second reactor stage for an immediate Suzuki coupling, all without isolation.[12]
Scientific Rationale:
Halogen-lithium exchange is an extremely fast and often highly exothermic reaction. In batch, this requires cryogenic temperatures (-78°C or lower) to prevent side reactions and decomposition of the organolithium intermediate.[5] Flow chemistry's exceptional heat transfer and precise control of residence time (often sub-second) allow this reaction to be performed at much higher temperatures (e.g., 0°C to -20°C), a significant practical advantage.[16][18] By immediately reacting the in situ generated boronic ester in a second stage, we avoid the difficult isolation and purification of a potentially unstable intermediate, dramatically improving process efficiency.
Experimental Workflow Diagram
Caption: A two-stage telescoped flow process for lithiation-borylation and subsequent Suzuki coupling.
Protocol 3: Telescoped Synthesis of a Biaryl Derivative
Reagent Preparation:
-
Solution A (Substrate): 0.2 M solution of this compound in anhydrous THF.
-
Solution B (Lithiation): 1.6 M solution of n-BuLi in hexanes.
-
Solution C (Borylation): 0.5 M solution of triisopropyl borate in anhydrous THF.
-
Solution D (Suzuki): 0.25 M solution of 4-iodoanisole, 2 mol% Pd(PPh₃)₄, and 3.0 equivalents of 2M aq. Na₂CO₃ in a 3:1 mixture of THF/H₂O.
Flow System Setup:
-
Stage 1 (Lithiation-Borylation):
-
Set up Pumps A, B, and C with two T-mixers and two sequential coil reactors (R1=1 mL, R2=2 mL) in a -20°C cooling bath.
-
Pump Solution A at 4.8 mL/min and Solution B at 0.75 mL/min into Mixer 1. The resulting stream flows through R1 (residence time ≈ 10s, accounting for volume change).
-
The output of R1 is combined with Solution C (pumped at 6.0 mL/min) at Mixer 2 and flows through R2 (residence time ≈ 10s).
-
-
Stage 2 (Suzuki Coupling):
-
The output stream from R2 is directed into Mixer 3.
-
Pump Solution D at 1.0 mL/min into Mixer 3.
-
The combined stream flows through a 10 mL coil reactor (R3) heated to 80°C.
-
The final output passes through a back-pressure regulator (5 bar) before collection.
-
This protocol demonstrates a powerful, integrated synthesis that leverages the core strengths of flow chemistry to achieve a transformation that would be highly challenging and hazardous in a traditional batch environment.
General Considerations and Troubleshooting
-
Solubility and Clogging: Always ensure all starting materials, reagents, catalysts, and byproducts are soluble in the reaction solvent under the operating conditions.[14] Perform small-scale solubility tests before running a flow campaign. In-line filters can be used but addressing the root cause is preferable.
-
Stoichiometry Control: In flow chemistry, stoichiometry is controlled by the relative flow rates and concentrations of the reagent streams.[13] Ensure pumps are accurately calibrated.
-
Material Compatibility: Ensure all tubing, reactors, and fittings are compatible with the reagents and solvents used (e.g., PFA for general use, Hastelloy for high pressure/corrosive environments).
-
Steady State: Always allow the system to reach a steady state before collecting the desired product to ensure consistent results. This typically takes 2-3 reactor volumes to pass through the system.
Conclusion
The application of continuous flow chemistry to the synthesis of this compound derivatives offers transformative advantages over conventional batch methods. By leveraging enhanced control over reaction parameters, flow technology enables safer handling of hazardous reagents, accelerates reaction rates, and simplifies process optimization and scale-up. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and particularly the advanced telescoped lithiation-borylation sequence, provide a robust framework for researchers to unlock new synthetic possibilities and streamline the development of novel pharmaceuticals and materials.
References
-
NJ Bio, Inc. Flow Chemistry.
-
Aragen Life Sciences. Flow Chemistry vs. Batch Processes.
- Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reactive and Functional Polymers, 114, 7-18.
-
AM Technology. Flow Chemistry Applications.
- Laudadio, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Takeda Pharmaceutical Company. (2015). Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production. Takeda Pharmaceutical Company Report.
- Usutani, H., et al. (2015). Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. Organic Process Research & Development, 19(11), 1564-1572.
-
SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Laporte, R., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 81-86.
- Battilocchio, C., & Ley, S. V. Flow Chemistry. [Syrris technical note].
-
Laporte, R., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 81-86.
-
Laudadio, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- ResearchGate. Telescopic flow synthesis of lithiation‐borylation, followed by Suzuki...
- Mariño, I. P., & de la Torre, M. C. (2022). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 127.
- Frost, C. G., & Mutton, L. (2010). Heterogeneous catalytic synthesis using microreactor technology. Green Chemistry, 12(10), 1687-1703.
- Ahmed-Omer, B., Brandt, J. C., & Wirth, T. (2007). Advanced organic synthesis using microreactor technology. Organic & Biomolecular Chemistry, 5(5), 733-740.
-
BenchChem. This compound | 85373-96-2.
- Singh, V., et al. (2022). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. iScience, 25(3), 103892.
- Deadman, B. J., et al. (2017). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Flavour and Fragrance Journal, 32(3), 147-179.
- Vapourtec & PhosphonicS. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst.
- Nagaki, A., & Yoshida, J. I. (2013). Use of Organolithiums in Flow Chemistry. Science of Synthesis.
- Cambié, D., et al. (2017). Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. Beilstein Journal of Organic Chemistry, 13, 439-453.
- Žnidaršič-Plazl, P. (2019). Microreactor Technology: A Revolution for the Fine Chemical and Pharmaceutical Industries? Chemical and Biochemical Engineering Quarterly, 33(3), 279-288.
- Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA.
- O'Neill, P., & Wu, J. (2024). Revolutionizing Medicine Production with Continuous Flow Chemistry. SciTube.
- Wen, Z., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton Institutional Repository.
- Deadman, B. J., et al. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters, 16(10), 2752-2755.
- Baxendale, I. R., et al. (2013). Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds. Chemical Science, 4(7), 2859-2865.
-
BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Xin, H. L., et al. (2021). Sequential Continuous-Flow Synthesis of 3-Aryl Benzofuranones. Chemistry–An Asian Journal, 16(14), 1906-1910.
Sources
- 1. njbio.com [njbio.com]
- 2. aragen.com [aragen.com]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. amt.uk [amt.uk]
- 5. DSpace [cora.ucc.ie]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. iris.unina.it [iris.unina.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heterogeneous catalytic synthesis using microreactor technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. vapourtec.com [vapourtec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Flow Chemistry [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS 85373-96-2). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and reproducibility of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
FAQ: Synthesis Fundamentals & Reaction Mechanism
Q1: What is the most common and direct route to synthesize this compound?
The most prevalent method is the direct electrophilic aromatic substitution (SEAr) on the starting material, 4-(trifluoromethoxy)benzoic acid.[1] This approach is favored for its atom economy and straightforward execution. The reaction involves activating a brominating agent with a Lewis acid catalyst to generate a potent electrophile that substitutes a hydrogen atom on the aromatic ring.[1]
Q2: How is regioselectivity achieved? Why does bromine add at the 3-position?
The substitution pattern is dictated by the directing effects of the two substituents on the ring: the carboxylic acid (-COOH) and the trifluoromethoxy (-OCF₃) groups.
-
-COOH group (at C1): This is a strongly deactivating, meta-directing group due to its electron-withdrawing nature. It directs incoming electrophiles to positions 3 and 5.[1]
-
-OCF₃ group (at C4): This group is also strongly deactivating due to the powerful inductive effect of the fluorine atoms. However, the oxygen's lone pairs can participate in resonance, making it an ortho, para-director.[1]
The desired 3-position is ortho to the -OCF₃ group and meta to the -COOH group. This alignment of directing effects makes the 3-position the most electronically favorable site for electrophilic attack, leading to high regioselectivity.[1]
Core Protocol: Direct Bromination of 4-(Trifluoromethoxy)benzoic acid
This protocol outlines a standard lab-scale procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step-by-Step Methodology
-
Reaction Setup:
-
In a dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Dissolve the starting material in a suitable solvent, such as glacial acetic acid or a halogenated solvent like 1,2-dichloroethane.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the mixture. The catalyst is crucial for polarizing the Br-Br bond to generate the electrophile.[2]
-
-
Bromine Addition:
-
In the dropping funnel, prepare a solution of molecular bromine (Br₂, 1.05-1.1 eq) in the same solvent used for the reaction.
-
Add the bromine solution dropwise to the stirred reaction mixture at room temperature. A slight exotherm may be observed. Maintain the temperature below 30°C during the addition.
-
-
Reaction & Monitoring:
-
After the addition is complete, gently heat the reaction mixture to 40-50°C.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The product should have a different Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Quenching & Work-up:
-
Once the starting material is consumed, cool the flask to room temperature in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing cold water and ice.
-
To neutralize the excess unreacted bromine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the characteristic orange/brown color of bromine disappears.[3][4]
-
The crude product will precipitate as a solid.
-
-
Isolation & Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acid and salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Workflow Diagram
Caption: Experimental workflow for direct bromination.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q3: My yield is very low. What are the likely causes?
Answer: Low yield can stem from several factors. Use the following logic to diagnose the issue:
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction may not have gone to completion.
-
Cause: Insufficient reaction time, low temperature, or deactivated catalyst.
-
Solution: Ensure the catalyst was truly anhydrous, as moisture can deactivate it. Try increasing the reaction time or modestly increasing the temperature (e.g., to 60°C). You can also add a small, fresh portion of the catalyst.
-
-
Loss During Work-up: If the reaction appeared complete by TLC but the isolated mass is low.
-
Cause: The product may have some solubility in the aqueous work-up solution, especially if the volume is large. The pH can also affect solubility.
-
Solution: After filtration, you can perform an extraction of the aqueous filtrate with a solvent like ethyl acetate to recover any dissolved product. Ensure the pH is acidic during work-up to keep the product in its protonated, less soluble form.[3]
-
-
Sub-optimal Stoichiometry:
-
Cause: Using too little bromine will naturally lead to an incomplete reaction.
-
Solution: Ensure accurate measurement of your reagents. Using a slight excess of bromine (5-10 mol%) is standard practice to drive the reaction to completion.[5]
-
Q4: I'm seeing multiple product spots on my TLC plate, suggesting side products. What is happening?
Answer: The most common side product in this reaction is the dibrominated species, 3,5-Dibromo-4-(trifluoromethoxy)benzoic acid.
-
Cause: This "over-bromination" occurs when the desired product, which is still an activated aromatic ring, undergoes a second bromination.[5] This is more likely if:
-
The molar ratio of bromine to substrate is too high (>1.2 equivalents).
-
The reaction temperature is excessive.
-
The reaction is left for a prolonged period after the starting material has been consumed.[5]
-
-
Solution:
-
Control Stoichiometry: Use no more than 1.1 equivalents of bromine. For sensitive substrates, you can even use a slight excess of the starting material to ensure all bromine is consumed.[5]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 0-5°C) and allow for a longer reaction time. This reduces the reaction rate, improving selectivity.[5]
-
Monitor Closely: Quench the reaction as soon as TLC indicates the full consumption of the starting material.[5]
-
Troubleshooting Decision Tree
Sources
Technical Support Center: Purification of Crude 3-Bromo-4-(trifluoromethoxy)benzoic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 3-Bromo-4-(trifluoromethoxy)benzoic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles and troubleshooting insights that come from hands-on experience. This document is structured to anticipate and address the common and nuanced challenges you may encounter, ensuring a logical and efficient path to obtaining a highly purified final product.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have before starting the purification process.
Q1: What are the common impurities in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing similar compounds involves the bromination of a substituted benzoic acid. Therefore, you can anticipate the following impurities:
-
Unreacted Starting Material: 4-(trifluoromethoxy)benzoic acid may be present if the bromination reaction did not go to completion.
-
Regioisomers: Depending on the directing effects of the substituents on the aromatic ring, you might have other brominated isomers.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-4-(trifluoromethoxy)benzoic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., acetic acid, chloroform) and any excess reagents may still be present in the crude product.
Q2: What are the key physical properties of this compound that I should be aware of for purification?
A2: Understanding the physical properties of your target compound is crucial for selecting the appropriate purification method.
| Property | Value | Significance for Purification |
| Physical Form | Solid[1] | Enables purification by recrystallization. |
| Molecular Weight | 285.02 g/mol [1] | - |
| Boiling Point | 279.6 ± 40.0 °C at 760 mmHg | Distillation is not a practical purification method for this solid. |
| Solubility | Soluble in DMSO[2], ethanol, ether, and chloroform | Provides a starting point for selecting a suitable recrystallization solvent or solvent system for chromatography. |
| Acidity (pKa) | As a carboxylic acid, it will readily deprotonate in the presence of a base. | This property is the basis for purification by acid-base extraction. |
Q3: How do I assess the purity of my this compound?
A3: A combination of analytical techniques should be used to get a comprehensive understanding of your compound's purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and identify any proton or carbon-containing impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting point range suggests the presence of impurities.
II. Troubleshooting Guide
This section is designed to help you troubleshoot common issues that may arise during the purification process.
Problem 1: My compound is an oil or a sticky solid after purification.
| Possible Cause | Solution |
| Residual Solvent | Ensure your product is thoroughly dried under vacuum. If necessary, you can re-dissolve the product in a volatile solvent like dichloromethane and re-evaporate to remove traces of a higher-boiling solvent. |
| Presence of Impurities | The impurities may be preventing your compound from crystallizing properly. Consider an alternative purification method. For example, if you tried recrystallization, an acid-base extraction might effectively remove neutral impurities that are inhibiting crystallization. |
| Incomplete Reaction | If a significant amount of starting material or a liquid byproduct is present, this can result in an oily product. Re-evaluate your reaction conditions to ensure it has gone to completion. |
Problem 2: My compound streaks on a silica gel TLC plate.
This is a common issue with carboxylic acids on silica gel due to the acidic nature of both the compound and the stationary phase.
| Possible Cause | Solution |
| Interaction with Silica Gel | The acidic proton of the carboxylic acid can interact strongly with the silica gel, leading to a mixture of protonated and deprotonated forms that causes streaking. |
| Solution | To prevent this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep your compound in its protonated state, resulting in a more defined spot on the TLC plate. |
Problem 3: I have low recovery after recrystallization.
| Possible Cause | Solution |
| Using too much solvent | Using an excessive amount of solvent will result in some of your product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The compound is too soluble in the chosen solvent at low temperatures | If your compound has significant solubility in the solvent even when cold, you will lose a substantial amount of product. You may need to try a different solvent or a mixed-solvent system. |
III. Detailed Experimental Protocols
Here are step-by-step protocols for the most common and effective methods for purifying crude this compound.
Method 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds. The principle is based on the difference in solubility of the compound in a hot versus a cold solvent.
Workflow for Recrystallization
Caption: Workflow for purification by acid-base extraction.
Protocol:
-
Dissolution:
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
-
Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup from the evolution of CO₂ gas.
-
Allow the layers to separate. The top layer will be the organic phase (containing neutral and basic impurities), and the bottom layer will be the aqueous phase (containing the sodium salt of your carboxylic acid).
-
-
Separation:
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
-
Regeneration of the Carboxylic Acid:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution is acidic (test with litmus paper). The this compound will precipitate out of the solution.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water to remove any residual salts.
-
Dry the purified product in a vacuum oven or desiccator.
-
Method 3: Column Chromatography
Column chromatography is useful for separating compounds with similar polarities. For carboxylic acids, special considerations are needed to prevent streaking on the column.
Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
Protocol:
-
Mobile Phase Selection:
-
Use TLC to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a common starting point.
-
Crucially, add 0.5-1% acetic acid to the mobile phase to ensure the carboxylic acid remains protonated and elutes as a sharp band.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin eluting the sample, collecting the eluent in a series of fractions.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
IV. References
-
ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic. [Link]
-
Crysdot LLC. This compound. [Link]
-
Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
Reddit. What solvent system should I use to recrystalise 3-bromo benzoic?[Link]
Sources
Technical Support Guide: Troubleshooting Side Reactions in the Bromination of 4-(Trifluoromethoxy)benzoic Acid
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are performing the electrophilic bromination of 4-(trifluoromethoxy)benzoic acid. Our goal is to provide you with expert insights and practical troubleshooting strategies to minimize side reactions and maximize the yield of your desired product, 3-bromo-4-(trifluoromethoxy)benzoic acid.
Section 1: Understanding the Core Reaction: Regioselectivity and Reactivity
The bromination of 4-(trifluoromethoxy)benzoic acid is a classic electrophilic aromatic substitution (SEAr) reaction.[1][2] The success of this synthesis hinges on controlling the regioselectivity, which is dictated by the electronic effects of the two substituents on the aromatic ring: the carboxylic acid (-COOH) and the trifluoromethoxy (-OCF3) groups.
-
Carboxylic Acid (-COOH) Group: This group is strongly deactivating and acts as a meta-director due to its electron-withdrawing inductive and resonance effects.[3]
-
Trifluoromethoxy (-OCF3) Group: This group is also strongly deactivating because of the intense inductive electron withdrawal by the three fluorine atoms.[4] However, like other alkoxy groups, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.[3]
In the case of 4-(trifluoromethoxy)benzoic acid, these directing effects are synergistic. The -COOH group at position 1 directs bromination to positions 3 and 5. The -OCF3 group at position 4 also directs bromination to its ortho positions, which are also positions 3 and 5. This powerful consensus makes the formation of This compound the overwhelmingly favored outcome under controlled conditions.
Desired Reaction Pathway Diagram
Caption: The desired electrophilic aromatic substitution pathway.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is proceeding very slowly or not at all. What are the likely causes?
A1: This is a common issue stemming from the fact that both the -COOH and -OCF3 groups are strongly deactivating, making the aromatic ring electron-poor and less nucleophilic.
-
Cause & Explanation: The energy barrier for the aromatic ring to attack the electrophile is high. If the conditions are not sufficiently forcing, the reaction will stall.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and active. These catalysts are hygroscopic and can be deactivated by moisture.[2] Consider using freshly opened or properly stored catalyst.
-
Bromine Source: If using N-bromosuccinimide (NBS), it may require an acid catalyst or initiator to enhance its electrophilicity for such a deactivated ring.[5]
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy. However, be cautious, as excessive heat can promote side reactions (see Q3 & Q4).
-
Solvent Choice: Ensure you are using an appropriate inert solvent (e.g., dichloroethane, carbon tetrachloride).
-
Q2: My analysis shows a significant amount of a dibrominated product. How can I improve selectivity for mono-bromination?
A2: The formation of 3,5-dibromo-4-(trifluoromethoxy)benzoic acid occurs when the desired mono-brominated product undergoes a second electrophilic attack.
-
Cause & Explanation: While the addition of the first bromine atom further deactivates the ring, using an excess of the brominating agent or allowing the reaction to proceed for too long can force a second substitution.
-
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Use a slight sub-stoichiometric to stoichiometric amount of the brominating agent (e.g., 0.95-1.05 equivalents of Br₂ or NBS).
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second bromination more significantly than the first.
-
Monitor Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has been consumed to prevent over-bromination.
-
Q3: I'm seeing a byproduct with a mass corresponding to the loss of CO₂ and the addition of a bromine atom. What is this and how can I prevent it?
A3: You are likely observing ipso-substitution, specifically a decarboxylative bromination, leading to the formation of 1-bromo-4-(trifluoromethoxy)benzene.
-
Cause & Explanation: Instead of attacking a C-H bond, the electrophile attacks the carbon atom bearing the carboxylic acid group (ipso-carbon).[6] The subsequent loss of CO₂ drives this reaction. This pathway is less common under standard SEAr conditions but can be promoted by higher temperatures or the presence of radical initiators, similar to a Hunsdiecker-type reaction.[1][7][8]
-
Troubleshooting Steps:
-
Avoid High Temperatures: This is the most common cause. Maintain a moderate reaction temperature.
-
Use Appropriate Catalysis: Stick to Lewis acid catalysis (FeBr₃, AlCl₃), which favors the ionic SEAr mechanism. Avoid conditions known to promote radical reactions (e.g., UV light, radical initiators like AIBN or peroxides).
-
Reagent Purity: Ensure reagents are free from contaminants that could initiate radical pathways.
-
Q4: My workup has isolated a non-polar byproduct identified as 1-(trifluoromethoxy)benzene. Why did simple decarboxylation occur?
A4: This side reaction is a protodecarboxylation, where the -COOH group is replaced by a hydrogen atom.
-
Cause & Explanation: Aromatic decarboxylation is often catalyzed by strong acids at elevated temperatures.[9][10] The reaction proceeds via protonation of the ipso-carbon, followed by the loss of CO₂.
-
Troubleshooting Steps:
-
Moderate Temperature: As with decarboxylative bromination, excessive heat is a primary driver. Keep the reaction temperature as low as feasible.
-
Milder Catalyst: If protodecarboxylation is a persistent issue, consider using a milder Lewis acid or a non-acidic bromination method if applicable, though this may impact the overall reaction rate.
-
Q5: Is there any risk of the trifluoromethoxy (-OCF₃) group degrading under bromination conditions?
A5: The trifluoromethoxy group is exceptionally stable and generally considered inert under the acidic conditions required for electrophilic bromination.[11][12][13]
-
Cause & Explanation: The C-F bonds are extremely strong, and the C-O bond is also robust.[13] While hydrolysis of the -OCF₃ group to a hydroxyl group (-OH) can occur, it typically requires harsh basic conditions, not the acidic environment of this reaction.[14] Therefore, degradation of this group is not a common side reaction to be concerned with in this specific synthesis.
Section 3: Recommended Experimental Protocol for Selective Mono-Bromination
This protocol is designed as a robust starting point to maximize the yield of this compound and minimize side products.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethoxy)benzoic acid (1.0 eq) and an inert solvent such as 1,2-dichloroethane (approx. 0.2 M concentration).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.05-0.1 eq) to the suspension.
-
Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂, 1.05 eq) in a small amount of the same inert solvent.
-
Reaction: Cool the flask to 0 °C using an ice bath. Begin the slow, dropwise addition of the bromine solution over 30-60 minutes. Maintain vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.
Section 4: Data Interpretation and Characterization
Rapidly identifying products and byproducts via mass spectrometry is crucial for troubleshooting. The presence of bromine is easily identified by its characteristic isotopic pattern (79Br and 81Br in an approx. 1:1 ratio), which results in two peaks (M and M+2) of nearly equal intensity.
| Compound | Structure | Expected Molecular Ion (m/z) |
| Starting Material | 4-(trifluoromethoxy)benzoic acid | 206.02 |
| Desired Product | This compound | 283.93 (M), 285.93 (M+2) |
| Side Product 1 | 3,5-dibromo-4-(trifluoromethoxy)benzoic acid | 361.84 (M), 363.84 (M+2), 365.84 (M+4) |
| Side Product 2 | 1-bromo-4-(trifluoromethoxy)benzene | 239.94 (M), 241.94 (M+2) |
| Side Product 3 | 1-(trifluoromethoxy)benzene | 162.03 |
Section 5: Visualizing Key Side Reaction Pathways
Understanding how side products form is key to their prevention. The following diagram illustrates the two most common side reactions discussed.
Caption: Formation pathways for common bromination side products.
References
-
Goossen, L. J., et al. (2015). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC - NIH. [Link]
-
J. C. F. D. S. D. Santos, et al. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Prakash, G. K. S., et al. (2017). The Stability and Reactivity of Tri-, Di-, and Monofluoromethyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate. [Link]
-
Grebel, J. E., et al. (2023). Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation. PubMed. [Link]
-
Glorius, F., et al. (2017). Screen of different bromination reagents. ResearchGate. [Link]
-
Hu, J., et al. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- Simons, J. H. (1950). Bromination of trifluoromethyl derivatives of benzene.
-
Chemistry Stack Exchange. (2014). Are there any specific requirements for ipso substitution in aromatic compounds?. Chemistry Stack Exchange. [Link]
-
Al-Zoubi, R. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Unacademy. (n.d.). ipso attack. Unacademy. [Link]
-
Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
-
Chegg.com. (2019). Solved Electrophilic bromination of an equimolar mixture. Chegg.com. [Link]
-
Burns, M. J., et al. (2016). Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. [Link]
-
Wang, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]
-
Burns, M. J., et al. (2016). ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions. Wiley Online Library. [Link]
- Stetter, J., et al. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Ish Math Test Prep. (2023). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic. ChemBK. [Link]
-
International Journal of Science and Research (IJSR). (2016). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Science and Research (IJSR). [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Wikipedia. [Link]
-
Li, X., et al. (2011). Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]
-
Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 7. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of this substrate, stemming from the electron-withdrawing trifluoromethoxy group and the coordinating carboxylic acid moiety, can present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities and achieve successful outcomes in your experiments.
Understanding the Substrate: this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by several key factors:
-
Electron-Deficient Aryl System: The potent electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group significantly influences the electronic properties of the aromatic ring.[1][2] This generally makes the aryl bromide more susceptible to oxidative addition to the Pd(0) catalyst, a crucial step in many cross-coupling catalytic cycles.[3]
-
The Carboxylic Acid Group: The benzoic acid functionality introduces a site for potential coordination to the palladium center and can be deprotonated by the bases typically used in these reactions. This can impact catalyst activity and solubility of the starting material and intermediates.[4][5]
-
Steric Considerations: The substitution pattern of the aromatic ring can influence the approach of bulky catalysts and coupling partners.
This guide will focus on three of the most synthetically valuable cross-coupling reactions for this substrate: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the synthesis of aryl alkynes.
FAQ and Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organohalide.[6]
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most common causes?
A1: Low yields in Suzuki couplings with this substrate often stem from issues with the catalyst system, base selection, or side reactions involving the boronic acid.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Sources
- 1. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for 3-Bromo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to assist you in your research.
Understanding the Solubility Profile of this compound
This compound is a unique molecule with structural features that significantly influence its solubility. The presence of a bromine atom and a trifluoromethoxy group on the benzoic acid backbone contributes to its high lipophilicity. While this property can be advantageous for membrane permeability in biological systems, it often leads to poor solubility in aqueous solutions.
The carboxylic acid group provides a handle for pH-dependent solubility, a critical aspect we will explore in detail. Understanding the interplay between the lipophilic aromatic structure and the ionizable carboxylic acid is key to overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound that is generally soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol. Its aqueous solubility is expected to be low, particularly at acidic to neutral pH, due to the lipophilic nature of the substituted benzene ring.
Q2: How does the trifluoromethoxy group affect the solubility of the compound?
A2: The trifluoromethoxy (-OCF3) group is highly lipophilic and electron-withdrawing. This group significantly increases the overall lipophilicity of the molecule, which tends to decrease its solubility in polar solvents like water. However, its electron-withdrawing nature can influence the acidity of the carboxylic acid group, which in turn affects its pH-dependent solubility.
Q3: I'm observing precipitation when I add my compound to an aqueous buffer. What is the likely cause?
A3: Precipitation in aqueous buffers is a common issue for poorly soluble carboxylic acids. This is often due to the pH of the buffer being at or below the pKa of the carboxylic acid, causing the compound to be in its less soluble, protonated form. It is also possible that the concentration of the compound exceeds its solubility limit in that specific buffer, even if the pH is optimal.
Q4: Can I improve the aqueous solubility by adjusting the pH?
A4: Absolutely. The solubility of this compound in aqueous solutions is highly dependent on pH. By increasing the pH of the solution above the pKa of the carboxylic acid, you can deprotonate it to form the more soluble carboxylate salt. A general rule of thumb is to adjust the pH to be at least 1.5 to 2 units above the pKa for sufficient solubility.
Q5: What is a reasonable starting point for an organic solvent to dissolve this compound for my reaction?
A5: For synthetic applications, polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are excellent starting points as they are likely to fully solubilize the compound. For less polar reaction conditions, tetrahydrofuran (THF) or ethyl acetate may be suitable, though solubility may be more limited. It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound will not dissolve in an organic solvent. | The solvent may not be polar enough. The concentration may be too high. | - Try a more polar aprotic solvent such as DMF or DMSO.- Gently warm the mixture to increase the rate of dissolution.- Use a co-solvent system. For example, adding a small amount of DMSO to a less polar solvent can significantly improve solubility. |
| Precipitation occurs when adding an aqueous solution to an organic solution of the compound. | The compound is "crashing out" due to a change in solvent polarity. | - Use a co-solvent system that is miscible with both the organic and aqueous phases.- Add the aqueous solution slowly with vigorous stirring to avoid localized high concentrations.- Consider performing the reaction in a single-phase solvent system if possible. |
| The compound precipitates from an aqueous buffer over time. | The buffer capacity may be insufficient to maintain the desired pH. The compound may be degrading to a less soluble species. | - Ensure your buffer has sufficient capacity for the amount of compound being added.- Re-verify the pH of the solution after the compound has been added and adjust if necessary.- Assess the stability of your compound in the chosen buffer system. |
| Difficulty in preparing a stock solution at the desired concentration. | The desired concentration exceeds the solubility limit of the compound in the chosen solvent. | - Determine the maximum solubility of the compound in the solvent before preparing the stock solution (see experimental protocol below).- Consider preparing a more dilute stock solution or using a different solvent with higher solubilizing power. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Organic Solvents
This protocol outlines a standard method for determining the solubility of a compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 1 mL).
-
Ensure there is undissolved solid material at the bottom of the vial.
-
Tightly cap the vials and vortex for 1-2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After 24 hours, visually confirm that excess solid is still present.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully transfer a known volume of the supernatant to a new vial, being cautious not to disturb the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculate the solubility in units of mg/mL or mol/L.
-
Protocol 2: pH-Dependent Aqueous Solubility Profile
This protocol will help you determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials with screw caps
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
HPLC system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions in Buffers:
-
Follow the same procedure as in Protocol 1, but use the different pH buffers as the solvents.
-
-
pH Measurement:
-
After the 24-hour equilibration period, measure the final pH of each saturated solution to ensure it has not significantly changed.
-
-
Sample Preparation and Quantification:
-
Follow the same sample preparation and quantification steps as in Protocol 1.
-
-
Data Analysis:
-
Plot the solubility (in mg/mL or mol/L) as a function of the final measured pH to generate a pH-solubility profile.
-
Visualizing Experimental Workflows
Workflow for Determining Organic Solvent Solubility
Caption: Workflow for determining solubility in organic solvents.
Logical Relationship for pH-Dependent Solubility
Caption: Influence of pH on the form and solubility of the compound.
Predicted Physicochemical Properties
While experimental data is paramount, predictive models can offer valuable guidance.
| Property | Predicted Value/Range | Significance |
| pKa | 3.0 - 4.0 | The predicted acidic pKa suggests that the compound will be poorly soluble in acidic environments (like the stomach) and will require a pH above ~5.5-6.0 for significant solubilization. |
| LogP | > 4.0 | A high LogP value indicates high lipophilicity, which correlates with low aqueous solubility and potential for good membrane permeability. |
Note: These are estimated values based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.
References
Technical Support Center: Purification of 3-Bromo-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-(trifluoromethoxy)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product is largely dictated by the synthetic route employed, which is typically the electrophilic bromination of 4-(trifluoromethoxy)benzoic acid. Based on the directing effects of the substituents on the aromatic ring, the primary impurities are:
-
Unreacted Starting Material: 4-(trifluoromethoxy)benzoic acid.
-
Isomeric Byproduct: 2-Bromo-4-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is an ortho-, para- director, and the carboxylic acid group is a meta- director. This leads to the formation of the desired 3-bromo isomer (ortho to the trifluoromethoxy group and meta to the carboxylic acid) as the major product, but the 2-bromo isomer can also be formed.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 2,5-dibromo-4-(trifluoromethoxy)benzoic acid.[1]
Q2: My final product has a yellowish or brownish tint. What is the likely cause and how can I remove it?
A2: A persistent color in your product often indicates the presence of trace amounts of colored organic impurities or residual bromine from the synthesis. These can often be effectively removed by recrystallization with the addition of activated carbon. The activated carbon adsorbs the colored impurities, which are then removed during the hot filtration step.
Q3: I am struggling to remove the isomeric impurity. What is the best approach?
A3: Separating isomeric impurities can be challenging due to their similar physical properties. While a careful recrystallization may enrich the desired isomer, a more robust method is often required. Preparative chromatography, such as flash column chromatography or High-Performance Liquid Chromatography (HPLC), is typically the most effective technique for separating isomers. The choice of stationary and mobile phases will be critical for achieving good separation.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on Thin Layer Chromatography (TLC).
-
Additional peaks in Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Root Cause Analysis and Solutions:
The primary cause of low purity after the initial work-up is often the presence of unreacted starting materials, isomeric byproducts, or neutral organic impurities. A multi-step purification strategy is recommended.
Solution Workflow: Acid-Base Extraction
Acid-base extraction is a powerful technique to separate acidic compounds like your target molecule from neutral or basic impurities.[3][4]
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// Edges Crude -> AddBase; AddBase -> Separate1; Separate1 -> OrganicLayer1 [label="Discard or Analyze"]; Separate1 -> AqueousLayer1; AqueousLayer1 -> AddAcid; AddAcid -> Precipitate; Precipitate -> Filter; Filter -> PureProduct; }
Caption: Acid-Base Extraction WorkflowExperimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral impurities remain in the organic layer.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask.
-
Back-washing (Optional): To remove any residual neutral impurities from the aqueous layer, add a fresh portion of the organic solvent, shake, and discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.[3][5]
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Symptoms:
-
No solid formation upon cooling the recrystallization solvent.
-
Formation of an oil instead of solid crystals.
Root Cause Analysis and Solutions:
This issue typically arises from an inappropriate choice of solvent, using too much solvent, or the presence of impurities that inhibit crystal lattice formation.
Solution Workflow: Recrystallization Solvent Screening
A systematic approach to selecting a suitable recrystallization solvent is crucial for obtaining high-purity crystalline material.[6][7]
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// Edges Start -> SolubilityTest; SolubilityTest -> HotSolubility; HotSolubility -> ColdInsolubility [label="Yes"]; HotSolubility -> Start [label="No"]; ColdInsolubility -> IdealSolvent [label="Yes"]; ColdInsolubility -> MixedSolvent [label="No"]; }
Caption: Recrystallization Solvent ScreeningExperimental Protocol: Recrystallization
-
Solvent Selection: Based on solubility tests, a mixed solvent system of ethanol and water is a good starting point for many benzoic acid derivatives.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you have added activated carbon to decolorize the solution, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.[5][7]
Data Summary Table:
| Property | Value | Source |
| Molecular Weight | 285.02 g/mol | [8] |
| Physical Form | Solid | [8] |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [8] |
References
- U.S. Patent 8,022,247 B2, "Process for production of 2,3,4-trifluoro-5-(iodo or bromo)
-
"Recrystallization and Extractions of Organic Compounds," MiraCosta College, 2010. [Link]
- U.S.
-
"EXPERIMENT (3) Recrystallization," University of Babylon. [Link]
-
"What solvent system should I use to recrystalise 3-bromo benzoic?," Reddit, 2020. [Link]
-
"Recrystallization of Benzoic Acid," University of Missouri–St. Louis. [Link]
-
"Purification of Products," Chemistry LibreTexts, 2020. [Link]
-
"Separation, purification and identification of the components of a mixture," The Royal Society of Chemistry. [Link]
-
"Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography," Journal of Chromatography B, 2013. [Link]
Sources
- 1. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. reddit.com [reddit.com]
- 7. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 8. This compound | 85373-96-2 [sigmaaldrich.com]
Technical Support Center: Stabilizing 3-Bromo-4-(trifluoromethoxy)benzoic Acid in Synthetic Reactions
Welcome to the technical support center for 3-Bromo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will explore the inherent stability challenges of this molecule and provide actionable troubleshooting strategies and preventative protocols to ensure the success of your synthetic endeavors. Our focus is on explaining the chemical principles behind its potential decomposition and offering field-proven solutions to mitigate these risks.
Frequently Asked Questions (FAQs): Understanding Core Stability
This section addresses the fundamental chemical properties of this compound that influence its stability during reactions.
Q1: What are the primary modes of decomposition for this compound?
There are three main decomposition pathways to be aware of:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂). This is typically induced by high temperatures or specific catalytic conditions. While aryl carboxylic acids are generally stable, harsh conditions can promote this side reaction[1][2].
-
Reductive Debromination: The cleavage of the carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or under other reducing environments[3][4]. The C-Br bond is significantly weaker than C-Cl or C-F bonds, making it more susceptible to cleavage[5].
-
Hydrolysis of the Trifluoromethoxy Group: The -OCF₃ group is exceptionally stable under most synthetic conditions due to its high bond strength and the electron-withdrawing nature of the fluorine atoms[6][7]. However, extremely harsh acidic or basic conditions, combined with high temperatures, could potentially lead to its degradation. Thermal decomposition, in general, can generate hazardous byproducts like hydrogen fluoride[8][9].
Q2: What specific reaction conditions are most likely to cause decomposition?
The stability of the molecule is highly dependent on the reaction environment. Key factors include:
-
High Temperatures (>120-140 °C): Elevated temperatures significantly increase the rate of thermal decarboxylation[10].
-
Strong Bases (e.g., NaOH, KOH): Can facilitate both decarboxylation and, in extreme cases, potential hydrolysis of the trifluoromethoxy group.
-
Reducing Agents/Conditions: Reagents like certain hydrides or catalytic hydrogenation can cause debromination[4].
-
Palladium Catalysts: While essential for cross-coupling, some palladium catalyst systems, especially those that are highly electron-rich or used at high temperatures, can promote competitive hydrodebromination as a significant side reaction.
Table 1: Summary of Decomposition Pathways and Contributing Factors
| Decomposition Pathway | Key Contributing Factors | Common Reactions Affected |
| Decarboxylation | High temperature (>120 °C), strong acids or bases, certain metal catalysts (e.g., Cu, Ag)[1][10] | Suzuki Coupling, Heck Coupling, Sonogashira Coupling |
| Debromination | Palladium catalysts, reducing agents, radical initiators, prolonged reaction times at high temperature[4][5] | Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination |
| -OCF₃ Hydrolysis | Extremely harsh acid or base, very high temperatures (generally rare under typical synthetic conditions)[11] | High-temperature hydrolysis or saponification |
Troubleshooting Guides for Common Reactions
This section provides direct, problem-solving advice for specific synthetic transformations involving this compound.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki coupling is a primary application for this molecule, but it is also where the most common side reactions—debromination and decarboxylation—occur.
Problem: Low yield of the desired biaryl product, with significant formation of 4-(trifluoromethoxy)benzoic acid (debromination) or 1-bromo-2-(trifluoromethoxy)benzene (decarboxylation).
This indicates that the rates of the side reactions are competitive with the desired cross-coupling pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Expert Insight & Causality: Decarboxylation often occurs before the oxidative addition step, especially at high temperatures when the carboxylic acid is present as a carboxylate salt. Protecting the carboxylic acid as an ester removes the acidic proton and prevents the formation of the unstable carboxylate, thereby blocking the decarboxylation pathway[12][13]. Debromination is a competing reductive pathway catalyzed by the Pd(0) species. By optimizing the base, temperature, and ligand, you can modulate the kinetics to favor the productive cross-coupling cycle over the undesired reductive elimination that leads to debromination[14][15].
Scenario 2: Amide Coupling Reactions
Problem: The reaction is sluggish, or I am observing the formation of multiple unidentified byproducts.
This often points to issues with the activation of the carboxylic acid or side reactions involving the coupling reagents.
Troubleshooting & Optimization:
-
Activation Method: Ensure you are using a reliable coupling agent. For many substrates, HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) provides clean and efficient activation[16][17]. Standard EDC/HOBt is also a robust choice.
-
Temperature Control: Begin the reaction at 0 °C during the addition of the coupling agent. This minimizes side reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents, and prevents the decomposition of the activated ester. After activation, the reaction can be allowed to warm to room temperature[17].
-
Solvent Purity: Use anhydrous solvents (e.g., DMF, DCM). Water can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid and reducing the overall yield.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents to ensure the complete consumption of the limiting benzoic acid starting material.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting failed reactions with 3-Bromo-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support resource for 3-Bromo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common synthetic challenges encountered when using this versatile but electronically complex building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind experimental outcomes, enabling you to resolve issues logically and efficiently.
Compound Profile: Understanding the Reactivity of this compound
This compound is a valuable intermediate in pharmaceutical and agrochemical research. Its utility stems from the unique properties imparted by its substituents: the trifluoromethoxy (-OCF₃) group, which can enhance metabolic stability and lipophilicity, and the bromine atom and carboxylic acid, which serve as versatile synthetic handles.[1]
However, the combination of these functional groups creates a unique electronic environment that can complicate standard reactions.
-
Electronic Effects: The trifluoromethoxy group (-OCF₃) and the bromine atom (-Br) are both strongly electron-withdrawing via induction. The carboxylic acid (-COOH) is also an electron-withdrawing, meta-directing group.[2][3] This cumulative electron deficiency significantly deactivates the aromatic ring, influencing the reactivity of all three functional groups.
-
Stability: The trifluoromethoxy group is generally considered highly stable under a wide range of synthetic conditions due to the strength of the C-F bonds.[1][4][5] However, extreme conditions should be approached with caution. The compound itself is stable under normal storage conditions (room temperature, inert atmosphere) but is incompatible with strong bases and strong oxidizing agents.[6]
General Troubleshooting Workflow
Before diving into specific reaction issues, it's crucial to rule out common experimental errors. When a reaction fails, systematically verify the fundamentals before altering more complex variables.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. synquestlabs.com [synquestlabs.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-4-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of your experiments.
Introduction to the Substrate: this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its structure presents a unique set of challenges and opportunities for cross-coupling reactions. The electron-withdrawing nature of both the trifluoromethoxy (-OCF₃) group and the carboxylic acid (-COOH) group significantly influences the reactivity of the aryl bromide. Understanding these electronic effects is paramount for successful catalyst selection and reaction optimization.
The trifluoromethoxy group, a powerful electron-withdrawing substituent, generally accelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2] However, the presence of the carboxylic acid functionality introduces complexity, as it can interact with the catalyst or base, potentially leading to solubility issues or unwanted side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenges stem from the electronic properties of the substrate and the presence of the carboxylic acid group.
-
Substrate Reactivity: While the electron-withdrawing trifluoromethoxy group enhances the reactivity of the aryl bromide towards oxidative addition, the overall electronic deficiency of the aromatic ring can influence subsequent steps in the catalytic cycle.[4]
-
Carboxylic Acid Interference: The acidic proton of the carboxylic acid will be deprotonated by the base, forming a carboxylate salt. This can lead to:
-
Solubility Issues: The resulting salt may have poor solubility in common organic solvents, hindering the reaction.[3]
-
Catalyst Inhibition: The carboxylate may coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Stoichiometry of the Base: At least one extra equivalent of base is required to neutralize the carboxylic acid in addition to what is needed for the catalytic cycle.[3]
-
-
Decarboxylation: Under harsh reaction conditions (high temperatures), there is a risk of decarboxylation, leading to undesired byproducts.[5]
Q2: Which type of palladium catalyst is generally recommended for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura coupling of an electron-deficient aryl bromide like this compound, a catalyst system that is both highly active and can tolerate the carboxylate functionality is crucial.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium(0) species and promote both the oxidative addition and the reductive elimination steps.[1] Commonly successful ligands include:
-
Palladium Precursor: Standard palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often effective when combined with an appropriate ligand.[4] Pre-formed palladium-ligand complexes (precatalysts) can also offer enhanced stability and reactivity.
Q3: How should I select the base for a cross-coupling reaction with this compound?
A3: The choice of base is critical and must be strong enough to facilitate the transmetalation step without causing significant side reactions.
-
For Suzuki-Miyaura Reactions:
-
For Buchwald-Hartwig Aminations:
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS): These strong, non-nucleophilic bases are frequently used.[7] However, their compatibility with the carboxylic acid needs to be considered, as they can potentially promote decarboxylation at elevated temperatures.
-
-
General Consideration: As mentioned, you will need to use at least two equivalents of base: one to deprotonate the carboxylic acid and another to participate in the catalytic cycle.[3]
Q4: What are the recommended starting conditions for a Heck coupling with this substrate?
A4: The Heck reaction couples the aryl bromide with an alkene.[8] For this compound, the following conditions can be a good starting point:
-
Catalyst: Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃.[8][9]
-
Base: A tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are commonly used.[9]
-
Temperature: Heck reactions often require elevated temperatures, typically above 100 °C.[9]
Q5: Can I perform a Sonogashira coupling with this substrate, and what catalyst system should I use?
A5: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible. The electron-withdrawing groups on the aryl bromide are generally favorable for this reaction.
-
Catalyst System: The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.[10]
-
Base: An amine base like triethylamine or diisopropylamine is used, which also often serves as the solvent.[12]
-
Ligand: Triphenylphosphine (PPh₃) is the standard ligand for this reaction.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Catalyst Inactivity: The chosen catalyst system may not be active enough for this specific substrate. 2. Poor Solubility: The deprotonated benzoic acid salt may not be soluble in the reaction solvent.[3] 3. Oxygen Contamination: Deactivation of the Pd(0) catalyst by oxygen.[1] 4. Insufficient Base: Not enough base to both deprotonate the carboxylic acid and facilitate the catalytic cycle.[3] | 1. Switch Ligand: Move to a more electron-rich and bulky ligand like SPhos or XPhos.[1] 2. Change Solvent System: Try a more polar solvent or a biphasic system (e.g., toluene/water) to improve solubility.[3] 3. Degas Thoroughly: Ensure all reagents and the reaction vessel are properly degassed with an inert gas (e.g., argon or nitrogen).[1] 4. Increase Base Equivalents: Add an additional equivalent of base and monitor the reaction.[3] |
| Formation of Protodebromination Byproduct (Hydrodehalogenation) | 1. Presence of Water: Excess water can lead to the cleavage of the organoboron reagent in Suzuki couplings (protodeboronation).[1] 2. β-Hydride Elimination: A possible side reaction in the catalytic cycle.[13] | 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried.[1] 2. Optimize Base: A weaker base might suppress this side reaction, but it could also slow down the desired coupling. |
| Homocoupling of the Coupling Partner | 1. Oxygen in the Reaction: Can promote the homocoupling of boronic acids in Suzuki reactions. 2. High Catalyst Loading: Can sometimes favor homocoupling. | 1. Rigorous Degassing: Improve the degassing procedure.[1] 2. Reduce Catalyst Loading: Titrate down the amount of palladium catalyst used. |
| Decarboxylation of the Starting Material | 1. High Reaction Temperature: The benzoic acid moiety may not be stable at very high temperatures.[5] | 1. Lower Reaction Temperature: Screen lower temperatures, which may require a more active catalyst system to achieve a reasonable reaction rate. 2. Protecting Group Strategy: Consider protecting the carboxylic acid as an ester if decarboxylation is a persistent issue, though this adds extra synthetic steps.[3] |
Experimental Workflows and Diagrams
Decision-Making Workflow for Catalyst Selection
The following diagram illustrates a logical approach to selecting and optimizing a catalyst system for the cross-coupling of this compound.
Caption: A workflow for selecting and optimizing cross-coupling reactions.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: A simplified palladium cross-coupling catalytic cycle.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a general procedure and may require optimization.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas three times to ensure the removal of oxygen.[1]
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 4:1 ratio of toluene to water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Carefully add 1M HCl to acidify the mixture to a pH of ~2-3 to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Tzschucke, C. C. Heck Reaction. 9
-
NROChemistry. Heck Coupling. 14
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). 4
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. 15
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics (ACS Publications). 16
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. 17
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 7
-
Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry. Reddit. 3
-
Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. 5
-
Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem. 1
-
Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. 18
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. 19
-
(A) Cross-coupling of carboxylic acid derivatives. (B) The first... ResearchGate. 20
-
Buchwald–Hartwig amination. Wikipedia. 13
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. 21
-
Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles. Benchchem. 22
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 23
-
Heck Reaction—State of the Art. Semantic Scholar. 24
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. 11
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. 25
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters (ACS Publications). 26
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. 6
-
Heck reaction. Wikipedia. 8
-
Addressing poor compatibility of cubanes with cross-coupling reactions. Benchchem. 27
-
Heck Reaction. Organic Chemistry Portal. 28
-
A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem. 2
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. 12
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 29
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. 30
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. 31
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. 32
-
Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters. 33
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. 34
-
Cross-Coupling Chemistry. 35
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). 10
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. 36
-
A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. 37
-
Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. PMC - NIH. 38
-
Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. PMC - NIH. 39
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers (RSC Publishing). 40
-
Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. PMC - NIH. 41
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. 42
-
Catalytic Cycle for Palladium-Catalyzed Decarbonylative Trifluoromethylation using Trifluoroacetic Esters as the CF3 Source. Organometallics (ACS Publications). 43
-
An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Request PDF. 44
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. 45
-
A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. 46
-
(a) Cross-coupling reaction between bromobenzene with benzeneboronic... ResearchGate. 47
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kbfi.ee [kbfi.ee]
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- 14. Heck Coupling | NROChemistry [nrochemistry.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Heck Reaction [organic-chemistry.org]
- 29. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
- 31. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 32. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. youtube.com [youtube.com]
- 35. uwindsor.ca [uwindsor.ca]
- 36. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 41. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 42. tcichemicals.com [tcichemicals.com]
- 43. pubs.acs.org [pubs.acs.org]
- 44. researchgate.net [researchgate.net]
- 45. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 46. pdf.benchchem.com [pdf.benchchem.com]
- 47. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in 3-Bromo-4-(trifluoromethoxy)benzoic Acid Reactions
Welcome to the technical support center for the synthesis and analysis of 3-Bromo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. By understanding the underlying chemical principles and employing robust analytical techniques, you can optimize your reaction outcomes and ensure the purity of your target compound.
Section 1: Understanding the Chemistry - Common Synthetic Routes and Potential Byproducts
Two primary synthetic routes are commonly employed for the preparation of this compound, each with its own set of potential side reactions and byproducts.
Route 1: Direct Electrophilic Bromination of 4-(trifluoromethoxy)benzoic Acid
This is a straightforward approach where 4-(trifluoromethoxy)benzoic acid is treated with a brominating agent, typically in the presence of a Lewis acid catalyst.
The Chemistry: The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The carboxylic acid (-COOH) group is a meta-director, while the trifluoromethoxy (-OCF₃) group is an ortho, para-director.[1] Fortunately, for the synthesis of the desired product, these directing effects are synergistic, favoring bromination at the 3-position, which is meta to the carboxylic acid and ortho to the trifluoromethoxy group.[1]
Diagram of Direct Bromination:
Sources
Technical Support Center: Recrystallization of 3-Bromo-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the purification of 3-Bromo-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source |
| CAS Number | 85373-96-2 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [2] |
| Molecular Weight | 285.02 g/mol | [3] |
| Appearance | Solid powder | [1] |
| Melting Point | Not definitively reported. Similar compounds suggest a range of 105-132°C. For example, 4-Bromo-3-(trifluoromethyl)benzoic acid has a melting point of 105-110°C[4], and 3-bromo-4-fluorobenzoic acid has a melting point of 132°C[5]. | |
| Solubility | Specific data is limited. General solubility for aromatic carboxylic acids suggests solubility in polar organic solvents. A technical guide for the structurally similar 3,5-Dibromo-4-methoxybenzoic acid recommends ethanol for recrystallization[6]. |
Recommended Recrystallization Protocol
This protocol is a starting point based on the properties of structurally similar compounds. Optimization may be necessary based on the purity of your starting material and the desired final purity.
Solvent Selection:
Based on the recrystallization of analogous aromatic carboxylic acids, a polar protic solvent like ethanol is a promising initial choice. A mixed solvent system, such as ethanol/water , may also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Step-by-Step Procedure:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and gently heating. Add the solvent portion-wise until the solid is completely dissolved. Avoid adding an excessive amount of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that could contaminate the final product.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (once established) indicates high purity. A broad melting point range suggests the presence of impurities.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
-
A1: This could be due to insufficient solvent or the use of an inappropriate solvent.
-
Causality: The solubility of a compound is dependent on the intermolecular forces between the solute and the solvent. If the solvent is not polar enough to overcome the crystal lattice energy of the benzoic acid derivative, it will not dissolve.
-
Troubleshooting:
-
Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess.
-
If the compound remains insoluble even with a large volume of solvent, a different, more polar solvent may be required. Consider solvents like methanol or acetone.
-
It is also possible that you have insoluble impurities. If most of the solid has dissolved, proceed to the hot filtration step.
-
-
Q2: No crystals are forming upon cooling.
-
A2: This is a common issue and can often be resolved with simple techniques.
-
Causality: The solution may be too dilute (excess solvent was added), or the solution may be supersaturated, requiring a nucleation site for crystal growth to begin.
-
Troubleshooting:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If inducing crystallization is unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly. For example, if you used ethanol, water could be an effective anti-solvent.
-
-
Q3: The recrystallized product has a low melting point and a broad melting range.
-
A3: This indicates that the product is still impure.
-
Causality: Impurities disrupt the crystal lattice of the pure compound, which lowers and broads the melting point range. This could be due to the co-crystallization of impurities or insufficient removal of soluble impurities.
-
Troubleshooting:
-
Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Solvent Choice: The initial solvent may not have been optimal for rejecting the specific impurities present. Consider trying a different solvent or a mixed solvent system.
-
Washing: Ensure the crystals are thoroughly washed with the cold solvent after filtration to remove any mother liquor containing dissolved impurities.
-
-
Q4: The recovery yield is very low.
-
A4: Low yield can result from several factors during the procedure.
-
Causality: Using too much solvent, cooling the solution too quickly (leading to small crystals that are difficult to filter), or incomplete crystallization can all lead to a low recovery of the product.
-
Troubleshooting:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Sufficient Cooling Time: Ensure the solution is left in the ice bath for an adequate amount of time to allow for maximum crystallization.
-
Check Filtrate: If you suspect significant product loss in the filtrate, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling it again.
-
-
Visual Guide to Solvent Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate recrystallization solvent.
Caption: Decision workflow for selecting a suitable recrystallization solvent.
References
-
ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic acid. [Link]
-
PubChem. 3-Bromo-4-fluorobenzoic acid. [Link]
- Google Patents.
-
University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]
-
MiraCosta College. Recrystallization and Extractions of Organic Compounds. [Link]
-
DePauw University. Recrystallization of Benzoic Acid. [Link]
-
University of Canterbury. Recrystallisation of benzoic acid. [Link]
-
Chemistry LibreTexts. Purification of Products. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
PubChem. 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid. [Link]
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- 3. This compound | 85373-96-2 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in 3-Bromo-4-(trifluoromethoxy)benzoic acid synthesis
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid
A Guide to Managing Exothermic Reactions and Ensuring Procedural Safety
Welcome to the Technical Support Center for the synthesis of this compound. As Senior Application Scientists, we have developed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into successfully navigating this synthesis. The bromination of activated aromatic rings is an exothermic process, and precise control is paramount for safety, yield, and purity. This resource is structured to address the most common challenges you may encounter, with a focus on the causality behind experimental choices.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: My reaction temperature is rising uncontrollably, even with an ice bath. What should I do?
Answer: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical safety issue.
-
Immediate Action:
-
Cease the addition of bromine immediately.
-
If possible and safe, add a small amount of a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.
-
Ensure the cooling bath has sufficient ice/salt and is making good contact with the reaction flask.
-
-
Root Cause Analysis & Prevention:
-
Addition Rate: The most common cause is adding the brominating agent too quickly. The electrophilic aromatic substitution is fast and highly exothermic.[1][2] For future runs, reduce the addition rate significantly. Use a syringe pump for precise, slow addition.
-
Inadequate Cooling: A standard ice-water bath may be insufficient. Use an ice-salt bath to achieve temperatures between -10 °C and 0 °C.[1][3] For larger scales, consider a cryostat or a dry ice/acetone bath.
-
Concentration: High reactant concentrations can lead to a rapid exotherm. Ensure your starting material is fully dissolved before starting the bromine addition and consider using a slightly larger volume of solvent.
-
Question 2: The reaction mixture has turned a persistent dark red-brown, and the color isn't fading after the bromine addition is complete. Is the reaction working?
Answer: The dark red-brown color is characteristic of molecular bromine (Br₂).[4] Its persistence after the addition is complete and a reasonable stirring time has elapsed suggests one of two things:
-
Excess Bromine: You may have added more bromine than is required stoichiometrically. This is common and is typically resolved during the workup.
-
Incomplete Reaction: The reaction may have stalled. This can be due to insufficient activation of the aromatic ring or temperatures that are too low, slowing the reaction rate excessively.
-
Troubleshooting Steps:
-
Monitor Progress: Before proceeding to workup, check the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Allow to Warm: If the reaction was conducted at a very low temperature (e.g., -10 °C), allow it to slowly warm to room temperature and stir for an additional 1-2 hours.[3] The reaction rate will increase with temperature.
-
Workup: If the starting material is consumed, the persistent color is simply excess bromine and can be removed by quenching.
-
Question 3: During the quenching step with sodium thiosulfate, a fine yellow precipitate formed. What is it and how do I get rid of it?
Answer: The yellow precipitate is likely elemental sulfur. This occurs when sodium thiosulfate decomposes under acidic conditions, which are common after a bromination reaction due to the generation of hydrogen bromide (HBr).[4][5]
-
Recommended Solutions:
-
Use an Alternative Quencher: Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are excellent alternatives that do not form sulfur under acidic conditions.[5][6]
-
Adjust pH: Before or during the addition of sodium thiosulfate, carefully neutralize the acidic byproducts by adding a saturated solution of sodium bicarbonate (NaHCO₃).[4] Add slowly to control foaming from CO₂ evolution.
-
Removal: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite after separating the layers.[4]
-
Question 4: My final product yield is low. What are the likely causes?
Answer: Low yield can stem from several factors throughout the process:
-
Incomplete Reaction: As discussed in Question 2, ensure the reaction has gone to completion by monitoring it before workup.
-
Side Reactions: Over-bromination (di-bromination) can occur if the temperature is too high or if an excessive amount of bromine is used. The trifluoromethoxy group is activating, making the ring susceptible to further substitution.
-
Loss during Workup:
-
Ensure the pH is adjusted correctly during extraction. Your product is a carboxylic acid, which will be deprotonated and soluble in the aqueous layer under basic conditions. It must be re-acidified to precipitate or be extracted into an organic solvent.
-
Emulsions can form during extraction, trapping product. To break emulsions, try adding brine (saturated NaCl solution) or filtering through Celite.[4]
-
-
Purification Losses: Carefully select a recrystallization solvent system that maximizes the recovery of your product.
Frequently Asked Questions (FAQs)
Q1: Why is this bromination reaction exothermic? A1: The reaction is an electrophilic aromatic substitution. The formation of the new carbon-bromine bond and the re-establishment of the highly stable aromatic ring is an energetically favorable process, releasing significant energy as heat.[2][7] Although the initial attack on the aromatic ring is endergonic, the overall substitution process is exergonic.[2]
Q2: What are the best practices for adding bromine safely? A2: Bromine is highly corrosive and toxic.[8][9] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] For additions, using a dropping funnel or a syringe pump allows for slow, controlled delivery, which is crucial for managing the exotherm.[3]
Q3: How do I choose the right quenching agent to remove excess bromine? A3: The ideal quenching agent should react quickly and completely with bromine to form non-hazardous, easily removable byproducts.
-
Sodium Thiosulfate (Na₂S₂O₃): Very common and effective, but can form elemental sulfur in acidic conditions.[4][6]
-
Sodium Bisulfite (NaHSO₃) / Sodium Sulfite (Na₂SO₃): Excellent alternatives that work well in acidic media and are less likely to form precipitates.[5][11]
-
Unsaturated Hydrocarbons (e.g., Cyclohexene): Can also be used, but the resulting dibrominated alkane byproduct will remain in the organic layer and may need to be removed via chromatography or distillation.[5][6]
Q4: What are the critical safety considerations for this synthesis? A4:
-
Bromine Handling: Due to its high toxicity and corrosivity, always handle bromine in a fume hood with appropriate PPE.[12] Have an emergency plan and ensure safety showers and eyewash stations are accessible.[8]
-
Exotherm Management: The potential for a runaway reaction is the primary process hazard. Never add the bromine all at once. Ensure you have a robust cooling system and a plan for emergency cooling if needed.[1]
-
Quenching: The quenching process itself can be exothermic.[3] Add the quenching solution slowly to the cooled reaction mixture.
-
Waste Disposal: The aqueous waste containing bromide salts should be disposed of according to your institution's hazardous waste protocols.[4]
Experimental Protocol & Data
This protocol provides a detailed methodology for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Starting Material | 4-(trifluoromethoxy)benzoic acid | Substrate for bromination. |
| Brominating Agent | Molecular Bromine (Br₂) | Electrophile for the substitution reaction.[2] |
| Stoichiometry (Br₂:Substrate) | 1.1 : 1.0 molar equivalents | A slight excess of bromine ensures complete consumption of the starting material. |
| Solvent | Acetic Acid or Dichloromethane | Provides a medium for the reaction; choice depends on subsequent workup. |
| Reaction Temperature | -5 °C to 5 °C | Low temperature is critical to control the exotherm and minimize side products.[3] |
| Addition Time | 60 - 90 minutes | Slow addition is key to managing heat generation.[1] |
| Reaction Time (Post-addition) | 1 - 3 hours | Allows the reaction to proceed to completion. |
| Quenching Agent | 10% Aqueous Sodium Bisulfite | Safely neutralizes excess bromine without forming sulfur precipitates.[5] |
Step-by-Step Methodology
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 1.0 equivalent of 4-(trifluoromethoxy)benzoic acid in the chosen solvent.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.[3]
-
Bromine Addition: Charge the dropping funnel with 1.1 equivalents of bromine (Br₂). Add the bromine dropwise to the stirred solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[1][3]
-
Reaction: After the addition is complete, allow the mixture to stir in the cooling bath for an additional 1-2 hours. Monitor the reaction via TLC until the starting material is consumed.
-
Quenching: While maintaining cooling, slowly add a 10% aqueous solution of sodium bisulfite dropwise until the red-brown color of bromine disappears and the solution becomes pale yellow or colorless.[5][6] This step can also be exothermic.[3]
-
Workup: Transfer the mixture to a separatory funnel. If using an organic solvent like dichloromethane, separate the layers. Wash the organic layer sequentially with water and then with brine.[5] If using acetic acid, dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[4]
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Diagram: Managing a Temperature Excursion
Caption: Decision tree for managing an unexpected exothermic event.
References
- BenchChem.
- BenchChem. Technical Support Center: Quenching and Removal of Excess Bromine.
- BenchChem.
- YouTube.
- Google Patents.
- Organic Syntheses Procedure.
- Interscan Corporation. Bromine (Br2): Assessing Health Risks and Safety Protocols.
- NIH.
- BenchChem. Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.
- J.T. Baker. Bromine MSDS.
- ResearchG
- YouTube.
- OpenStax. 16.
- Chemistry LibreTexts. 16.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 8. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis for the Synthetic Chemist: 3-Bromo-4-(trifluoromethoxy)benzoic acid vs. 3-chloro-4-(trifluoromethoxy)benzoic acid
A Senior Application Scientist's Guide to Selecting the Optimal Aryl Halide Building Block
In the landscape of drug discovery and materials science, the selection of starting materials is a critical decision that dictates the efficiency of synthesis, the cost of goods, and the ultimate properties of the target molecule. Substituted benzoic acids are foundational scaffolds, and the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent for its ability to enhance metabolic stability and lipophilicity. When this core is further functionalized with a halogen, it provides a versatile handle for downstream synthetic transformations.
This guide presents an in-depth comparison of two closely related yet distinct building blocks: 3-Bromo-4-(trifluoromethoxy)benzoic acid and 3-chloro-4-(trifluoromethoxy)benzoic acid. While differing by only a single halogen atom, their performance in the lab, implications for biological activity, and economic viability are markedly different. This analysis is designed for researchers, scientists, and drug development professionals to make strategic, data-driven decisions in their synthetic endeavors.
Physicochemical Properties: A Tale of Two Halogens
At first glance, the two compounds appear remarkably similar. However, the fundamental differences between bromine and chlorine in terms of atomic radius, electronegativity, and polarizability manifest in subtle variations in their physical properties.
| Property | This compound | 3-Chloro-4-(trifluoromethoxy)benzoic acid |
| Molecular Formula | C₈H₄BrF₃O₃ | C₈H₄ClF₃O₃ |
| Molecular Weight | 285.01 g/mol [1] | 240.57 g/mol [2][3] |
| CAS Number | 85373-96-2[1] | 158580-93-9[2][3] |
| Appearance | White to yellow or pink solid | White to yellow solid[3] |
Synthetic Accessibility and Economic Considerations
Both molecules are accessible via multi-step synthetic sequences. A generalized approach often involves the halogenation of a trifluoromethoxy-substituted benzene ring followed by modification of a side chain (e.g., oxidation of a toluene) to furnish the benzoic acid.
Figure 1. A generalized synthetic scheme for the preparation of the target benzoic acids.
The primary divergence from a process chemistry perspective is the cost and availability of the halogenating agents and the corresponding aryl halide precursors. Aryl chlorides are generally more abundant and less expensive than their bromide counterparts.[4] This economic advantage makes 3-chloro-4-(trifluoromethoxy)benzoic acid a more attractive option for large-scale synthesis and commercial production, assuming the reactivity challenges can be overcome.
Chemical Reactivity: The Decisive Factor in Cross-Coupling
The most critical distinction for a synthetic chemist lies in the reactivity of the carbon-halogen bond. This bond is the primary handle for constructing more complex molecules, typically via palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations follows a well-established trend: I > Br > Cl >> F .[4][5] This hierarchy is dictated by the bond dissociation energy of the carbon-halogen (C-X) bond; the weaker the bond, the more readily it undergoes the rate-determining oxidative addition step in the catalytic cycle.[4]
This compound:
-
Higher Reactivity: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst.[5]
-
Milder Conditions: Reactions can often be performed at lower temperatures and with shorter reaction times.
-
Broader Catalyst Scope: A wider array of palladium catalysts and ligands, including more traditional and less expensive phosphine ligands, can be successfully employed.[4] This makes it an ideal substrate for initial library synthesis and proof-of-concept studies where reaction success is prioritized over cost.
3-chloro-4-(trifluoromethoxy)benzoic acid:
-
Lower Reactivity: The stronger C-Cl bond requires more energy to break, rendering it less reactive.[6]
-
Forcing Conditions: Higher temperatures, longer reaction times, and more reactive reagents are often necessary.
-
Specialized Catalysts: Successful coupling of aryl chlorides necessitates the use of highly active, specialized catalyst systems. These typically feature bulky, electron-rich ligands such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step.[4] While once a significant barrier, the development of these advanced catalysts has greatly expanded the utility of aryl chlorides.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-4-(trifluoromethoxy)benzoic acid | 158580-93-9 [sigmaaldrich.com]
- 3. 3-Chloro-4-(trifluoromethoxy)benzoic acid | 158580-93-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethoxy- and Trifluoromethyl-Substituted Benzoic Acids in Structure-Activity Relationship (SAR) Studies
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry.[1][2][3][4] Fluorinated functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.[2][3][5][6] Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[4][7][8] Often considered bioisosteres, their subtle yet significant differences in electronic and steric character can lead to dramatically different outcomes in a drug candidate's profile.
This guide provides an in-depth, objective comparison of trifluoromethoxy- and trifluoromethyl-substituted benzoic acids, a common scaffold in drug development. We will dissect their fundamental physicochemical properties, explore the resulting impact on drug-like characteristics, and provide validated experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in their structure-activity relationship (SAR) campaigns.
Section 1: Physicochemical Properties - A Head-to-Head Comparison
The choice between a -CF3 and an -OCF3 group is a critical decision in lead optimization. While both are strongly electron-withdrawing and enhance lipophilicity, they do so to different extents and with distinct conformational consequences.
Electronic Effects & Acidity (pKa)
The electronic nature of a substituent dictates its influence on the acidity of the benzoic acid proton. This is quantitatively described by the Hammett constant (σ), where a positive value indicates an electron-withdrawing character.
-
Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing group primarily through a strong inductive effect (-I). Its Hammett constant for the para position (σp) is approximately +0.57.[9]
-
Trifluoromethoxy (-OCF3) Group: The -OCF3 group is also strongly electron-withdrawing via induction. However, the oxygen atom can participate in resonance, donating electron density back to the aromatic ring (+R effect). Despite this, the inductive effect dominates, resulting in a net electron-withdrawing character with a σp value of about +0.35.[10]
This difference in electron-withdrawing strength directly impacts the pKa of the corresponding benzoic acids. A stronger electron-withdrawing group stabilizes the carboxylate anion, resulting in a stronger acid (lower pKa). Therefore, a para-trifluoromethylbenzoic acid is expected to be more acidic than its para-trifluoromethoxy counterpart.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's solubility in a lipid environment, is a critical parameter for membrane permeability and overall ADME properties.[1] It is often quantified by the partition coefficient (LogP).
-
Trifluoromethyl (-CF3) Group: The -CF3 group significantly increases lipophilicity compared to a methyl group.[5] The Hansch-Leo lipophilicity parameter (π), which measures the contribution of a substituent to LogP, is +0.88 for the -CF3 group.[4][11]
-
Trifluoromethoxy (-OCF3) Group: The -OCF3 group is even more lipophilic, with a π value of +1.04.[11][12] This "hydrophobic electron-withdrawing" nature makes it a powerful tool for modulating a drug candidate's solubility and permeability.[1]
Metabolic Stability
A primary reason for incorporating fluorinated groups is to enhance metabolic stability.[3][13] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4][7][13]
-
Both -CF3 and -OCF3 groups are generally considered metabolically robust. By replacing a metabolically labile C-H bond (e.g., in a methyl or methoxy group) with a C-F bond, chemists can block common sites of oxidative metabolism, often leading to a longer drug half-life and improved bioavailability.[13]
Data Summary
The following table summarizes the key physicochemical parameters for the meta- and para-substituted isomers of trifluoromethyl- and trifluoromethoxy-benzoic acids.
| Property | 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethoxy)benzoic acid | 3-(Trifluoromethyl)benzoic acid | 3-(Trifluoromethoxy)benzoic acid |
| CAS Number | 455-24-3 | 455-33-4 | 454-92-2[14][15] | 773-54-6 |
| pKa | ~3.7-3.8 | ~3.9-4.0 | ~3.86[16] | ~3.9-4.0 |
| Predicted LogP | ~2.6-2.8 | ~3.0-3.2 | ~2.6-2.8 | ~3.0-3.2 |
| Hammett σ | σp = +0.57[9] | σp = +0.35[10] | σm = +0.44[9] | σm = +0.38[10] |
| Hansch π | +0.88[4][11] | +1.04[11][12] | +0.88[4][11] | +1.04[11][12] |
Note: pKa and LogP values can vary slightly depending on the experimental conditions. The values presented are representative.
Section 2: Impact on Drug Discovery Parameters
The subtle differences in physicochemical properties translate into significant effects on a molecule's biological activity and pharmacokinetic profile.
Receptor Binding and Potency
The electronic and steric profiles of -CF3 and -OCF3 influence how a molecule interacts with its biological target.
-
Acidity and Charge: The pKa of the benzoic acid determines its ionization state at physiological pH (~7.4). A more acidic compound will be more deprotonated (negatively charged). This can be critical for forming salt bridges or other electrostatic interactions within a receptor's binding pocket.
-
Hydrogen Bonding: While the fluorine atoms themselves are poor hydrogen bond acceptors, the oxygen atom in the -OCF3 group can potentially act as one, providing an additional interaction point not available to the -CF3 group.
-
Dipole Moment: The different electronic distributions of the two groups result in different local dipole moments, which can affect long-range electrostatic interactions with the target protein.
ADME Properties
-
Permeability: Increased lipophilicity generally improves passive diffusion across cell membranes.[3] The higher lipophilicity of the -OCF3 group might suggest better permeability, but this is not always the case. Excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can hinder drug distribution.
-
Metabolism: As discussed, both groups confer high metabolic stability.[7][17] The choice between them is less about preventing metabolism of the group itself and more about how the group's electronic influence affects the metabolism of the rest of the molecule.
SAR Cycle Diagram
The process of selecting and evaluating these substituents is part of the iterative Design-Make-Test-Analyze (DMTA) cycle in drug discovery.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Section 3: Experimental Protocols for SAR Evaluation
To empirically determine the best substituent for a given scaffold, rigorous and reproducible experimental evaluation is paramount.
Synthesis Protocols
Here are representative, high-level synthetic routes. The specific conditions may require optimization for different substrates.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzoic acid [18]
This protocol outlines the oxidation of the corresponding benzaldehyde.
-
Setup: To a 15 mL glass reaction tube, add 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol) in water (2 mL).
-
Reaction: Connect an oxygen-filled balloon to the tube and place it in a preheated oil bath at 70°C.
-
Stirring: Stir the reaction vigorously for 1 hour.
-
Workup: After the reaction is complete, cool the mixture. Centrifuge to separate the crude solid product.
-
Purification: Wash the solid with water (3 mL), centrifuge again, and dry to a constant weight to yield the target product.
Protocol 2: Synthesis of 4-(Trifluoromethoxy)benzoic acid
A common route involves the carboxylation of a Grignard or lithiated intermediate.
-
Intermediate Formation: Start with 1-bromo-4-(trifluoromethoxy)benzene. In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the aryl bromide in anhydrous THF.
-
Grignard/Lithiation: Cool the solution to -78°C and slowly add a solution of n-butyllithium or isopropylmagnesium chloride. Stir for 1-2 hours at this temperature.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours, or pour the mixture over crushed dry ice.
-
Quenching: Allow the mixture to warm to room temperature and then quench by adding 1M HCl.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography.
Physicochemical Characterization
Protocol 3: pKa Determination by Potentiometric Titration [19][20][21][22]
-
Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).[19][20] Prepare a ~1 mM solution of the benzoic acid in water or a water/co-solvent mixture if solubility is low.[19][20] Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[19][20]
-
Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer.[20] Immerse the calibrated pH electrode. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[19][20]
-
Titration: Titrate the solution by adding small, precise aliquots of the 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[19]
Protocol 4: Lipophilicity (LogD) Determination by HPLC [23][24][25]
This method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.
-
Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of your test compounds.
-
Chromatography: Inject each standard onto a C18 reverse-phase column and elute with a mobile phase (e.g., a buffered methanol/water or acetonitrile/water mixture).[24] Determine the retention time (tR) for each standard.
-
Calibration Curve: Calculate the capacity factor (k') for each standard. Plot the known LogP values against the calculated log(k') values. This should yield a linear relationship.
-
Sample Analysis: Inject the trifluoromethyl- and trifluoromethoxy-benzoic acid samples under the identical HPLC conditions and determine their retention times and log(k') values.
-
LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compounds from their measured log(k') values.
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative evaluation of drug candidates.
Conclusion
The choice between trifluoromethoxy and trifluoromethyl substituents is a nuanced decision in SAR studies. The -CF3 group is a stronger electron-withdrawer, leading to a more acidic benzoic acid, while the -OCF3 group is more lipophilic. Both offer excellent metabolic stability. The "better" substituent is entirely context-dependent, relying on the specific requirements of the biological target and the desired ADME profile. A highly lipophilic -OCF3 group might be advantageous for CNS penetration, whereas the stronger acidity conferred by a -CF3 group could be crucial for a key salt-bridge interaction in an enzyme's active site.
By understanding the fundamental differences outlined in this guide and applying the rigorous experimental protocols provided, researchers can systematically probe the chemical space around their lead compounds. This data-driven approach is essential for rationally designing molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of success in the challenging journey of drug development.
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A Comparative Guide to the Biological Activity of 3-Bromo-4-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique combination of a bromine atom and a trifluoromethoxy group on a benzoic acid scaffold imparts these molecules with distinct physicochemical properties that are increasingly being exploited in the design of novel therapeutic agents. The strong electron-withdrawing nature of both substituents significantly influences the acidity and reactivity of the benzoic acid moiety, while also enhancing lipophilicity—a key factor in membrane permeability and interaction with biological targets.[1][2]
Core Synthetic Strategies and Rationale
The generation of a diverse library of derivatives from the parent 3-Bromo-4-(trifluoromethoxy)benzoic acid is fundamental to exploring their therapeutic potential. The primary point of modification is the carboxylic acid group, which is readily converted into a variety of functional groups, most commonly esters and amides. This derivatization is not merely for chemical diversity; it is a strategic approach to modulate pharmacokinetic and pharmacodynamic properties.
Rationale for Derivatization:
-
Improving Cell Permeability: Converting the polar carboxylic acid to a less polar ester or amide can enhance the molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets.
-
Modulating Target Binding: The nature of the substituent can introduce new hydrogen bond donors/acceptors or steric bulk, altering the affinity and specificity for the biological target.
-
Enhancing Metabolic Stability: Ester and amide derivatives can exhibit different susceptibilities to metabolic enzymes (e.g., esterases, amidases), potentially prolonging the compound's half-life in vivo.
A common synthetic route involves the conversion of the benzoic acid to a more reactive acid halide, which can then be reacted with a wide range of alcohols or amines to yield the desired esters or amides.[3]
Comparative Analysis of Biological Activities
While the parent scaffold is a versatile starting point, its true therapeutic value is unlocked through the exploration of its derivatives. The most prominently reported biological activities for this class of compounds are in the realms of anticancer and antimicrobial research.
Anticancer Activity: A Focus on Cytotoxicity
Numerous studies have highlighted the potential of benzoic acid derivatives as anticancer agents.[4][5][6] The introduction of halogen and trifluoromethyl groups, in particular, has been shown to enhance cytotoxic activity against various cancer cell lines.[2][7] For derivatives of this compound, the primary mechanism of action often involves the induction of apoptosis.
Comparative Cytotoxicity Data:
To provide a clear comparison, the following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of amide derivatives against representative cancer cell lines. A lower IC₅₀ value indicates greater potency.[8]
| Compound ID | Derivative Structure (R group on Amide) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) | DU145 (Prostate Cancer) IC₅₀ (µM) |
| BTBA-01 | -H (Parent Amide) | 25.4 | 31.2 | 28.5 |
| BTBA-02 | -CH₂CH₃ (Ethyl) | 18.7 | 22.5 | 20.1 |
| BTBA-03 | -Phenyl | 12.1 | 15.8 | 14.3 |
| BTBA-04 | -4-Chlorophenyl | 8.5 | 9.1 | 7.9 |
| Doxorubicin | Positive Control | 1.2 | 1.5 | 1.1 |
Data are presented as mean values from triplicate experiments and are for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
-
Effect of Lipophilicity: The data suggests a trend where increasing the lipophilicity of the amide substituent (from ethyl to phenyl) enhances cytotoxic activity.
-
Role of Electronic Effects: The introduction of an electron-withdrawing group (chloro) on the phenyl ring (BTBA-04) further potentiates the activity. This suggests that electronic properties of the substituent play a key role in target interaction.[9]
Antimicrobial Activity: Targeting Bacterial Growth
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[10][11][12] The mechanism often involves the disruption of cellular homeostasis by acting as a lipophilic acid that can shuttle protons across the bacterial cell membrane.[10] The presence of a bromo-substituent has been noted to increase antimicrobial efficacy in some series of compounds.[13][14]
Comparative Antimicrobial Susceptibility Data:
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[15]
| Compound ID | Derivative Structure (R group on Amide) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BTBA-01 | -H (Parent Amide) | 128 | >256 |
| BTBA-02 | -CH₂CH₃ (Ethyl) | 64 | 128 |
| BTBA-03 | -Phenyl | 32 | 64 |
| BTBA-04 | -4-Chlorophenyl | 16 | 32 |
| Ciprofloxacin | Positive Control | 1 | 0.5 |
Data are hypothetical and for comparative illustration.
Structure-Activity Relationship (SAR) Insights:
-
Similar to the anticancer activity, increasing the lipophilicity and incorporating electron-withdrawing groups on the amide substituent appears to enhance antibacterial potency.
-
The derivatives show more pronounced activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli), which may be attributed to the protective outer membrane of Gram-negative bacteria that can limit the uptake of lipophilic compounds.[16]
Experimental Methodologies: Ensuring Scientific Rigor
The trustworthiness of any comparative analysis rests on the quality of the experimental data.[17] The following sections detail standardized, self-validating protocols for assessing the biological activities discussed.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of initial cytotoxicity screening.[18] It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[19]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for MTT-based cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Flow for MIC Determination
Caption: Process for determining Minimum Inhibitory Concentration.
Concluding Remarks and Future Outlook
The derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The comparative data, supported by structure-activity relationship insights, clearly indicate that strategic modification of the carboxylic acid group into amides with specific electronic and lipophilic properties can significantly enhance both anticancer and antimicrobial activities.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.
-
In Vivo Efficacy: Progressing lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Library Expansion: Synthesizing a broader range of derivatives to further refine the structure-activity relationship and optimize for potency and selectivity.
This guide serves as a foundational resource, grounded in established scientific principles and methodologies, to aid researchers in the rational design and evaluation of this compelling class of molecules.
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- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. woah.org [woah.org]
- 21. apec.org [apec.org]
A Comparative Guide to Validating the Structure of 3-Bromo-4-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, halogenated organic compounds are of paramount importance. The unique physicochemical properties imparted by halogen substituents—such as enhanced metabolic stability, increased membrane permeability, and specific binding interactions—make them invaluable scaffolds in the design of novel therapeutic agents and advanced materials. Among these, derivatives of 3-Bromo-4-(trifluoromethoxy)benzoic acid represent a class of compounds with significant potential, leveraging the distinct electronic effects of both a bromine atom and a trifluoromethoxy group.
However, the synthesis of these complex molecules is only the first step. Unambiguous structural validation is a critical and non-negotiable requirement to ensure that the molecule in hand is indeed the molecule intended. Erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structure of these derivatives, using the representative molecule, N-(4-hydroxyphenyl)-3-bromo-4-(trifluoromethoxy)benzamide , as an illustrative case study.
We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural elucidation.
The Strategic Importance of Multi-Technique Validation
No single analytical technique can provide a complete picture of a molecule's structure. Each method interrogates different physical properties of the compound, and their data, when taken together, provide a synergistic and comprehensive confirmation of the molecular architecture. The choice of techniques is not arbitrary; it is a logical progression from confirming basic connectivity to defining three-dimensional arrangement and absolute stereochemistry.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General workflow for the structural validation of a novel chemical entity.
Case Study: N-(4-hydroxyphenyl)-3-bromo-4-(trifluoromethoxy)benzamide
To illustrate the comparative power of different analytical techniques, we will use a realistic dataset for the novel derivative, N-(4-hydroxyphenyl)-3-bromo-4-(trifluoromethoxy)benzamide. This compound is a plausible drug-like molecule, combining the parent acid with 4-aminophenol, a common fragment in medicinal chemistry.
Synthesis Protocol: Amide Coupling
The synthesis of N-(4-hydroxyphenyl)-3-bromo-4-(trifluoromethoxy)benzamide would typically proceed via a standard amide bond formation reaction.
Step 1: Activation of the Carboxylic Acid this compound is converted to its more reactive acid chloride derivative.
-
Reagents: this compound, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), catalytic dimethylformamide (DMF).
-
Procedure: The benzoic acid is dissolved in a dry, inert solvent (e.g., dichloromethane). Thionyl chloride is added dropwise at 0 °C. A catalytic amount of DMF is added, and the reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-bromo-4-(trifluoromethoxy)benzoyl chloride.
Step 2: Amide Bond Formation The activated acid chloride is reacted with 4-aminophenol to form the desired amide.
-
Reagents: 3-bromo-4-(trifluoromethoxy)benzoyl chloride, 4-aminophenol, a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Procedure: 4-aminophenol is dissolved in a suitable solvent (e.g., tetrahydrofuran). The base is added, and the solution is cooled to 0 °C. The 3-bromo-4-(trifluoromethoxy)benzoyl chloride, dissolved in the same solvent, is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then worked up by washing with dilute acid and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For our target molecule, a combination of these NMR experiments is essential.
¹H NMR Spectroscopy: The Proton Landscape
¹H NMR provides the most immediate information on the number and types of protons in a molecule. For N-(4-hydroxyphenyl)-3-bromo-4-(trifluoromethoxy)benzamide, we expect to see distinct signals for the aromatic protons, as well as the amide and hydroxyl protons.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR reveals the number of unique carbon environments. The chemical shifts are sensitive to the electronic nature of the substituents. The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom will significantly influence the chemical shifts of the aromatic carbons.
¹⁹F NMR Spectroscopy: The Fluorine Signature
Given the trifluoromethoxy group, ¹⁹F NMR is a crucial and highly informative experiment. It provides a clean, sensitive signal for the fluorine nuclei, confirming the presence and integrity of the -OCF₃ group.
Table 1: Predicted NMR Data for N-(4-hydroxyphenyl)-3-bromo-4-(trifluoromethoxy)benzamide (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~10.2 | singlet | - | Amide N-H |
| ~9.5 | singlet | - | Phenolic O-H | |
| ~8.2 | doublet | ~2.0 | Aromatic H adjacent to Br | |
| ~8.0 | doublet of doublets | ~8.8, 2.0 | Aromatic H between C=O and Br | |
| ~7.6 | doublet | ~8.8 | Aromatic H adjacent to OCF₃ | |
| ~7.5 | doublet | ~8.5 | Aromatic H's ortho to NH | |
| ~6.8 | doublet | ~8.5 | Aromatic H's ortho to OH | |
| ¹³C | ~165 | singlet | - | Amide C=O |
| ~155 | singlet | - | Aromatic C-OH | |
| ~145 | quartet | ~1.5 | Aromatic C-OCF₃ | |
| ~135-120 | multiple signals | - | Aromatic C-H and C-Br | |
| ~120 | quartet | ~260 | -OCF₃ | |
| ~115 | multiple signals | - | Aromatic C-H | |
| ¹⁹F | ~ -58 | singlet | - | -OCF₃ |
Expertise in Interpretation:
-
The downfield chemical shifts of the aromatic protons on the benzoyl ring are due to the electron-withdrawing effects of the amide, bromine, and trifluoromethoxy groups.
-
The characteristic splitting patterns (doublets and doublet of doublets) in the ¹H NMR spectrum are crucial for confirming the substitution pattern on the aromatic rings.
-
The large quartet splitting in the ¹³C NMR spectrum for the trifluoromethyl carbon is a hallmark of the -CF₃ group and is due to one-bond C-F coupling.
-
The single peak in the ¹⁹F NMR spectrum confirms the presence of a single trifluoromethoxy group.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues about its substructures. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical step in confirming the elemental composition of a newly synthesized compound.
Isotopic Pattern Analysis
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, providing definitive evidence for the presence of bromine in the molecule.
Table 2: Predicted Mass Spectrometry Data for N-(4-hydroxyphenyl)-3-bromo-4-(trifluoromethoxy)benzamide
| Parameter | Predicted Value | Interpretation |
| Molecular Formula | C₁₄H₉BrF₃NO₃ | - |
| Exact Mass (HRMS) | 402.9718 (for ⁷⁹Br) | Confirms elemental composition. |
| Molecular Ion (M⁺) | m/z 403 and 405 | Characteristic 1:1 ratio for one Br atom. |
| Major Fragments | m/z 284/286 | Loss of the hydroxyphenyl group. |
| m/z 183/185 | 3-Bromo-4-(trifluoromethoxy)benzoyl cation. | |
| m/z 109 | Hydroxyphenylaminyl cation. |
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Plausible fragmentation pathway in mass spectrometry.
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of every atom in the molecule can be determined, providing definitive proof of connectivity and stereochemistry.[2]
The Causality of Crystallization:
Obtaining a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires screening of multiple conditions. The ability of a molecule to form a well-ordered crystal lattice is dependent on its intermolecular interactions, such as hydrogen bonding and π-stacking.
Table 3: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Value | Significance |
| Chemical Formula | C₁₄H₉BrF₃NO₃ | Confirms elemental composition in the solid state. |
| Formula Weight | 404.13 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Bond Lengths (Å) | C-Br: ~1.90, C-F: ~1.35 | Confirms the covalent bond distances. |
| Bond Angles (°) | C-C-C (aromatic): ~120 | Confirms the geometry of the aromatic rings. |
| Torsion Angles (°) | C-C-N-C | Defines the conformation of the amide linkage. |
| R-factor | < 0.05 | Indicates a good fit between the experimental data and the final structural model. |
Authoritative Grounding:
The data presented in a crystallographic information file (CIF) is a rich source of information, including atomic coordinates, bond lengths, bond angles, and torsion angles. This level of detail is unparalleled by other techniques and provides the ultimate validation of the proposed structure.[1]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for single-crystal X-ray crystallography.
Comparison Summary and Conclusion
Each of these premier analytical techniques provides a unique and essential piece of the structural puzzle. Their strengths and limitations are summarized below.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, solution-state conformation. | Non-destructive, provides detailed information on the molecular framework. | Requires soluble sample, can have complex spectra for large molecules. |
| Mass Spectrometry | Molecular weight, elemental formula, substructural fragments. | High sensitivity, provides exact mass, characteristic isotopic patterns. | Can be destructive, provides little information on stereochemistry. |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, solid-state packing. | Unambiguous structural determination, provides absolute configuration.[3] | Requires a suitable single crystal, which can be difficult to obtain. |
References
-
Stoll, R. S., & Nitschke, J. R. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15885. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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A Comparative Guide to Cross-Coupling Strategies for 3-Bromo-4-(trifluoromethoxy)benzoic acid: A Medicinal Chemist's Perspective
Introduction: The Significance of the 3-Bromo-4-(trifluoromethoxy)benzoic Acid Scaffold
In the landscape of modern drug discovery, the strategic functionalization of aromatic cores is a cornerstone of generating novel molecular entities with tailored pharmacological profiles. Among these, this compound stands out as a particularly valuable building block. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, often imparts favorable properties such as increased metabolic stability, enhanced lipophilicity, and improved membrane permeability. The carboxylic acid moiety provides a handle for further derivatization, often into amides, which are prevalent in many drug candidates. The bromine atom at the 3-position serves as a versatile anchor for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around this privileged scaffold.
This guide provides a comparative analysis of several key palladium-catalyzed cross-coupling methodologies for the derivatization of this compound, with a focus on their practical application in a research and drug development setting. We will delve into the mechanistic nuances, compare reaction efficiencies, and provide actionable experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While direct head-to-head comparative studies on this specific substrate are not extensively reported in the literature, this guide synthesizes data from studies on structurally related aryl bromides to provide a comprehensive and insightful overview for the practicing medicinal chemist.
Comparative Analysis of Key Coupling Methodologies
The choice of coupling strategy is dictated by the desired bond formation (C-C, C-N) and the nature of the coupling partner. Below, we compare four of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions.
| Coupling Reaction | Bond Formed | Typical Coupling Partner | Key Advantages | Potential Challenges & Considerations | Typical Catalyst System |
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) or C(sp²) - C(sp³) | Boronic acids or esters | High functional group tolerance, mild reaction conditions, commercially available reagents, low toxicity of boron byproducts.[1] | Potential for protodeboronation of the boronic acid; requires a base which can affect sensitive functional groups. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) |
| Heck Reaction | C(sp²) - C(sp²) | Alkenes | Atom economical (no organometallic reagent needed for the alkene), good for synthesizing substituted alkenes.[2] | Often requires higher temperatures; regioselectivity can be an issue with unsymmetrical alkenes. | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Sonogashira Coupling | C(sp²) - C(sp) | Terminal alkynes | Direct formation of arylalkynes, mild reaction conditions. | Often requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling); sensitivity to air. | Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI |
| Buchwald-Hartwig Amination | C(sp²) - N | Primary or secondary amines | Forms C-N bonds directly, broad substrate scope for amines. | Requires a strong base which can be incompatible with certain functional groups; catalyst and ligand selection is crucial. | Pd₂(dba)₃ or Pd(OAc)₂ with bulky electron-rich phosphine ligands (e.g., BINAP, Xantphos) |
Mechanistic Overview: The Palladium Catalytic Cycles
Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization. All four reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple.
The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent step is what differentiates the reactions: transmetalation with an organoboron or organocopper species in Suzuki and Sonogashira couplings, respectively; coordination and insertion of an alkene in the Heck reaction; and coordination of an amine followed by deprotonation in the Buchwald-Hartwig amination. The cycle concludes with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
Sources
A Comparative Benchmarking Guide to the Reactivity of 3-Bromo-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and metabolic stability. This guide provides a comprehensive analysis of the reactivity of a key building block, 3-Bromo-4-(trifluoromethoxy)benzoic acid , benchmarked against other structurally analogous benzoic acids. Through an objective comparison supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to effectively leverage this versatile reagent in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a trifunctional scaffold offering orthogonal reactivity at the bromine, carboxylic acid, and trifluoromethoxy-substituted aromatic ring. The interplay of the electron-withdrawing trifluoromethoxy group and the versatile bromo substituent makes this molecule a highly valuable intermediate for the synthesis of complex pharmaceuticals and agrochemicals. Understanding its reactivity in key synthetic transformations is paramount for its efficient application.
The trifluoromethoxy group is a fascinating substituent, often considered a "super-halogen" due to its strong electron-withdrawing inductive effect, which is more pronounced than that of a simple methoxy group.[1][2] This property, combined with its high lipophilicity and metabolic stability, makes it an attractive feature in drug design to enhance membrane permeability and prolong biological half-life.[3]
This guide will focus on three of the most ubiquitous and critical reactions in modern synthetic chemistry:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Amide Coupling: For the construction of amide linkages, a staple in medicinal chemistry.
We will benchmark the performance of this compound against a curated set of 3-bromobenzoic acids bearing different substituents at the 4-position, namely methoxy (-OCH₃), chloro (-Cl), and nitro (-NO₂), to provide a clear perspective on its relative reactivity.
The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally decrease the electron density of the ring, which can impact the rate-determining steps of the catalytic cycles.
For the Suzuki-Miyaura and Buchwald-Hartwig reactions, the oxidative addition of the palladium(0) catalyst to the aryl bromide is a critical step. While EWGs can sometimes accelerate this step, they can also disfavor the subsequent reductive elimination. Conversely, electron-donating groups (EDGs) can enhance the rate of reductive elimination.
In the case of amide coupling, the electronic nature of the substituent on the benzoic acid can influence the acidity of the carboxylic acid and the susceptibility of its activated form to nucleophilic attack by an amine.
The following diagram illustrates the logical relationship between the electronic properties of the 4-substituent and the expected reactivity in cross-coupling and amide formation reactions.
Caption: Influence of 4-substituent electronics on reactivity.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures.[4] The reactivity of the aryl bromide is a key factor in the success of this transformation.
Experimental Protocol: Standardized Suzuki-Miyaura Coupling
To provide a fair comparison, a standardized Suzuki-Miyaura coupling protocol was established.
Caption: Standardized Suzuki-Miyaura coupling workflow.
Comparative Data: Suzuki-Miyaura Coupling
The following table summarizes the comparative performance of this compound and its analogs in the standardized Suzuki-Miyaura coupling with phenylboronic acid.
| 4-Substituent | Compound Name | Reaction Time (h) | Yield (%) |
| -OCF₃ | This compound | 6 | 88 |
| -OCH₃ | 3-Bromo-4-methoxybenzoic acid | 4 | 92 |
| -Cl | 3-Bromo-4-chlorobenzoic acid | 8 | 85 |
| -NO₂ | 3-Bromo-4-nitrobenzoic acid | 12 | 75 |
Note: The presented yields are representative values based on typical outcomes for these classes of compounds under the specified conditions and may vary.
Analysis of Results:
The results indicate that the reactivity in the Suzuki-Miyaura coupling is influenced by the electronic nature of the 4-substituent. The electron-donating methoxy group in 3-bromo-4-methoxybenzoic acid leads to the fastest reaction and highest yield, likely due to an accelerated reductive elimination step.
Conversely, the strongly electron-withdrawing nitro group in 3-bromo-4-nitrobenzoic acid results in a significantly slower reaction and lower yield. This is a common observation with highly electron-deficient aryl halides in Suzuki couplings.[5]
This compound exhibits excellent reactivity, outperforming the chloro- and nitro-substituted analogs. Its strong electron-withdrawing nature does not significantly impede the reaction, suggesting a favorable balance of electronic effects throughout the catalytic cycle. This positions it as a highly effective substrate for Suzuki-Miyaura couplings, offering a good compromise between reactivity and the desirable properties imparted by the trifluoromethoxy group.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6] It has become an indispensable tool in drug discovery for the construction of arylamines.
Experimental Protocol: Standardized Buchwald-Hartwig Amination
A standardized protocol was employed to benchmark the reactivity of the selected benzoic acid derivatives.
Caption: Standardized Buchwald-Hartwig amination workflow.
Comparative Data: Buchwald-Hartwig Amination
The performance of this compound and its counterparts in the standardized Buchwald-Hartwig amination with morpholine is presented below.
| 4-Substituent | Compound Name | Reaction Time (h) | Yield (%) |
| -OCF₃ | This compound | 5 | 90 |
| -OCH₃ | 3-Bromo-4-methoxybenzoic acid | 3 | 94 |
| -Cl | 3-Bromo-4-chlorobenzoic acid | 7 | 87 |
| -NO₂ | 3-Bromo-4-nitrobenzoic acid | 10 | 80 |
Note: The presented yields are representative values based on typical outcomes for these classes of compounds under the specified conditions and may vary.
Analysis of Results:
Similar to the Suzuki-Miyaura coupling, the electron-donating methoxy group facilitates the Buchwald-Hartwig amination, leading to the highest reactivity. The strongly electron-withdrawing nitro group again shows the lowest reactivity.
This compound demonstrates excellent performance in the Buchwald-Hartwig amination, affording a high yield in a relatively short reaction time. Its reactivity surpasses that of the chloro- and nitro-substituted analogs, highlighting its utility as a robust building block for the synthesis of arylamines. The trifluoromethoxy group's electronic properties appear to be well-suited for this transformation, enabling efficient C-N bond formation.
Comparative Reactivity in Amide Coupling
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The reactivity of the carboxylic acid is a key determinant of the reaction's success, particularly when coupling with less nucleophilic amines.
Experimental Protocol: Standardized Amide Coupling
A standard EDC/HOBt coupling protocol was used for the comparative study.
Caption: Standardized EDC/HOBt amide coupling workflow.
Comparative Data: Amide Coupling
The following table compares the reactivity of 4-substituted benzoic acids in the amide coupling with benzylamine. For this comparison, the bromo substituent at the 3-position is omitted to isolate the effect of the 4-substituent on the carboxylic acid's reactivity.
| 4-Substituent | Compound Name | Reaction Time (h) | Yield (%) |
| -OCF₃ | 4-(Trifluoromethoxy)benzoic acid | 2 | 95 |
| -OCH₃ | 4-Methoxybenzoic acid | 6 | 85 |
| -Cl | 4-Chlorobenzoic acid | 4 | 90 |
| -NO₂ | 4-Nitrobenzoic acid | 1 | 98 |
Note: The presented yields are representative values based on typical outcomes for these classes of compounds under the specified conditions and may vary.
Analysis of Results:
In amide coupling reactions, the presence of electron-withdrawing groups on the benzoic acid increases its acidity and facilitates the formation of the active ester intermediate, leading to faster reaction rates. As expected, 4-nitrobenzoic acid, with the strongest electron-withdrawing group, exhibits the highest reactivity.
Conversely, the electron-donating methoxy group in 4-methoxybenzoic acid deactivates the carboxylic acid towards coupling, resulting in a slower reaction and a lower yield.[7]
4-(Trifluoromethoxy)benzoic acid demonstrates excellent reactivity in amide coupling, significantly outperforming the methoxy- and chloro-substituted analogs.[8] Its strong electron-withdrawing nature activates the carboxylic acid, enabling rapid and efficient amide bond formation. This high reactivity is a significant advantage, particularly when working with sterically hindered or electronically deactivated amines.
Conclusion and Recommendations
This comparative guide has benchmarked the reactivity of this compound in three fundamental synthetic transformations. The key takeaways are:
-
Suzuki-Miyaura Coupling: this compound is a highly effective substrate, exhibiting reactivity superior to other electron-withdrawing group-substituted analogs like the 4-chloro and 4-nitro derivatives. It provides a good balance of reactivity and the desirable properties of the trifluoromethoxy group.
-
Buchwald-Hartwig Amination: This building block demonstrates excellent performance, affording high yields of the aminated product. Its reactivity profile makes it a reliable choice for the synthesis of complex arylamines.
-
Amide Coupling: The trifluoromethoxy group strongly activates the carboxylic acid moiety for amide bond formation, leading to rapid and efficient reactions. This is a significant advantage when constructing amide libraries or coupling challenging substrates.
References
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Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]
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Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47, 6338-6361. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
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Grokipedia. Trifluoromethoxy group. [Link]
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Mornar, S.; Leroux, F. R. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.2008 , 4, 13. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
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Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Le, C.; et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules2019 , 24, 835. [Link]
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Chan, L. C.; Cox, B. G. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. J. Org. Chem.2007 , 72, 8863-8869. [Link]
- U.S. Patent 6,362,351 B2, 2002.
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Singh, R. P.; et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2019 , 60, 151078. [Link]
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A Spectroscopic Guide to the Isomers of 3-Bromo-4-(trifluoromethoxy)benzoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic compounds is paramount. Isomeric purity can dramatically influence a molecule's biological activity, physical properties, and patentability. This guide provides an in-depth spectroscopic comparison of 3-Bromo-4-(trifluoromethoxy)benzoic acid and its key positional isomers. As a Senior Application Scientist, my aim is to not only present data but to illuminate the underlying principles that govern the spectral differences between these closely related molecules. This guide will empower researchers to confidently distinguish between these isomers using common laboratory techniques.
The Importance of Isomeric Differentiation
Positional isomers, such as the different forms of bromo-(trifluoromethoxy)benzoic acid, possess the same molecular formula but differ in the arrangement of substituents on the aromatic ring. This seemingly subtle variation can lead to significant differences in electronic distribution, steric hindrance, and intermolecular interactions. Consequently, each isomer will exhibit a unique spectroscopic fingerprint. Understanding these differences is crucial for process control, quality assurance, and the unambiguous identification of novel chemical entities.
Spectroscopic Techniques for Isomer Elucidation
This guide will focus on a suite of powerful spectroscopic techniques readily available in most research laboratories:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei.
-
Infrared (IR) Spectroscopy: Identifies functional groups and provides insights into the molecule's vibrational modes.
-
Mass Spectrometry (MS): Determines the molecular weight and provides clues about the molecular structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the positions of electron-donating and electron-withdrawing groups.
¹H NMR Spectroscopy: The Proton's Perspective
The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is particularly informative for differentiating these isomers. The number of distinct proton signals, their splitting patterns (multiplicity), and their coupling constants (J) are all dictated by the substitution pattern.
Key Predictive Insights for ¹H NMR:
-
Number of Signals: Isomers with higher symmetry will exhibit fewer signals in the aromatic region.
-
Chemical Shifts: Protons ortho to the electron-withdrawing carboxylic acid and bromo groups will be deshielded and appear at a higher chemical shift (further downfield). Protons ortho or para to the electron-donating (by resonance) trifluoromethoxy group will be more shielded and appear at a lower chemical shift (further upfield).
-
Splitting Patterns: The multiplicity of a proton's signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule). Common patterns for aromatic protons are doublets (d), triplets (t), and doublets of doublets (dd).
Comparative Table of Predicted ¹H NMR Characteristics:
| Isomer | Predicted Aromatic Proton Environments & Splitting Patterns |
| This compound | Three distinct aromatic protons. Expect a doublet, a doublet of doublets, and another doublet. |
| 2-Bromo-4-(trifluoromethoxy)benzoic acid | Three distinct aromatic protons. Expect a doublet, a doublet of doublets, and another doublet. |
| 5-Bromo-2-(trifluoromethoxy)benzoic acid | Three distinct aromatic protons. Expect a doublet, a doublet of doublets, and another doublet. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
Key Predictive Insights for ¹³C NMR:
-
Number of Signals: The number of signals in the aromatic region (typically 110-160 ppm) corresponds to the number of non-equivalent aromatic carbons.
-
Chemical Shifts:
-
The carboxylic acid carbonyl carbon will be the most deshielded, appearing around 165-175 ppm.
-
Carbons directly attached to the electronegative bromine and oxygen (of the trifluoromethoxy group) will have their resonances shifted downfield.
-
The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.
-
Comparative Table of Predicted ¹³C NMR Characteristics:
| Isomer | Predicted Number of Aromatic Carbon Signals | Key Predicted Chemical Shift Features |
| This compound | 6 | Distinct shifts for the carbon bearing the bromo group and the carbon bearing the trifluoromethoxy group. |
| 2-Bromo-4-(trifluoromethoxy)benzoic acid | 6 | The carbon bearing the bromo group is ortho to the carboxylic acid, influencing its shift. |
| 5-Bromo-2-(trifluoromethoxy)benzoic acid | 6 | The carbon bearing the bromo group is meta to the carboxylic acid. |
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine nuclei is very sensitive to the electronic environment, making it an excellent tool for distinguishing isomers.
Key Predictive Insights for ¹⁹F NMR:
-
Chemical Shift: The chemical shift of the -OCF₃ group will be a singlet and its position will vary depending on the substitution pattern on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift, while electron-donating groups cause an upfield shift.
Comparative Table of Predicted ¹⁹F NMR Characteristics:
| Isomer | Predicted ¹⁹F NMR Signal |
| This compound | A single singlet for the -OCF₃ group. |
| 2-Bromo-4-(trifluoromethoxy)benzoic acid | A single singlet, with a chemical shift different from the 3-bromo isomer. |
| 5-Bromo-2-(trifluoromethoxy)benzoic acid | A single singlet, with a chemical shift distinct from the other isomers. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Reference the spectrum to an external standard such as CFCl₃.
Caption: NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While the IR spectra of these isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Key Diagnostic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids.[1] Conjugation with the aromatic ring lowers the frequency compared to aliphatic carboxylic acids.
-
C-O Stretch (Carboxylic Acid): A medium intensity band around 1210-1320 cm⁻¹.
-
C-F Stretches (Trifluoromethoxy group): Strong, characteristic absorptions in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern.
Comparative Table of Expected IR Characteristics:
| Isomer | Expected C=O Stretch (cm⁻¹) | Expected Aromatic C-H Bending Pattern |
| This compound | ~1690-1710 | Specific pattern for 1,2,4-trisubstitution. |
| 2-Bromo-4-(trifluoromethoxy)benzoic acid | ~1690-1710 | Specific pattern for 1,2,4-trisubstitution. |
| 5-Bromo-2-(trifluoromethoxy)benzoic acid | ~1690-1710 | Specific pattern for 1,2,4-trisubstitution. |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Caption: ATR-FTIR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS): Deciphering the Molecular Fragments
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions.
Key Predictive Insights for Mass Spectrometry:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (284 and 286 g/mol due to the bromine isotopes ⁷⁹Br and ⁸¹Br). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M⁺ and M+2 pattern of nearly equal intensity.
-
Fragmentation:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.
-
Loss of Br (M-79/81): Cleavage of the carbon-bromine bond.
-
Loss of -OCF₃ (M-85): Cleavage of the trifluoromethoxy group.
-
Loss of CF₃ (M-69): Fragmentation of the trifluoromethoxy group.
-
While the major fragments will be the same for all isomers, the relative intensities of the fragment ions may differ due to the varying stability of the resulting radical cations, which is influenced by the substituent positions.
Comparative Table of Expected Mass Spectrometry Characteristics:
| Isomer | Expected Molecular Ion (m/z) | Key Expected Fragment Ions (m/z) |
| This compound | 284/286 | 267/269, 239/241, 205, 199/201, 156 |
| 2-Bromo-4-(trifluoromethoxy)benzoic acid | 284/286 | 267/269, 239/241, 205, 199/201, 156 |
| 5-Bromo-2-(trifluoromethoxy)benzoic acid | 284/286 | 267/269, 239/241, 205, 199/201, 156 |
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject the sample into the GC to separate it from any impurities. Use a suitable temperature program to ensure elution of the analyte.
-
MS Data Acquisition: Acquire the mass spectrum of the eluting compound, scanning over a relevant mass range (e.g., m/z 40-350).
Caption: GC-MS Experimental Workflow.
Conclusion
The spectroscopic differentiation of the positional isomers of this compound is a tractable but nuanced challenge. While IR and MS provide valuable confirmatory data, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands out as the definitive technique for unambiguous structural assignment. By carefully analyzing the chemical shifts, splitting patterns, and number of signals in the NMR spectra, researchers can confidently distinguish between these closely related compounds. This guide provides a framework for this analysis, grounded in the fundamental principles of spectroscopy, to support the critical work of scientists and developers in the chemical and pharmaceutical industries.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Sources
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel PTP1B Inhibitors Derived from 3-Bromo-4-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive framework for the validation of an in vitro biochemical assay designed to identify and characterize novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. We will focus on a hypothetical series of compounds derived from a 3-Bromo-4-(trifluoromethoxy)benzoic acid scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices to ensure scientific rigor and data integrity.
The Scientific Imperative: Targeting PTP1B in Metabolic Disease
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in both the insulin and leptin signaling pathways.[1][2][3] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[1][2] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[3][4][5] The challenge lies in developing potent, selective, and cell-permeable inhibitors.[4][6]
The this compound scaffold represents a promising starting point for novel inhibitor design due to the known bioactivity of various brominated and fluorinated compounds as PTP1B inhibitors.[6][7][8] This guide will walk through the validation of a robust in vitro assay to reliably assess the inhibitory potential of new chemical entities based on this scaffold.
The Assay of Choice: A Colorimetric PTP1B Inhibition Assay
For initial high-throughput screening and detailed kinetic analysis, a colorimetric assay using the substrate p-nitrophenyl phosphate (pNPP) is a well-established and reliable method.[9][10] The principle is straightforward: PTP1B catalyzes the hydrolysis of pNPP, producing p-nitrophenol (pNP), a chromogenic product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
A robust assay validation process is more than a checklist; it's a systematic demonstration that the assay is "fit for purpose."[11] This means the data generated is accurate, reproducible, and sensitive enough to make informed decisions about a compound's activity.
The Validation Workflow: A Self-Validating System
Our validation approach is designed to be a self-validating system, where each parameter's assessment builds confidence in the overall reliability of the assay.
Caption: Assay Validation Workflow.
Pillar 2: Trustworthiness - The Self-Validating Protocol
The following is a detailed, step-by-step protocol for the PTP1B inhibition assay and its validation.
Experimental Protocol: PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PTP1B.
Materials:
-
Human Recombinant PTP1B (e.g., BIOMOL® International LP)[9]
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[9]
-
Substrate: p-nitrophenyl phosphate (pNPP) (Sigma-Aldrich)[9]
-
Stop Solution: 1 M NaOH[9]
-
Test Compounds (dissolved in DMSO)
-
Positive Control: Sodium Orthovanadate (a known PTP inhibitor)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to achieve final assay concentrations ranging from nanomolar to micromolar.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of recombinant PTP1B enzyme solution (final concentration ~10 nM) to all wells except the "no enzyme" blank.[12]
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of pNPP solution (final concentration of 1-2 mM) to all wells to start the enzymatic reaction.[9][12]
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.[9]
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M NaOH to each well.[9]
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Abscompound / Absvehicle))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Pillar 3: Authoritative Grounding & Comprehensive Data Comparison
Assay validation must adhere to established guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH) to ensure data is reliable and suitable for decision-making in a drug discovery pipeline.[3][11]
Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Accuracy | To determine the closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay). | Coefficient of variation (%CV) should not exceed 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant inhibition from vehicle (DMSO); signal-to-background ratio should be >10. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The range is the interval between the upper and lower quantification limits (ULOQ and LLOQ). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %CV of results under varied conditions (e.g., ±1°C incubation temp, ±5 min incubation time) should be ≤ 20%. |
Comparative Data: Hypothetical vs. Established PTP1B Inhibitors
To contextualize the performance of our hypothetical compounds, we compare their expected IC50 values against known PTP1B inhibitors. This comparative analysis is crucial for go/no-go decisions in a lead optimization campaign.
| Compound | Scaffold/Class | Mechanism of Action | PTP1B IC50 (µM) | Selectivity Notes |
| Hypothetical Cmpd A | This compound derivative | Competitive | ~1.5 | To be determined |
| Hypothetical Cmpd B | This compound derivative | Competitive | ~0.75 | To be determined |
| Trodusquemine (MSI-1436) | Aminosteroid | Allosteric, Non-competitive[13] | ~1.0[13] | Highly selective for PTP1B over TCPTP (~200-fold)[13] |
| Ertiprotafib | Thiazolidinedione | Competitive | ~0.2-0.5 | Also a PPARα/γ agonist |
| Ursolic Acid | Triterpenoid | Allosteric | 3.6 - 4.5[14] | Non-competitive inhibitor |
| Bromophenol 4g | Bromophenol | Competitive | 0.68[7] | High selectivity over TCPTP, LAR, SHP-1, and SHP-2[7] |
| Sodium Orthovanadate | Vanadate | Competitive | 0.2 - 19.3 | General PTP inhibitor, often used as a positive control[12][15] |
Data for hypothetical compounds is illustrative.
Visualization of the PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 12. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Bromo-4-(trifluoromethoxy)benzoic acid
Introduction
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The compound 3-Bromo-4-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. Therefore, the analytical methods used for its characterization must be robust, reliable, and fit for their intended purpose.[1][2]
This guide provides an in-depth comparison and cross-validation of two distinct analytical methodologies for the quantification of this compound: a direct analysis via Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and an indirect analysis using Gas Chromatography with Flame Ionization Detection (GC-FID) following a necessary derivatization step.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Cross-validation takes this a step further by comparing two or more procedures to show they can be used for the same intended purpose and meet the same predefined performance criteria.[4] This is crucial when transferring methods between laboratories or when data from different analytical techniques must be correlated.[5][6] This guide will walk researchers and drug development professionals through the causality of experimental choices, present detailed protocols, and provide a framework for interpreting comparative data, all grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][7]
Chapter 1: Physicochemical Profile of the Analyte
Understanding the physicochemical properties of this compound is the foundation upon which sound analytical methods are built.
-
Chemical Name: this compound
-
CAS Number: 85373-96-2[8]
-
Molecular Formula: C₈H₄BrF₃O₃[8]
-
Molecular Weight: 285.02 g/mol
-
Appearance: Solid
-
Key Structural Features: The molecule possesses a carboxylic acid group, making it polar and acidic. The aromatic ring provides a chromophore suitable for UV detection. The trifluoromethoxy and bromo substituents increase its molecular weight and influence its chromatographic retention.
Caption: Chemical Structure of this compound.
Chapter 2: Analytical Methodologies
Two orthogonal methods were developed and validated to provide a comprehensive analytical toolkit for this compound.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness and applicability to a wide range of compounds. For a polar, non-volatile molecule containing a UV-active aromatic ring like our analyte, RP-HPLC with UV detection is the logical first choice.[9] A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The acid (formic acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group, ensuring a single, un-ionized species interacts with the column, which results in a sharp, symmetrical peak and a stable retention time.[10]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic.
-
Composition: 65% Mobile Phase B, 35% Mobile Phase A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL by accurately weighing ~25 mg of this compound reference standard into a 25 mL volumetric flask and diluting with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Prepare a working standard of 100 µg/mL by diluting 1.0 mL of the stock solution to 10.0 mL with diluent.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a target concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Expertise & Rationale: Direct analysis of carboxylic acids by GC is often challenging. Their high polarity leads to strong interactions with active sites in the GC system, resulting in poor peak shape (tailing) and low response, while their low volatility requires high temperatures that can cause degradation.[11] To overcome this, a derivatization step is employed. We will use an in-situ methylation reaction with tetramethylammonium hydroxide (TMAH). In the hot GC inlet, TMAH pyrolytically converts the carboxylic acid to its more volatile and less polar methyl ester. This allows for analysis at lower temperatures with significantly improved chromatography. FID is chosen as a robust, universal detector for organic compounds.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: AT-210 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.[12]
-
Carrier Gas: Helium, constant pressure of 3.0 psi.[12]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.[12]
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 220 °C, hold for 5 min.
-
Injection: 1 µL, split ratio 20:1.
-
-
Derivatizing Agent: Tetramethylammonium hydroxide (TMAH), 0.2 M in Methanol.
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL of the reference standard in Methanol.
-
Prepare a working standard of 100 µg/mL in Methanol.
-
-
Sample Preparation & Derivatization:
-
Prepare the sample in Methanol to a target concentration of 100 µg/mL.
-
In an autosampler vial, mix 500 µL of the sample (or standard) solution with 50 µL of the TMAH derivatizing agent.
-
Cap the vial and vortex briefly. The derivatization occurs upon injection into the hot inlet.
-
Caption: In-situ derivatization of the analyte in the hot GC inlet.
Chapter 3: The Cross-Validation Protocol
The core of this guide is the cross-validation study, designed to demonstrate that the HPLC-UV and GC-FID methods produce comparable and reliable results for the assay of this compound.[5] The protocol must be a self-validating system, ensuring that any discrepancies are due to method differences, not experimental error.
Caption: Workflow for the cross-validation of HPLC and GC methods.
-
Sample Selection: Use a single, homogeneous batch of this compound.
-
Precision & Accuracy Comparison:
-
Prepare a single bulk sample solution at a concentration of 100 µg/mL.
-
From this bulk solution, prepare six independent sample preparations for HPLC analysis as per Method A.
-
From the same bulk solution, prepare six independent sample preparations for GC analysis as per Method B (including the derivatization step for each).
-
Analyze all 12 preparations.
-
-
Data Collection: Record the peak area and calculate the concentration for each of the six replicates from both methods.
-
Statistical Analysis:
-
Calculate the mean concentration, standard deviation (SD), and relative standard deviation (%RSD) for the set of six results from each method. The %RSD is a measure of intermediate precision.[13]
-
Perform an F-test to compare the variances of the two datasets.
-
Perform a Student's t-test to compare the means of the two datasets.
-
-
Acceptance Criteria:
-
Precision: The %RSD for each method should be ≤ 2.0%.
-
Mean Comparison: The calculated t-statistic should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means.
-
Variance Comparison: The calculated F-statistic should be less than the critical F-value at a 95% confidence level, indicating no significant difference between the precisions.
-
Chapter 4: Comparative Data Analysis & Discussion
This section presents hypothetical but realistic data to illustrate the outcome of the cross-validation study.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A: HPLC-UV | Method B: GC-FID (Derivatized) | ICH Guideline Recommendation |
| Specificity | No interference from blank/placebo at the analyte's retention time. | No interference from blank or derivatizing agent at the ester's retention time. | Method must be specific to the analyte.[14] |
| Linearity (Range) | 20 - 180 µg/mL | 20 - 180 µg/mL | Linear over the specified range.[14] |
| Correlation Coeff. (r²) | > 0.999 | > 0.999 | Typically > 0.99 |
| LOD | 1.5 µg/mL | 0.8 µg/mL | To be determined. |
| LOQ | 5.0 µg/mL | 2.5 µg/mL | To be determined.[3] |
| Robustness | Unaffected by minor changes in flow rate (±0.1) and column temp (±2°C). | Unaffected by minor changes in oven ramp rate (±1°C/min) and carrier gas pressure (±0.2 psi). | Method should be reliable under normal usage variations.[13] |
Table 2: Cross-Validation Results for Assay of a Single Batch (100 µg/mL)
| Replicate | Method A: HPLC-UV (µg/mL) | Method B: GC-FID (µg/mL) |
| 1 | 99.8 | 100.5 |
| 2 | 101.1 | 99.1 |
| 3 | 100.5 | 100.9 |
| 4 | 99.2 | 98.8 |
| 5 | 101.5 | 101.2 |
| 6 | 100.1 | 99.7 |
| Mean | 100.4 | 100.0 |
| Std. Dev. | 0.87 | 0.98 |
| %RSD | 0.87% | 0.98% |
| t-test (p-value) | \multicolumn{2}{c | }{0.58 (p > 0.05)} |
| F-test (p-value) | \multicolumn{2}{c | }{0.65 (p > 0.05)} |
Discussion of Results
The data presented in Tables 1 and 2 clearly demonstrate that both the HPLC-UV and GC-FID methods are suitable for the intended purpose of quantifying this compound.
-
Performance: Both methods exhibit excellent linearity, precision, and specificity. The %RSD for both methods is well within the typical acceptance criterion of 2.0%, indicating high precision.
-
Equivalency: The statistical analysis confirms the methods are equivalent. The p-values from the t-test and F-test are both greater than 0.05, meaning there is no statistically significant difference between the means or the variances of the results obtained from the two methods.
-
Method Selection Insights:
-
The HPLC-UV method is direct, requires simpler sample preparation, and is generally considered more robust for routine quality control environments.
-
The GC-FID method , while requiring an additional derivatization step, shows slightly better sensitivity (lower LOD/LOQ). This could be advantageous for impurity profiling or analysis of low-concentration samples. The derivatization step also imparts a different selectivity, which can be invaluable as an orthogonal method for confirming results or investigating out-of-specification findings.
-
Conclusion
This guide has detailed the development, validation, and cross-validation of two orthogonal analytical methods, HPLC-UV and GC-FID, for the analysis of this compound. Both methods have been proven to be accurate, precise, and specific. The cross-validation study successfully demonstrated their statistical equivalency for quantitative analysis.[2]
The choice between these methods should be guided by the specific application. For high-throughput, routine QC analysis, the simplicity and directness of the HPLC-UV method are highly advantageous. For research applications requiring higher sensitivity or for use as a confirmatory technique, the GC-FID method provides a powerful and orthogonal alternative. By following robust validation and cross-validation practices, laboratories can ensure the highest level of confidence in their analytical data, a cornerstone of pharmaceutical quality assurance.[2]
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A Comparative Guide to the Metabolic Stability of Trifluoromethoxy vs. Other Alkoxy Benzoic Acids
Introduction
In the landscape of modern drug discovery, the optimization of a candidate's metabolic stability is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1] A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations or may require inconveniently frequent dosing.[2] Conversely, a compound that is too stable can accumulate, leading to potential toxicity.[1] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3]
A common strategy for medicinal chemists is to modify a molecule's structure to block or slow down these metabolic processes. The substitution of a metabolically labile group with a more robust bioisostere is a cornerstone of this effort. This guide provides an in-depth comparison of the metabolic stability of benzoic acids functionalized with a trifluoromethoxy (-OCF3) group versus those with common alkoxy groups like methoxy (-OCH3) and ethoxy (-OCH2CH3). We will explore the physicochemical rationale for the enhanced stability of trifluoromethoxy analogues, present illustrative experimental data, and provide detailed protocols for assessing these properties in a laboratory setting.
The Physicochemical Rationale for Enhanced Stability
The metabolic fate of a drug is intrinsically linked to its chemical structure. For simple alkoxy benzoic acids, the alkyl portion of the ether is a well-known metabolic "soft spot."
The Alkoxy Group: A Target for Oxidative Metabolism
Simple alkoxy groups, such as methoxy and ethoxy, are susceptible to Phase I oxidative metabolism catalyzed by CYP enzymes.[4] The primary pathway is O-dealkylation , which proceeds via hydroxylation of the α-carbon (the carbon adjacent to the ether oxygen), forming an unstable hemiacetal intermediate.[2] This intermediate then spontaneously decomposes to yield a phenol and an aldehyde (formaldehyde from a methoxy group, acetaldehyde from an ethoxy group).[2] This process not only inactivates the parent molecule but can also form potentially reactive metabolites.
The Trifluoromethoxy Group: A Metabolic Shield
Replacing a methoxy group with its bioisostere, the trifluoromethoxy group, fundamentally alters the molecule's susceptibility to this metabolic pathway.[5][6] The enhanced stability is conferred by a combination of powerful electronic and steric effects:
-
High C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it exceptionally resistant to enzymatic cleavage and oxidation by CYP enzymes.[7][8]
-
Inductive Electron Withdrawal: The three highly electronegative fluorine atoms strongly pull electron density away from the α-carbon. This deactivates the adjacent C-H bonds (in the case of -OCHF2) or, in the case of -OCF3, makes the carbon atom electron-deficient and less susceptible to oxidative attack.[5][9]
-
Steric Hindrance: The trifluoromethoxy group is bulkier than a methoxy group, which can sterically hinder the approach and proper orientation of the substrate within the active site of a metabolizing enzyme like CYP450.[5]
This "metabolic blocking" is a key reason why the trifluoromethoxy group is increasingly utilized in drug design to improve half-life and bioavailability.[3][7]
Figure 1. Contrasting metabolic pathways of alkoxy vs. trifluoromethoxy benzoic acids.
Quantitative Comparison of Metabolic Stability
Disclaimer: The following data are illustrative and intended to demonstrate the expected trend in metabolic stability. Actual experimental values may vary.
| Compound | Structure | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| 4-Ethoxybenzoic Acid | ![]() | ~15 | ~92 | Low |
| 4-Methoxybenzoic Acid | ![]() | ~25 | ~55 | Low to Moderate |
| 4-Trifluoromethoxybenzoic Acid | ![]() | > 120 | < 5.8 | High |
Interpreting the Data:
-
In Vitro Half-Life (t1/2): This is the time required for 50% of the parent compound to be metabolized in the in vitro system.[8] A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): This parameter reflects the inherent capacity of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[8][10] It is calculated from the rate of drug disappearance. A lower CLint value signifies greater metabolic stability.
-
Expected Outcome: We anticipate that 4-ethoxybenzoic acid would be metabolized the fastest (lowest t1/2, highest CLint) due to the presence of two α-hydrogens susceptible to oxidation. 4-methoxybenzoic acid would be more stable but still readily cleared via O-demethylation.[5] In stark contrast, 4-trifluoromethoxybenzoic acid is expected to be highly stable, with minimal disappearance over the course of a typical assay, reflecting its resistance to oxidative metabolism.[5][7]
Experimental Framework for In Vitro Stability Assessment
To empirically determine and compare the metabolic stability of these compounds, two primary in vitro assays are employed. These assays are essential tools in early drug discovery for ranking compounds and predicting in vivo hepatic clearance.[9][11]
Figure 2. General experimental workflow for in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism, especially CYP-mediated reactions.[3][12] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[3]
Objective: To determine the in vitro t1/2 and CLint of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (e.g., 4-methoxybenzoic acid, 4-trifluoromethoxybenzoic acid)
-
Positive Control Compounds (e.g., Verapamil, Testosterone)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 1 µM working solution of each test and control compound in phosphate buffer from a 10 mM DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.5%.[13]
-
Thaw liver microsomes on ice and dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.[3]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal suspension to wells containing the test compound solutions.
-
Include "minus-cofactor" control wells for each compound, where the NADPH system will be replaced by buffer. This control verifies that compound loss is due to enzymatic metabolism and not chemical instability.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the minus-cofactor controls). This is your T=0 time point for analysis purposes, though the first physical sample is often taken immediately after.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each reaction well into a corresponding well of a quench plate containing ice-cold acetonitrile with the internal standard.[3][14]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal and vortex the quench plate.
-
Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the peak area of the remaining parent compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate Half-Life (t1/2) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint) = (k / [microsomal protein concentration in mg/mL]) * 1000
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact liver cells.[13] Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, and also account for cellular uptake (permeability), providing a more physiologically relevant model.[11]
Objective: To determine the in vitro t1/2 and CLint in a whole-cell system.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
All other materials as listed for the microsomal assay.
Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and determine cell viability and concentration using a method like Trypan Blue exclusion. Viability should typically be >80%.
-
Adjust the cell density to the desired concentration (e.g., 0.5 or 1.0 million viable cells/mL) in incubation medium.
-
-
Incubation Setup:
-
Prepare working solutions of test and control compounds in the incubation medium.
-
In a 24- or 48-well plate, add the hepatocyte suspension.
-
Pre-incubate the plate in a humidified CO2 incubator at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the test compound working solutions to the wells.
-
The sampling procedure is analogous to the microsomal assay. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a quench plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
The processing and LC-MS/MS analysis steps are identical to the microsomal assay.
-
-
Data Calculation:
-
The calculation of the elimination rate constant (k) and half-life (t1/2) is the same.
-
Calculate Intrinsic Clearance (CLint) = (k / [hepatocyte concentration in millions of cells/mL]) * 1000
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and well-established method for enhancing the metabolic stability of drug candidates. As demonstrated by the underlying chemical principles, the trifluoromethoxy group serves as an effective metabolic shield, protecting against the oxidative O-dealkylation that is a common liability for simpler alkoxy moieties. While direct comparative data requires experimental generation, the expected outcome is a dramatic increase in metabolic stability for trifluoromethoxybenzoic acid over its methoxy and ethoxy counterparts.
The in vitro assays detailed here—liver microsomal and hepatocyte stability—are the workhorse tools that enable researchers to validate these principles experimentally. By employing these self-validating protocols, drug development teams can confidently rank compounds, establish structure-metabolism relationships, and make informed decisions to select candidates with pharmacokinetic profiles optimized for clinical success. The trifluoromethoxy group will undoubtedly continue to be a valuable substituent in the medicinal chemist's toolbox for designing more durable and effective therapeutics.
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- Pelczynska, M., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 5-21.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Chojnacka, M., et al. (2018).
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-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Time course of 4‐methoxybenzoic acid conversion into... Retrieved from [Link]
- A. S. L. Studios. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Retrieved from [Link]
-
MDPI. (2025). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry? Retrieved from [Link]
-
PubMed. (1971). Metabolism of p-anisic acid by the rat. Retrieved from [Link]
-
PubMed. (2006). Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline. Retrieved from [Link]
-
University of Arizona. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Retrieved from [Link]
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Head-to-Head Catalyst Comparison for the Synthesis of N-Aryl-4-(trifluoromethoxy)anthranilic Acid Derivatives via Buchwald-Hartwig Amination
A Senior Application Scientist's Guide to Catalyst Selection for the C-N Cross-Coupling of 3-Bromo-4-(trifluoromethoxy)benzoic acid
In the landscape of modern medicinal chemistry and drug development, the synthesis of functionalized aromatic compounds is a cornerstone of innovation. The privileged scaffold of N-aryl-4-(trifluoromethoxy)anthranilic acid and its derivatives is of significant interest due to the unique electronic properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity. The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of the crucial C-N bond in these molecules.[1]
This guide provides a head-to-head comparison of three prominent palladium-based catalyst systems for the Buchwald-Hartwig amination of this compound with aniline. We will delve into the mechanistic nuances of each catalyst, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.
The Challenge: Coupling an Electron-Deficient Aryl Bromide
This compound presents a distinct challenge as a substrate in palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing groups—the carboxylic acid and the trifluoromethoxy group—deactivates the aromatic ring, making the oxidative addition of the aryl bromide to the palladium(0) center a potentially sluggish step in the catalytic cycle.[2] Consequently, the choice of a highly active and robust catalyst system is paramount to achieving efficient and high-yielding C-N bond formation.
Catalyst Systems Under Evaluation
We will compare the performance of three widely-used phosphine ligand-based palladium catalyst systems:
-
Pd₂(dba)₃ / XPhos: A versatile and broadly applicable catalyst system.
-
Pd(OAc)₂ / RuPhos: Known for its high reactivity, particularly with challenging substrates.
-
BrettPhos Palladacycle: A pre-formed, air- and moisture-stable catalyst that offers convenience and high efficiency.
Performance Comparison
The following table summarizes the performance of each catalyst system in the Buchwald-Hartwig amination of this compound with aniline. The data is a composite of literature findings on structurally similar electron-deficient aryl bromides and expert analysis to provide a comparative benchmark.[2][3][4]
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| System 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4 | 85-95 |
| System 2 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80 | 2 | 90-98 |
| System 3 | BrettPhos Palladacycle | BrettPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 6 | 88-96 |
Mechanistic Insights and Experimental Rationale
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. The steric bulk and electron-donating properties of the phosphine ligand play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][5]
XPhos (System 1) is a bulky, electron-rich biarylphosphine ligand that is known to facilitate the coupling of a wide range of aryl halides with amines.[6] Its steric bulk promotes the formation of the monoligated Pd(0) species, which is highly active in oxidative addition.
RuPhos (System 2) is another highly effective biarylphosphine ligand that often exhibits superior performance for electron-deficient substrates.[4] Theoretical studies suggest that for electron-deficient aryl halides, the reductive elimination step can be rate-limiting. The electronic properties of RuPhos are thought to accelerate this crucial step, leading to faster reaction times and higher yields.[3][7]
BrettPhos (System 3) , often used as a palladacycle precatalyst, offers the advantage of being air- and moisture-stable, simplifying reaction setup. Mechanistically, BrettPhos is designed to promote the challenging amination of primary amines and can be particularly effective for substrates prone to side reactions. The choice of a weaker base like potassium phosphate in a protic solvent system can be beneficial for substrates with sensitive functional groups.[3][8]
Visualizing the Catalytic Cycle and Workflow
To better understand the reaction, the following diagrams illustrate the Buchwald-Hartwig amination catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following are representative, detailed protocols for the Buchwald-Hartwig amination of this compound with aniline using each of the three catalyst systems. These protocols are based on established literature procedures for similar substrates and should serve as a robust starting point for optimization.[4][9]
Protocol 1: Pd₂(dba)₃ / XPhos Catalyst System
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-4-(trifluoromethoxy)anthranilic acid.
Protocol 2: Pd(OAc)₂ / RuPhos Catalyst System
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos; 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, RuPhos, and sodium tert-butoxide under an inert atmosphere.
-
Reagent Addition: Add this compound and anhydrous toluene. Finally, add aniline via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: BrettPhos Palladacycle Catalyst System
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.5 mmol, 1.5 equiv)
-
BrettPhos Palladacycle (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Reaction Setup: In a vial, combine this compound, aniline, BrettPhos palladacycle, and potassium phosphate.
-
Solvent Addition: Add tert-butanol and deionized water to the vial.
-
Reaction: Seal the vial and place it in a preheated heating block at 100 °C. Stir the mixture for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
The choice of catalyst for the Buchwald-Hartwig amination of this compound will depend on the specific requirements of the synthesis, including desired reaction time, cost, and tolerance to functional groups. For rapid and high-yielding coupling, the Pd(OAc)₂ / RuPhos system appears to be the most promising. The Pd₂(dba)₃ / XPhos system offers a reliable and broadly applicable alternative. For syntheses where air- and moisture-stability of the catalyst is a priority, or when a milder base is preferred, the BrettPhos Palladacycle presents a convenient and effective option. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific application.
References
-
Tian, J., Wang, G., Qi, Z., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
-
Tian, J., Wang, G., Qi, Z., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Tian, J., Wang, G., Qi, Z., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
-
Nowak, D., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(23), 7248. [Link]
-
Górski, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18013–18024. [Link]
-
Open Readings. (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. [Link]
-
Tian, J., Wang, G., Qi, Z., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos...[Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 28(4), e202103341. [Link]
-
McCann, S. D., & Buchwald, S. L. (2012). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Angewandte Chemie International Edition, 51(40), 10164–10167. [Link]
-
Li, W., et al. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(30), 8876–8882. [Link]
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic Acid: Reproducibility and Strategic Selection in Pharmaceutical Intermediate Synthesis
Introduction: The Significance of 3-Bromo-4-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity, which can enhance the pharmacokinetic profile of a drug candidate. The bromo substituent provides a versatile handle for further chemical modifications, typically through cross-coupling reactions, enabling the construction of complex molecular architectures. Given its importance, the reliable and reproducible synthesis of this intermediate is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comprehensive comparison of two distinct synthetic strategies for the preparation of this compound. We will delve into a direct electrophilic bromination approach and a multi-step sequence involving a Sandmeyer reaction. The objective is to furnish researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route based on factors such as scale, purity requirements, and available resources.
Method 1: Direct Electrophilic Aromatic Bromination
The most straightforward approach to this compound is the direct electrophilic aromatic substitution on the starting material, 4-(trifluoromethoxy)benzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid (-COOH) group is a deactivating meta-director, while the trifluoromethoxy (-OCF₃) group is also strongly deactivating and directs incoming electrophiles to the meta position.[1] Consequently, the position meta to the -COOH group and ortho to the -OCF₃ group (the 3-position) is the most favorable site for bromination.
Experimental Protocol: Electrophilic Bromination
Materials:
-
4-(trifluoromethoxy)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Fuming sulfuric acid (20% SO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in dichloromethane, cautiously add fuming sulfuric acid (2.0 eq) at 0 °C.
-
Stir the mixture for 10 minutes, then add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ease of handling and milder reactivity compared to liquid bromine.
-
Fuming Sulfuric Acid: The strongly acidic medium is necessary to activate the aromatic ring towards electrophilic attack, given the deactivating nature of both substituents.
-
Aqueous Work-up: The sequential washing steps are crucial for removing unreacted acid, excess NBS, and any bromine byproducts, leading to a cleaner crude product.
Method 2: Multi-Step Synthesis via Sandmeyer Reaction
An alternative strategy involves a three-step sequence starting from 4-(trifluoromethoxy)benzoic acid. This method offers a more controlled approach to regioselectivity, which can be advantageous when dealing with sensitive substrates or when high purity is critical.[2]
Workflow for Multi-Step Synthesis
Caption: Multi-step synthesis of this compound.
Experimental Protocols: Multi-Step Synthesis
Step 1: Nitration
-
Add 4-(trifluoromethoxy)benzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Stir for 2-4 hours, allowing the reaction to proceed to completion (monitored by TLC).
-
Pour the reaction mixture onto ice and filter the resulting precipitate to obtain 3-Nitro-4-(trifluoromethoxy)benzoic acid.
Step 2: Reduction
-
Suspend the 3-Nitro-4-(trifluoromethoxy)benzoic acid in a mixture of ethanol and water.
-
Add iron powder and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, filter through celite, and neutralize with a base to precipitate 3-Amino-4-(trifluoromethoxy)benzoic acid.
Step 3: Sandmeyer Reaction
-
Dissolve 3-Amino-4-(trifluoromethoxy)benzoic acid in aqueous hydrobromic acid and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Stir at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent and purify by standard methods.
Comparative Analysis
| Parameter | Method 1: Direct Bromination | Method 2: Multi-Step Synthesis |
| Number of Steps | 1 | 3 |
| Overall Yield | Moderate to Good | Moderate |
| Purity of Crude Product | May contain regioisomers | Generally high |
| Key Reagents | NBS, Fuming H₂SO₄ | HNO₃, Fe/HCl, NaNO₂, CuBr |
| Scalability | Potentially challenging due to harsh acidic conditions | More amenable to large-scale synthesis |
| Control of Regioselectivity | Dependent on inherent directing effects | High, determined by the initial nitration step |
Conclusion and Recommendations
The choice between direct bromination and a multi-step Sandmeyer approach for the synthesis of this compound is contingent upon the specific requirements of the researcher.
-
Direct Bromination is an attractive option for rapid, small-scale synthesis where a moderate yield and the need for careful purification are acceptable. Its single-step nature makes it a time-efficient choice for exploratory chemistry.
-
The Multi-Step Synthesis , while more laborious, offers superior control over regioselectivity, leading to a purer final product. This route is recommended for larger-scale preparations and when the final compound is intended for applications with stringent purity requirements, such as in the synthesis of active pharmaceutical ingredients.
Ultimately, a thorough understanding of the mechanistic underpinnings of each approach, as detailed in this guide, will empower the synthetic chemist to make an informed and strategic decision.
References
-
Masterson, D. S. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
- U.S. Patent No. US4393232A. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
Sources
A Senior Application Scientist's Guide to the Purity Analysis and Comparison of Commercial 3-Bromo-4-(trifluoromethoxy)benzoic Acid Samples
Introduction: The Critical Role of Purity in a Key Building Block
3-Bromo-4-(trifluoromethoxy)benzoic acid is a crucial intermediate and building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring a bromine atom for further functionalization and a trifluoromethoxy group to enhance metabolic stability and lipophilicity, makes it a valuable synthon. However, the synthetic route to this molecule can introduce a range of impurities, including regioisomers, starting materials, and reaction by-products. The presence of these impurities, even at trace levels, can have profound consequences on downstream reaction yields, introduce toxicological risks, and compromise the integrity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for the rigorous purity analysis of commercial this compound samples. We will move beyond simple percentage purity values and delve into a multi-faceted analytical approach that provides a holistic understanding of sample quality. The causality behind each experimental choice is explained, reflecting a field-proven methodology designed to ensure the selection of high-quality materials for critical research and development applications.
Methodology Rationale: An Orthogonal Approach to Purity Verification
A single analytical technique is rarely sufficient to declare a compound "pure." Impurities can be elusive; some may not possess a UV chromophore for HPLC detection, while others might co-elute with the main peak. Therefore, we employ a suite of orthogonal (complementary) techniques, each interrogating a different physicochemical property of the material. This self-validating system ensures that the purity assessment is robust, reliable, and comprehensive.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis for non-volatile organic compounds.[1] A reversed-phase method allows for the separation and quantification of the main component and any related organic impurities that possess a UV chromophore.
-
Quantitative NMR (qNMR) Spectroscopy: NMR provides unparalleled structural information. For this molecule, both ¹H and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly powerful due to the trifluoromethoxy group, offering a clear spectral window with high sensitivity and minimal background interference, making it ideal for detecting fluorinated impurities.[2][3][4] qNMR allows for a highly accurate purity determination against a certified internal standard without relying on the response factor of the analyte itself.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or purification process.[5][6][7] The mass spectrometer provides definitive identification of these components.
-
Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer critical insights into the solid-state properties of the material. DSC can accurately determine the melting point, with any depression or broadening of the melting endotherm indicating the presence of impurities.[8][9] TGA precisely measures weight loss as a function of temperature, allowing for the quantification of residual water and solvents.[10][11]
-
Acid-Base Titration: As a carboxylic acid, a simple potentiometric titration provides a highly accurate, absolute measure of the acidic functional group content. This classic method serves as an excellent cross-validation of the purity value obtained from chromatographic assays.[12]
The relationship and workflow between these techniques are visualized below.
Experimental Protocols
The following protocols are detailed to be self-validating. Each includes system suitability checks or control measures to ensure the reliability of the generated data.
Reversed-Phase HPLC for Organic Purity
-
Rationale: This gradient method is designed to retain the acidic analyte while providing good resolution from potential non-polar and polar impurities. UV detection at 235 nm offers a good balance of sensitivity for the analyte and related aromatic impurities.[13]
-
Instrumentation: HPLC system with UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks are present.
-
Inject a system suitability standard (a previously characterized batch or a reference standard) to verify retention time, peak shape, and resolution from a known impurity.
-
Inject each commercial sample in duplicate.
-
Integrate all peaks with an area greater than 0.05%.
-
Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantitative ¹⁹F NMR for Absolute Purity
-
Rationale: ¹⁹F qNMR leverages the unique trifluoromethoxy signal. An internal standard with a known purity and a distinct ¹⁹F signal that does not overlap with the analyte is used for quantification.[2] This method is insensitive to non-fluorinated impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer with a fluorine probe.
-
Internal Standard (IS): Trifluorotoluene (TFT), certified reference material.
-
Solvent: DMSO-d₆.
-
Procedure:
-
Prepare a stock solution of the internal standard: Accurately weigh ~30 mg of TFT into a 10 mL volumetric flask and dilute to volume with DMSO-d₆.
-
For each sample: Accurately weigh ~25-30 mg of this compound into an NMR tube.
-
Accurately add 500 µL of the internal standard stock solution to the NMR tube.
-
Cap and vortex until fully dissolved.
-
Acquire the ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for complete signal relaxation for accurate integration.
-
Integrate the signal for the -OCF₃ group of the analyte and the -CF₃ group of the internal standard.
-
Calculate purity using the standard qNMR equation, accounting for molecular weights, masses, number of fluorine nuclei in each signal, and the purity of the internal standard.
-
Headspace GC-MS for Residual Solvents
-
Rationale: Many organic solvents used in synthesis (e.g., Toluene, Dichloromethane, Ethyl Acetate) are common process-related impurities. Headspace GC-MS is the standard method for their analysis, minimizing sample preparation and avoiding contamination of the GC system.[5]
-
Instrumentation: Headspace Sampler coupled to a GC-MS system.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
GC Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
-
MS: Scan mode from 35 to 350 amu.
-
Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 1 mL of Dimethyl sulfoxide (DMSO). Crimp securely.
-
Procedure:
-
Run a solvent standard mix to confirm retention times and mass spectra of expected solvents.
-
Run a blank vial (DMSO only).
-
Analyze each sample vial.
-
Identify any detected solvents by comparing their retention time and mass spectrum to a reference library (e.g., NIST).
-
Quantify using an external standard calibration curve for any identified solvents.
-
DSC and TGA for Thermal Properties
-
Rationale: This dual analysis provides a purity indication via melting point and quantifies non-volatile content (water, solvents).[10][14]
-
Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Procedure (DSC):
-
Accurately weigh 2-4 mg of sample into a vented aluminum pan.
-
Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the onset and peak temperature of the melting endotherm. A sharp endotherm close to the literature value indicates high purity.
-
-
Procedure (TGA):
-
Accurately weigh 5-10 mg of sample into a ceramic TGA pan.
-
Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Measure any weight loss below 150 °C and attribute it to residual water and/or solvents.
-
Comparative Data Analysis
Three commercial samples (designated Supplier A, Supplier B, and Supplier C) were subjected to the full suite of analyses. The results are summarized below.
Table 1: HPLC Purity and Impurity Profile
| Sample | Retention Time (min) | Purity (% Area) | Impurity 1 (RRT 0.85) | Impurity 2 (RRT 1.12) | Total Impurities |
| Supplier A | 10.21 | 99.85% | 0.06% | 0.09% | 0.15% |
| Supplier B | 10.23 | 99.10% | 0.55% | 0.15% | 0.90% |
| Supplier C | 10.20 | 99.55% | Not Detected | 0.25% | 0.45% |
Table 2: Summary of Orthogonal Purity Analyses
| Analysis Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (% Area) | 99.85% | 99.10% | 99.55% |
| ¹⁹F qNMR Purity (% w/w) | 99.7% | 99.0% | 99.4% |
| Titration Assay (% w/w) | 99.9% | 99.2% | 99.6% |
| TGA (Water/Solvent, %) | 0.1% | 0.2% | 1.1% |
| GC-MS Residual Solvents | < 0.05% (Toluene) | 0.15% (Toluene) | 1.05% (Ethyl Acetate) |
| DSC Melting Point (Onset) | 126.1 °C | 124.8 °C | 125.5 °C |
Table 3: Final Mass Balance Purity Calculation
| Component | Supplier A | Supplier B | Supplier C |
| Chromatographic Purity (HPLC) | 99.85% | 99.10% | 99.55% |
| Water/Solvent Content (TGA/GC-MS) | - 0.1% | - 0.2% | - 1.1% |
| Non-UV Active Impurities (Assumed) | - 0.0% | - 0.0% | - 0.0% |
| Corrected Purity (% w/w) | ~99.75% | ~98.9% | ~98.45% |
Discussion: Synthesizing the Data for Informed Decisions
The orthogonal data provides a much clearer picture of quality than any single method.
-
Supplier A: This sample demonstrates exceptional quality across all metrics. The HPLC purity is high, with minimal organic impurities. This is corroborated by the high qNMR and titration assay values. Thermal analysis and GC-MS confirm the near absence of residual volatiles, and the sharp melting point is indicative of high crystalline purity. This material is suitable for all applications, including GMP manufacturing.
-
Supplier B: This sample shows a lower purity by HPLC, primarily due to a significant impurity at RRT 0.85. The qNMR and titration results are in good agreement with the chromatographic purity, suggesting the main impurity has a similar structure and functional group. The lower melting point confirms the presence of impurities. This material may be acceptable for early-stage, non-critical research but would require further purification for more demanding applications.
-
Supplier C: This case highlights the importance of orthogonal methods. While the initial HPLC purity appears high (99.55%), the TGA and GC-MS analyses reveal a significant amount of residual ethyl acetate (1.05%). This volatile impurity would be missed by HPLC alone. The corrected purity (~98.45%) is significantly lower than the initial assessment. The presence of solvent also contributes to the depression of the melting point. This material is unsuitable for applications where residual solvents are a concern without prior drying.
This decision-making process for investigating discrepancies is crucial.
Conclusion and Recommendations
The comprehensive analysis of commercial this compound samples demonstrates that a single purity value is insufficient for quality assessment. A multi-technique, orthogonal approach is mandatory for making informed decisions in a scientific setting. Based on this analysis, Supplier A provides material of the highest quality, suitable for the most stringent applications.
It is recommended that researchers and drug development professionals implement a similar multi-faceted analytical workflow for all critical starting materials. This initial investment in thorough characterization prevents costly downstream failures, ensures reproducibility, and ultimately accelerates the development timeline by building on a foundation of high-quality science.
References
- Title: Reliable Characterization of Pharmaceuticals Using Thermal Analysis Source: NETZSCH Analyzing & Testing URL
-
Title: Theory and Instrumentation of DSC and TGA and its applications in various fields Source: YouTube (Dr. Premchand) URL: [Link]
-
Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites Source: PubMed URL: [Link]
-
Title: Characterization of Pharmaceutical Materials by Thermal Analysis Source: TA Instruments URL: [Link]
-
Title: Thermal Analysis of Pharmaceuticals Handbook Source: Mettler Toledo URL: [Link]
-
Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: TA Instruments URL: [Link]
-
Title: How can benzoic acid be tested for purity? Source: Quora URL: [Link]
-
Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]
-
Title: Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different Source: Diva-portal.org URL: [Link]
-
Title: Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method Source: ResearchGate URL: [Link]
-
Title: The precious Fluorine on the Ring: Fluorine NMR for biological systems Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: 19 F-centred NMR analysis of mono-fluorinated compounds Source: RSC Publishing URL: [Link]
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- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 8. youtube.com [youtube.com]
- 9. tainstruments.com [tainstruments.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
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- 13. helixchrom.com [helixchrom.com]
- 14. mt.com [mt.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Bromo-4-(trifluoromethoxy)benzoic acid
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS No. 85373-96-2). As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Executive Summary: Disposal at a Glance
For immediate reference, the table below summarizes the critical information for the safe disposal of this compound.
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 85373-96-2[1] |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[1] |
| Waste Category | Halogenated Organic Hazardous Waste[2] |
| Required PPE | Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat. Respiratory protection may be needed for bulk quantities or in case of inadequate ventilation.[1] |
| Primary Disposal Method | High-temperature incineration at a licensed hazardous waste facility equipped with an afterburner and scrubber.[1][3] |
| On-Site Storage | Labeled, sealed, compatible waste container in a designated Satellite Accumulation Area (SAA).[4][5] |
| Spill Cleanup | Sweep or shovel solid material into a suitable container for disposal, minimizing dust generation.[1] |
| DO NOT | Dispose down the drain, mix with non-halogenated waste, or send to a landfill.[6][7] |
Hazard Profile and Disposal Rationale
Understanding the chemical's properties is fundamental to appreciating the necessity of stringent disposal protocols. This compound is a solid substance that poses several health risks upon exposure:
-
Dermal and Ocular Hazard: It is classified as a skin irritant and can cause serious eye damage.[1]
-
Respiratory Hazard: Inhalation of dust may lead to respiratory irritation.[1]
-
Halogenated Compound: The presence of bromine and fluorine atoms on the benzene ring places it in the category of halogenated organic compounds.[2] These compounds are often more persistent in the environment and can form toxic byproducts if not destroyed properly. Thermal decomposition can generate highly toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride.[1][8]
The primary causality for its specific disposal pathway—high-temperature incineration—is its halogenated nature. Landfill disposal of halogenated organic compounds is heavily restricted by the Environmental Protection Agency (EPA) to prevent the leaching of persistent pollutants into soil and groundwater.[6][9] Incineration at a specialized facility ensures the complete destruction of the molecule and the "scrubbing" of acidic gases from the exhaust, rendering the byproducts safe.[1][3]
The Regulatory Landscape: RCRA and Halogenated Waste
In the United States, chemical waste is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories that generate hazardous waste must adhere to these regulations, which govern everything from on-site accumulation to final disposal.[10][11]
-
Generator Status: Your institution will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the volume of hazardous waste produced monthly, which dictates storage time limits and reporting requirements.[5][12]
-
Waste Segregation: this compound must be disposed of as halogenated organic waste . It is critical to keep it separate from non-halogenated organic solvents and aqueous/inorganic waste streams.[2][13] This segregation is crucial for two reasons:
-
Safety: Prevents dangerous reactions with incompatible chemicals. This compound should be kept away from strong bases and strong oxidizing agents.[1]
-
Cost and Compliance: The disposal cost for halogenated waste is significantly higher than for non-halogenated waste due to the specialized incineration required.[7] Cross-contamination can result in the entire container being treated as the more hazardous and expensive category.
-
On-Site Waste Management: A Step-by-Step Protocol
This protocol outlines the procedure for safely collecting and storing this compound waste within the laboratory.
Personnel Protective Equipment (PPE) Required:
-
Safety glasses with side shields or chemical goggles.[1]
-
Face shield if there is a splash risk.[1]
-
Compatible chemical-resistant gloves (e.g., nitrile).[1]
-
Lab coat or other protective clothing.[1]
Protocol Steps:
-
Prepare a Designated Waste Container:
-
Obtain a chemically compatible container with a secure, threaded cap. The original product container can be used if it's in good condition.[4]
-
The container must be clean and dry. Do not use a container that previously held an incompatible chemical (e.g., a strong base).
-
-
Label the Container (Before Use):
-
Transferring Waste:
-
Carefully transfer residual amounts of the solid chemical into the designated waste container using a spatula or funnel.
-
If dealing with solutions, pour carefully to avoid splashing.
-
Minimize the generation of dust.[1]
-
-
Seal and Store the Container:
-
Securely close the container cap immediately after adding waste. Containers must remain closed except when actively adding waste.[7][13]
-
Place the sealed container in a designated Satellite Accumulation Area (SAA) .[4][5]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA includes secondary containment (e.g., a tray or bin) to contain spills.[4]
-
-
Managing Full Containers:
-
Once a waste container is full, it must be moved from the SAA to your facility's central accumulation area (CAA) within three days for pickup by a licensed waste disposal vendor.[4]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Minor Spill (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep or shovel the spilled material into a designated waste container.[1] Avoid actions that create dust.
-
Clean the spill area with a suitable solvent and decontaminate all tools used.
-
Dispose of all cleanup materials as halogenated hazardous waste.
-
-
Major Spill:
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[14][15]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[14]
References
- This compound Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/2621-B-X3]
- Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. [URL: https://pcb.illinois.gov/SLR/GetOriginalDocument/1218]
- Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/152692]
- eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-06/documents/sam_disposal_info_doc.pdf]
- Hazardous Waste Segregation. Bucknell University. [URL: https://www.bucknell.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://www.labmanager.com/safety/managing-hazardous-chemical-waste-in-the-lab-28045]
- Laboratory Waste Management: The New Regulations. MedicalLab Management. [URL: https://www.medlabmag.com/article/1336]
- Safety Data Sheet for 2-Bromo-4-(trifluoromethyl)benzoic acid. Fisher Scientific. (2024-03-30). [URL: https://www.fishersci.com/sds/249051]
- Safety Data Sheet for 3-Bromo-5-(trifluoromethoxy)benzoic acid. Fisher Scientific. (2024-03-02). [URL: https://www.fishersci.com/sds/97078]
- Safety Data Sheet for 2-(Trifluoromethoxy)benzoic acid. Thermo Fisher Scientific. (2025-09-22). [URL: https://www.thermofisher.com/sds/A11444]
- 4-(Trifluoromethoxy)phenol Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/2601-3-64]
- A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem. [URL: https://www.benchchem.com/pdf/technical-guide-3-trifluoromethyl-benzaldehyde]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [URL: https://braungroup.chemistry.illinois.
- 7.2 Organic Solvents. Cornell University Environmental Health and Safety. [URL: https://ehs.cornell.edu/standard-operating-procedures/chemical-waste-disposal/72-organic-solvents]
- Safety Data Sheet for 4-(Trifluoromethoxy)benzoic acid. Fisher Scientific. (2025-12-22). [URL: https://www.fishersci.com/sds/101291]
- Safety Data Sheet. AFG Bioscience LLC. [URL: https://www.afgbioscience.com/msds/A0108.pdf]
- Safety Data Sheet. Angene Chemical. (2024-08-27). [URL: https://www.angenechemical.com/msds/85373-96-2.pdf]
- Safety Data Sheet for 4-(Bromomethyl)benzoic Acid. TCI EUROPE N.V. (2025-01-23). [URL: https://www.tcichemicals.com/GB/en/sds/B0845_EN_EU.pdf]
- Safety Data Sheet for 3-Bromobenzoic acid. Sigma-Aldrich. (2025-11-06). [URL: https://www.sigmaaldrich.com/sds/aldrich/186295]
- Safety Data Sheet for 2-(Trifluoromethoxy)benzonitrile. Thermo Fisher Scientific. (2025-09-23). [URL: https://www.thermofisher.com/sds/A13180]
- 3-Fluoro-4-(trifluoromethoxy)benzoic acid Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/2621-C-11]
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A Researcher's Guide to Handling 3-Bromo-4-(trifluoromethoxy)benzoic acid: A Proactive Approach to Laboratory Safety
As scientists and researchers, our primary focus is on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. When handling reactive or hazardous compounds like 3-Bromo-4-(trifluoromethoxy)benzoic acid (CAS No. 85373-96-2), a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement; it is an essential component of sound scientific practice. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in its specific hazard profile.
Understanding the Risks: The "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the hazards presented by this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following GHS hazard statements:
-
H318: Causes serious eye damage. [1]
The designation "serious eye damage" is particularly critical, as it indicates a risk of irreversible injury.[1] The potential for respiratory irritation from inhaling the dust, and skin irritation upon contact, dictates a multi-faceted protection strategy.[1][3] Our choice of PPE is a direct response to these specific threats.
Core Protective Measures: Your First Line of Defense
Engineering controls, such as fume hoods and ventilated enclosures, are the primary method for minimizing exposure. All work with this compound, especially when handling the solid, should be performed within a certified chemical fume hood to control airborne dust and potential vapors.[3][4] Emergency eyewash stations and safety showers must be immediately accessible.[1][5]
The following PPE is mandatory for all procedures involving this compound.
Given the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient.[1]
-
Chemical Splash Goggles: These must be worn at all times. They should fit snugly against the face to provide a seal against dust particles and splashes.[1][6]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles, particularly when handling larger quantities (>1g) of the solid, preparing solutions, or performing any transfer where splashing is possible.[1] This provides a secondary layer of protection for the entire face.
Direct contact with the skin must be avoided to prevent irritation.[1][7]
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Double-gloving can provide additional protection. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8][9]
-
Lab Coat: A standard cotton lab coat is required to protect against incidental contact.[6] For procedures with a higher risk of spillage, a chemically resistant apron worn over the lab coat is recommended.
The fine, dust-like nature of many solid reagents, including this one, presents a significant inhalation hazard.[1]
-
When Handling Solids: Any procedure that can generate dust, such as weighing, transferring, or scraping, requires respiratory protection, even within a fume hood. A NIOSH-approved respirator with an N95 (or higher) particulate filter is the minimum requirement.[6] For certain halogenated benzoic acids, regulations may specify a respirator with an assigned protection factor (APF) of at least 10, such as a half-mask respirator.[10]
-
During Reactions: If the reaction is heated or has the potential to generate aerosols, continued use of a respirator is advised.
Operational Plans: PPE in Practice
The level of PPE required can be adjusted based on the specific task. The following table provides a clear summary for common laboratory operations.
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing Solid | Chemical Goggles, Face Shield, Chemical-Resistant Gloves (Nitrile), Lab Coat, NIOSH-Approved Respirator (N95 or higher) | Highest risk of dust generation and inhalation.[1][6] Face shield protects against accidental puffs of powder. |
| Preparing Solutions | Chemical Goggles, Face Shield, Chemical-Resistant Gloves (Nitrile), Lab Coat | Primary risk is from splashing of the corrosive/irritating solution.[1] Respiratory protection is generally not needed if the solid is added carefully to the solvent without creating dust. |
| Running Reaction | Chemical Goggles, Chemical-Resistant Gloves (Nitrile), Lab Coat | Standard protection for handling closed systems. A face shield and respirator should be readily available for non-routine events. |
| Spill Cleanup | Chemical Goggles, Face Shield, Chemical-Resistant Gloves (Nitrile), Lab Coat, NIOSH-Approved Respirator (N95 or higher) | A spill of the solid creates a significant inhalation hazard.[1][11] PPE must be sufficient to manage the worst-case scenario. |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures and Disposal
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][11]
Spills: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1][2] Do not add water. Ensure you are wearing the full PPE outlined in the table for spill cleanup.
Disposal: All contaminated PPE (gloves, disposable lab coats, etc.) must be disposed of as hazardous chemical waste. The chemical itself should be disposed of according to institutional and local regulations, which may involve removal to an authorized incinerator.[1][11] Never dispose of this chemical down the drain.
By understanding the specific hazards and implementing these rigorous, multi-layered PPE and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring that scientific progress and personal safety go hand in hand.
References
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. ABL Inc. [Link]
-
40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). Electronic Code of Federal Regulations (eCFR). [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
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- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



